Voxtalisib

Catalog No.
S548982
CAS No.
934493-76-2
M.F
C13H14N6O
M. Wt
270.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voxtalisib

CAS Number

934493-76-2

Product Name

Voxtalisib

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

XL765; XL 765; XL-765; SAR245409; SAR245409; SAR 245409; Voxtalisib.

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

The exact mass of the compound Voxtalisib is 270.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazolopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is a dual inhibitor that simultaneously targets both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. It acts as a pan-class I PI3K inhibitor, meaning it inhibits all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), with a reported preference for the p110γ isoform [2]. By inhibiting these key nodes in the PI3K/AKT/mTOR pathway—a signaling cascade critically involved in cell growth, proliferation, and survival—this compound aims to induce cancer cell death and inhibit tumor growth [3] [4].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points where this compound exerts its inhibitory effect.

fos GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K Class I PI3K (p110α/β/γ/δ) RTK->PI3K PIP3 PIP₃ PI3K->PIP3  Catalyzes PIP2 PIP₂ PIP2->PIP3  Phosphorylation AKT AKT PIP3->AKT PTEN PTEN (Inhibitor) PTEN->PIP3  Dephosphorylates TSC TSC1/TSC2 Complex AKT->TSC mTORC2 mTORC2 mTORC2->AKT  Activates mTORC1 mTORC1 TSC->mTORC1 S6K S6K / 4EBP1 mTORC1->S6K CellProcess Cell Growth, Proliferation, Survival S6K->CellProcess Inhibitor This compound Inhibitor->PI3K Inhibitor2 This compound Inhibitor2->mTORC1

This compound inhibits both PI3K and mTORC1 in the signaling pathway.

Key quantitative findings from clinical studies include:

  • Dosing: In a phase I study for high-grade glioma, the Maximum Tolerated Dose (MTD) of this compound in combination with temozolomide was established at 90 mg once daily or 40 mg twice daily [5].
  • Anti-tumor activity: In chronic lymphocytic leukemia (CLL) cells, this compound induced caspase-dependent apoptosis with a half-maximum inhibitory concentration (IC₅₀) of 0.86 µM [6].
  • Pharmacokinetics: An UPLC-MS/MS bioanalytical method established a linear quantitation range for this compound in rat plasma of 1–2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [6].

R&D Status and Clinical Trial History

This compound was investigated in clinical trials for a range of cancers. However, according to pipeline updates, its development has been discontinued across all indications [7].

The table below summarizes the key therapeutic areas and specific conditions for which this compound was studied.

Therapeutic Area Specific Conditions Studied Key Findings / Status
Solid Tumors Glioblastoma (GBM), high-grade glioma, ovarian cancer, breast cancer, melanoma, NSCLC, colorectal cancer [8] [2] [5] A phase I study in high-grade glioma with temozolomide showed a favorable safety profile. The most common adverse events were nausea (48%), fatigue (43%), and thrombocytopenia (26%). Best response was stable disease in 68% of evaluable patients [5].
Blood Cancers Non-Hodgkin lymphoma, chronic lymphocytic leukaemia (CLL), mantle-cell lymphoma [8] [7] [1] A phase II trial in relapsed/refractory lymphoma or CLL reported clinical activity, including complete remissions in some follicular lymphoma patients [4]. Development for CLL and mantle-cell lymphoma was discontinued as of 2021 [7].

Experimental Protocol: Pharmacokinetic Analysis in Rat Plasma

For researchers requiring analytical methods, one study detailed a protocol for quantifying this compound in rat plasma using UPLC-MS/MS [6]. The workflow is summarized below:

  • Instrumentation: Waters Acquity UPLC system coupled with a Xevo TQS triple-quadrupole mass spectrometer [6].
  • Chromatography:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).
    • Mobile Phase: (A) Acetonitrile and (B) 0.1% formic acid.
    • Gradient Elution: 90% B to 10% B over 1.0 minute, held, then re-equilibrated.
    • Run Time: 2.0 minutes per sample [6].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Monitoring: Selective Reaction Monitoring (SRM).
    • Ion Transitions: this compound: m/z 270.91 → 242.98; Internal Standard (Umbralisib): m/z 572.30 → 246.10 [6].
  • Sample Preparation:
    • Add 10 μL of Internal Standard working solution to 100 μL of rat plasma.
    • Precipitate proteins by adding 300 μL of acetonitrile.
    • Vortex mix for 2.0 minutes.
    • Centrifuge at 13,000 × g for 10 minutes at 4°C.
    • Inject 1.0 μL of the supernatant for analysis [6].

Interpretation and Research Context

This compound represents an earlier approach to targeting the oncogenic PI3K/AKT/mTOR pathway. Its discontinuation highlights the challenges in drug development, which can include limited efficacy, toxicity concerns, or strategic portfolio decisions by pharmaceutical companies. The investigational status of this compound means it is not approved for medical use and its safety and efficacy have not been established for any indication.

References

Voxtalisib (XL765/SAR245409) Profile

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is an orally administered, low molecular weight, dual inhibitor that competitively binds to the ATP-binding sites of both Class I PI3K and mTOR (both mTORC1 and mTORC2) [1] [2].

  • Molecular Weight: 270.29 g/mol [1]
  • Molecular Formula: C₁₃H₁₄N₆O [1]
  • CAS Number: 934493-76-2 [1]
  • Synonyms: XL765, SAR245409 [1]

Mechanism of Action & Biochemical Profiling

This compound acts as a dual inhibitor of PI3K and mTOR, and also inhibits DNA-PK [1]. The table below details its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets, demonstrating its potent and multi-targeted nature.

Table 1: this compound Inhibitory Profile (IC₅₀) [1]

Target IC₅₀ (nM)
p110γ (PI3Kγ) 9
p110α (PI3Kα) 39
p110δ (PI3Kδ) 43
p110β (PI3Kβ) 113
mTOR 157
DNA-PK 150
mTORC1 160
mTORC2 910

This multi-targeted inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that controls cell growth, survival, and metabolism [3].

G GF Growth Factors/RTKs PI3K Class I PI3K (Heterodimer p85/p110) GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI3K Action PIP3 PIP2 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates (T308) TSC TSC1/TSC2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) mTORC1 mTORC1 TSC->mTORC1 Releases Inhibition S6K S6K, 4E-BP1 mTORC1->S6K Activates Trans Translation & Cell Growth S6K->Trans Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inactivates) This compound This compound (XL765) This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Diagram 1: this compound inhibits key nodes of the PI3K/AKT/mTOR pathway. This compound directly inhibits PI3K, mTORC1, and mTORC2, blocking oncogenic signaling and cell growth [1] [3].

Preclinical Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects across various cancer models, including those with multidrug resistance (MDR).

Table 2: Summary of this compound's Preclinical Efficacy [2]

Cancer Type Model (Cell Line/ Xenograft) Key Findings & Proposed Mechanisms

| Leukemia | HL60 (AML) and K562 (CML) cells, including their multidrug-resistant counterparts (HL60/ADR, K562/A02) | - Inhibited cell proliferation and induced G0/G1 cell cycle arrest.

  • Modulated cell cycle regulators (↓Cyclin D1, ↓p-pRb, ↑p27).
  • Induced mitochondria-mediated apoptosis (↑Bax/Bcl-2 ratio, caspase-3 activation).
  • Overcame MDR by downregulating P-gp and MRP1 efflux pumps. | | Solid Tumors | Pancreatic Ductal Adenocarcinoma (PDA) cell lines, BxPC-3 xenograft mice models | - Inhibited cell viability and induced apoptosis more effectively than PI3K-selective inhibitors.
  • Significantly reduced phosphorylation of mTOR targets (S6, S6K, 4EBP1).
  • Induced accumulation of autophagosomes. | | Glioma | Intracranial GBM 39-luc mouse models | - Monotherapy reduced median tumor bioluminescence.
  • Combination with Temozolomide (TMZ) showed enhanced reduction in tumor bioluminescence and a trend toward improved survival. |

Key Experimental Protocols from Preclinical Studies

Detailed methodology from the anti-leukemia study provides a reproducible protocol for assessing this compound's efficacy in vitro [2].

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the growth inhibitory effect (IC₅₀) of this compound.
  • Procedure:
    • Seed cells (e.g., HL60, K562) in 96-well plates.
    • After 24 hours, treat with a gradient concentration of this compound (e.g., 0.5-64 µM) for 48 hours.
    • Add MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and incubate for 4 hours.
    • Dissolve the formed formazan crystals with DMSO.
    • Measure the optical density (OD) at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability and the IC₅₀ value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify this compound-induced apoptosis.
  • Procedure:
    • Treat cells with this compound at the IC₅₀ concentration for 48 hours.
    • Harvest cells and wash with cold PBS.
    • Resuspend cells in 1X Binding Buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.
    • Analyze stained cells using a flow cytometer within 1 hour.
  • Gating Strategy: Viable cells (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic (Annexin V⁺/PI⁺), Necrotic (Annexin V⁻/PI⁺).
Cell Cycle Analysis by Flow Cytometry
  • Purpose: To assess the impact of this compound on cell cycle distribution.
  • Procedure:
    • Treat and harvest cells as above.
    • Fix the cells in 70% ethanol at 4°C overnight.
    • Wash and treat with RNase A.
    • Stain cellular DNA with PI.
    • Analyze DNA content using a flow cytometer.
  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
  • Purpose: To evaluate the effect of this compound on protein expression and pathway modulation.
  • Procedure:
    • Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies (e.g., against p-AKT, Cyclin D1, p27, Bcl-2, Bax, P-gp, MRP1) overnight at 4°C.
    • Incubate with an HRP-conjugated secondary antibody.
    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Trial Data & Pharmacokinetics

This compound was evaluated in several Phase I clinical trials, primarily establishing its safety profile and maximum tolerated dose (MTD).

Table 3: Clinical Trial Summary of this compound [4] [5]

Aspect Details
Formulations Capsule and immediate-release tablet [5].
Key Indications Studied High-Grade Glioma (with Temozolomide ± Radiotherapy) [4]; Relapsed/Refractory Solid Tumors (monotherapy) [5]; Lymphoma (expansion cohort) [5].

| Recommended Phase 2 Dose (MTD) | With TMZ in Glioma: 90 mg QD or 40 mg BID [4]. Tablet in Solid Tumors: 60 mg QD or 40 mg BID [5]. | | Common Treatment-Related AEs (Any Grade) | Diarrhea, nausea, fatigue, thrombocytopenia [4] [5]. | | Common Grade ≥3 AEs | Lymphopenia, thrombocytopenia, fatigue, rash [4] [5]. | | Pharmacokinetics (PK) | Linear PK, dose-dependent plasma exposure, no significant drug accumulation. A slight decrease in exposure was observed when administered with food [5]. | | Efficacy (Observational) | Best response was primarily stable disease in a subset of patients. Limited single-agent antitumor activity was observed across trials [4] [5]. | | Current Status | Development discontinued. No further trials are planned due to the limited activity observed [5]. |

Research Significance and Context

  • Rationale for Dual Inhibition: Dual PI3K/mTOR inhibitors like this compound were designed to overcome the compensatory pathway reactivation and limited efficacy often seen with single-node inhibitors (e.g., rapalogs that only inhibit mTORC1) [6] [7].
  • Overcoming Drug Resistance: Preclinical data showing this compound's efficacy in multidrug-resistant leukemia cell lines is significant, as it suggests a potential strategy to bypass common resistance mechanisms mediated by drug efflux pumps [2].
  • Clinical Challenges: Despite a favorable safety profile and solid preclinical rationale, this compound's clinical development was halted due to limited efficacy in human trials [5]. This reflects the broader challenges in targeting the complex, cross-talking PI3K/AKT/mTOR pathway in human cancers [6] [7].

References

Mechanism of Action and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is a potent and highly selective ATP-competitive inhibitor. Preclinical profiling against a panel of 130 protein kinases showed no significant cross-reactive activity, confirming its specificity [1].

The table below summarizes its primary inhibitory targets and half-maximal inhibitory concentration (IC50) values:

Target IC50 (nM) Biological Role
PI3Kγ 9 [2] Primarily expressed in hematopoietic cells; involved in immune cell signaling and tumor microenvironment [2].
PI3Kα 39 [2] Frequently mutated in cancers; critical for cell growth and proliferation [2].
PI3Kδ 43 [2] Expressed in leukocytes; key role in B-cell function and survival [1].
DNA-PK 150 [2] Enzyme involved in DNA double-strand break repair.
mTOR 157 [2] Serine/threonine kinase forming two complexes (mTORC1/2); central regulator of cell growth, proliferation, and survival [3] [4].
PI3Kβ 113 [2] Implicated in PTEN-deficient tumors [1].

This compound inhibits the PI3K/mTOR pathway by:

  • Dual Pathway Inhibition: Simultaneously targets PI3K and mTOR, preventing the paradoxical activation of AKT that can occur with mTORC1-only inhibitors and leading to more complete pathway suppression [1] [4].
  • Inducing Apoptosis and Autophagy: Promotes caspase-dependent apoptosis and accumulation of autophagosomes in cancer cells [2].
  • Penetrating Sanctuary Sites: Demonstrates an ability to cross the blood-brain barrier, making it relevant for central nervous system tumors [4].

The following diagram illustrates the signaling pathway and this compound's inhibitory mechanism:

G This compound inhibits key nodes in the PI3K/AKT/mTOR pathway. GrowthFactors Growth Factor Receptors PI3K Class I PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 (S6K1, 4EBP1) AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Feedback Loop CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2->AKT Activates (S473) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Invis

Clinical Trial Data and Efficacy

This compound has been evaluated in multiple clinical trials for various advanced solid tumors and hematologic malignancies, both as monotherapy and in combination with other agents.

Monotherapy in Hematologic Cancers

A pivotal phase II trial (NCT01403636) investigated this compound monotherapy (50 mg twice daily) in 167 patients with relapsed or refractory lymphoma or chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) [1].

Efficacy Outcomes by Cohort:

Disease Cohort Number of Patients Overall Response Rate (ORR) Response Type (n)
Follicular Lymphoma 47 41.3% (19/46) Complete Response: 4, Partial Response: 15
Mantle Cell Lymphoma (MCL) 42 11.9% (5/42) Complete Response: 2, Partial Response: 3
CLL/SLL 36 11.4% (4/35) Partial Response: 4
Diffuse Large B-Cell Lymphoma (DLBCL) 42 4.9% (2/41) Partial Response: 2

The study concluded that this compound had encouraging efficacy in follicular lymphoma but limited activity in MCL, DLBCL, or CLL/SLL [1].

Combination Therapy in Solid Tumors and Gliomas
  • With Temozolomide in High-Grade Glioma: A phase I study (NCT00704080) combined this compound with temozolomide, with or without radiotherapy. The maximum tolerated doses (MTD) were established at 90 mg once daily or 40 mg twice daily with temozolomide. The combination showed a favorable safety profile, with the best response being partial response in 4% of evaluable patients and stable disease in 68% [5].
  • With Pimasertib in Advanced Solid Tumors: A phase Ib study (NCT01390818) combined this compound with the MEK inhibitor pimasertib. The recommended phase 2 dose (RP2D) was pimasertib 60 mg and this compound 70 mg daily. However, the combination showed poor long-term tolerability and limited anti-tumor activity [6].

Experimental Protocols

The following methodologies are derived from preclinical studies investigating this compound's effects.

In Vitro Apoptosis and Autophagy Assay [2]

This protocol is used to assess this compound-induced cell death and autophagy.

  • Cell Lines: Pancreatic cancer cell lines (e.g., MiaPaCa2, BxPC-3).
  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution, then diluted to working concentrations (typically up to 10 µM) in cell culture medium.
  • Procedure:
    • Cell Plating: Plate cells 24 hours before treatment.
    • Treatment: Expose cells to this compound for 24, 48, or 72 hours.
    • Apoptosis Measurement (Annexin V Staining):
      • Harvest cells and stain with annexin V (a protein that binds to phosphatidylserine, which externalizes on the surface of apoptotic cells).
      • Analyze by flow cytometry to determine the percentage of apoptotic cells.
    • Autophagy Measurement (Acidic Vesicular Organelles):
      • Stain live cells with acridine orange, a dye that accumulates in acidic compartments (like autolysosomes) and fluoresces red.
      • Quantify the fold increase in red fluorescence intensity (FL3) using flow cytometry in treated versus control cells.
In Vivo Xenograft Model Study [2]

This protocol evaluates this compound's efficacy in a live animal model.

  • Animal Models: Female Nu/Nu mice subcutaneously inoculated with human cancer cells (e.g., BxPC-3 pancreatic cancer cells).
  • Drug Formulation and Administration:
    • This compound is prepared as a homogeneous suspension in a vehicle like carboxymethyl cellulose (CMC-Na).
    • Administered via oral gavage at a typical dose of 30 mg/kg, once daily.
  • Efficacy Assessment:
    • Monitor tumor volume regularly using caliper measurements.
    • In some studies, tumor burden is assessed non-invasively via bioluminescence imaging if luciferase-expressing cancer cells are used.
    • Overall survival is tracked as a key endpoint.

Safety and Tolerability Profile

The safety profile of this compound is consistent across studies, characterized by manageable but sometimes treatment-limiting adverse events.

Common Adverse Events (Any Grade) [1] [5] [6]:

  • Diarrhea (35% - 75%)
  • Fatigue (32% - 57%)
  • Nausea (27% - 50%)
  • Pyrexia (Fever, 26%)

Frequently Reported Grade ≥3 Adverse Events [1] [5]:

  • Anaemia (12%)
  • Pneumonia (8.4%)
  • Thrombocytopenia (8%)
  • Lymphopenia (13%)

In the phase II lymphoma trial, 58.1% of patients experienced a serious adverse event [1]. The combination with pimasertib demonstrated poor long-term tolerability, with high rates of dose interruptions (73%) and discontinuations (26%) due to adverse events at the RP2D [6].

Conclusion and Research Outlook

This compound demonstrated that dual PI3K/mTOR inhibition is a biologically feasible strategy with clinically meaningful activity in specific B-cell malignancies like follicular lymphoma [1]. However, its clinical development was not pursued to late stages, likely due to a challenging toxicity profile that limited long-term administration and the emergence of other targeted agents.

Research on this compound provides valuable insights for future drug development, particularly regarding the importance of therapeutic windows and the need for strategies to manage pathway feedback and on-target toxicities.

References

Target Profile & Quantitative Inhibition Data

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is characterized as a potent, reversible, and ATP-competitive dual inhibitor that primarily targets all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) [1] [2]. This dual activity is designed to more completely block the PI3K signaling axis and overcome feedback loops that can limit the efficacy of single-target agents [3] [4].

While a specific IC₅₀ value for this compound against DNA-PK was not located in the available search results, the following table summarizes its activity against its primary targets.

Table 1: Documented Primary Targets of this compound

Target Category Specific Targets Reported Activity
Class I PI3Ks p110α, p110β, p110γ, p110δ Potent, pan-class I inhibitor [1] [2].
mTOR Complexes mTORC1 & mTORC2 Direct inhibitor [1].

For context, some other dual PI3K/mTOR inhibitors, such as PI-103, are documented to also inhibit DNA-PK (IC₅₀ = 14 nM) [3] [4]. This suggests that DNA-PK inhibition is a plausible property for inhibitors in this class, though it must be verified for each specific compound.

Experimental & Clinical Protocol Summary

The search results provide details on this compound's use in clinical trials and analytical methods for its quantification.

Table 2: Key Methodologies for this compound Research

Application Area Key Methodological Details
Clinical Dosing (Phase I) This compound was administered orally at 90 mg once daily (q.d.) or 40 mg twice daily (b.i.d.) in combination with temozolomide (200 mg/m²/d) for patients with high-grade glioma [1].

| Bioanalytical Quantification (UPLC-MS/MS) | Technique: UPLC-MS/MS with positive electrospray ionization. Sample Prep: Protein precipitation with acetonitrile. Chromatography: Acquity BEH C18 column with acetonitrile/0.1% formic acid gradient elution. Detection: SRM transition m/z 270.91 → 242.98 for this compound [2]. | | Pharmacodynamic Assessment | Moderate inhibition of the PI3K/mTOR pathway was assessed in skin biopsies from patients, demonstrating target engagement in clinical trials [1]. |

Signaling Pathway Context

The following diagram illustrates the position of this compound's primary targets within the canonical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/γ/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruits/Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates CellProcesses Cell Growth Proliferation Survival Akt->CellProcesses Inhibits Apoptosis mTORC1->CellProcesses Stimulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound directly inhibits PI3K and mTOR complexes to block oncogenic signaling.

Research Recommendations

Based on the gathered information, here are steps to clarify this compound's relationship with DNA-PK:

  • Consult Primary Literature: Search for the original preclinical studies on this compound (e.g., "Discovery of XL765") in scientific journals, which typically contain comprehensive kinase profiling data.
  • Leverage Kinase Profiling Databases: Use commercial kinase profiling databases or services, which may contain screening data for this compound against hundreds of kinases, including DNA-PK.
  • Design Validation Experiments: To conclusively determine activity, you could employ a DNA-PK kinase assay measuring the phosphorylation of a specific substrate (like a peptide derived from XRCC4) in the presence of this compound, similar to the methods used to characterize PI-103 [3].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib directly inhibits key components of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [1] [2].

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points inhibited by this compound.

pathway GF Growth Factor Receptor PI3K PI3K GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 Complex AKT->TSC Inhibits mTORC2 mTORC2 Complex AKT->mTORC2 Activates (Feedback) RhebGDP Rheb-GDP TSC->RhebGDP GAP Activity RhebGTP Rheb-GTP RhebGDP->RhebGTP GTP Loading mTORC1 mTORC1 Complex RhebGTP->mTORC1 Activates S6K1_4EBP1 S6K1 / 4E-BP1 (Effectors) mTORC1->S6K1_4EBP1 Phosphorylates mTORC2->AKT Activates (Phosphorylation) Inhibitor_PI3K PI3K Inhibition Inhibitor_PI3K->PI3K Inhibitor_mTOR mTORC1/mTORC2 Inhibition Inhibitor_mTOR->mTORC1 Inhibitor_mTOR->mTORC2

This compound inhibits key nodes in the PI3K/AKT/mTOR pathway. It blocks the activity of Class I PI3K enzymes and both mTOR complexes, leading to downregulation of growth and survival signals in cancer cells [1] [3] [4].

Clinical Trial Data and Efficacy

Clinical studies have evaluated this compound as a monotherapy and in combination with other agents. The data below summarizes its efficacy and safety profile across key trials.

Trial Focus Phase Patient Population Key Efficacy Findings (ORR) Most Common AEs (All Grades) Recommended Dose

| Monotherapy [1] | II | Relapsed/Refractory Lymphoma or CLL/SLL (n=167) | ORR: 18.3% overall • Follicular Lymphoma: 41.3% • Mantle Cell Lymphoma: 11.9% • DLBCL: 4.9% • CLL/SLL: 11.4% | Diarrhea (35%), Fatigue (32%), Nausea (27%), Pyrexia (26%) | 50 mg twice daily | | Combination Therapy [3] | Ib | Advanced Solid Tumors (n=146) | Best Response: • 1% Complete Response • 5% Partial Response • 46% Stable Disease | Diarrhea (75%), Fatigue (57%), Nausea (50%) | 60 mg Pimasertib + 70 mg this compound daily | | Combination Therapy [5] | I | High-Grade Glioma (with Temozolomide ± RT) (n=54) | Best Response: • 4% Partial Response • 68% Stable Disease | Nausea (48%), Fatigue (43%), Thrombocytopenia (26%), Diarrhea (24%) | 90 mg once daily or 40 mg twice daily |

Key Experimental Protocols

For researchers, understanding the methodologies used to evaluate this compound is crucial. Key experimental approaches from clinical trials are summarized below.

Experimental Area Protocol Summary Key Findings / Readouts

| Clinical Dosing [1] [5] | • this compound administered orally in 28-day continuous cycles. • Common doses: 50 mg twice daily (BID) or 70-90 mg once daily (QD). • Taken fasting (no food 2 hours before/1 hour after). | • MTD: 50 mg BID or 90 mg QD as monotherapy [1]. • Dose-limiting toxicities monitored in first cycle. | | Pharmacodynamic Analysis [1] [3] | • Skin or Tumor Biopsies: Collected pre-treatment and on-treatment (e.g., C1D19). • PBMCs: Collected at serial time points. • Analysis: Flow cytometry for pS6(S240/S244) and pERK levels. | • Target Engagement: Demonstrated pathway inhibition in patient samples. • Moderate inhibition of PI3K/mTOR signaling observed in skin biopsies [5]. | | Efficacy Assessment [1] [3] | • Tumor Imaging: CT/MRI at baseline and every 2 cycles. • Response Criteria: RECIST v1.1 for solid tumors; standard hematological criteria for lymphoma/CLL. • Primary Endpoint: Overall Response Rate (ORR). | • Categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). • Secondary endpoints: PFS, DoR. | | Pharmacokinetic (PK) Assessment [3] | • Serial Blood Sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on C1D1 and C1D15. • Analysis: PK parameters for this compound and combination partners. | • PK profile was similar to this compound monotherapy when combined with other agents like temozolomide [5]. |

Future Perspectives and Challenges

While this compound demonstrated acceptable safety and promising efficacy in specific lymphoma subtypes like follicular lymphoma, its overall clinical development has been limited [1]. Key challenges from trials include:

  • Limited Efficacy: Modest antitumor activity in advanced solid tumors and some hematologic malignancies led to a lack of further development [3].
  • Tolerability Issues: Combination regimens, particularly with MEK inhibitors, showed poor long-term tolerability, leading to high rates of dose interruptions and discontinuations [3].

References

Preclinical Efficacy and Synergy Data

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies established Voxtalisib's activity across various cancer types and highlighted the strategic value of combining it with other pathway inhibitors.

Efficacy in Hematological Malignancies

In primary chronic lymphocytic leukaemia (CLL) cells, this compound induced caspase-dependent apoptosis with an IC₅₀ value of 0.86 μM and achieved maximum impact at 48 hours. It also effectively blocked CLL cell adhesion and proliferation, and inhibited T-cell-mediated production of cytokines that support CLL survival [1].

Synergy in Solid Tumors

A key finding was the synergistic antitumor effect of combining this compound with the MEK inhibitor Pimasertib. Research in ovarian mucinous carcinoma (OMC) cell lines demonstrated that this combination robustly inhibited cell growth and induced apoptosis [2].

The synergy was quantified using the Chou-Talalay method, which produced Combination Index (CI) values ranging from 0.03 to 0.50 across six OMC cell lines. A CI < 1 indicates synergy, and the very low values here confirm a strong synergistic effect [2]. The table below shows the synergy was independent of the mutational status of key genes like KRAS and PIK3CA.

Cell Line PIK3CA Status KRAS Status Combination Index (CI)
MCAS Mutant Mutant 0.03
OAW42 Mutant Wild-type 0.50
JHOM-1 - Wild-type 0.09
JHOM-2B - - 0.08
RMUG-S Wild-type Mutant 0.17
RMUG-L Wild-type Mutant 0.12

Detailed Experimental Protocol for Synergy Studies

The following is a detailed methodology for the key experiments that demonstrated synergy between this compound and Pimasertib [2]:

  • Cell Lines and Culture: A panel of six established OMC cell lines (e.g., MCAS, OAW42) was used. Cells were maintained in recommended media supplemented with 10% fetal bovine serum and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Compound Preparation: this compound and Pimasertib were dissolved in DMSO to create a stock solution, which was then diluted in culture medium for treatments. The final concentration of DMSO in all assays did not exceed 0.1%.
  • Viability and Proliferation Assay (MTT Assay)
    • Seed cells in 96-well plates at a density of 3-5 x 10³ cells per well.
    • After 24 hours, treat cells with either vehicle control (DMSO), this compound alone, Pimasertib alone, or their combination.
    • Dosing Scheme: For combination studies, a fixed concentration of Pimasertib (e.g., 30 nM) is typically used alongside a serial dilution of this compound (e.g., from 1 nM to 10 µM). Incubate for 72 hours.
    • Add MTT reagent and incubate for 2-4 hours.
    • Solubilize the formed formazan crystals with a solvent and measure the absorbance at 570 nm.
    • Calculate the percentage of cell viability relative to the control group.
  • Analysis of Synergy: The Combination Index (CI) is calculated using the Chou-Talalay method based on the data from the MTT assay. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)
    • Seed and treat cells in 6-well plates as described above.
    • After 48 or 72 hours of treatment, harvest the cells.
    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
    • Analyze the stained cells using flow cytometry within 1 hour. The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is quantified.

Mechanism of Action and Pathway Context

To understand this compound's action and the rationale for its combination with a MEK inhibitor, it's helpful to visualize the signaling pathways involved.

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PIP2 Substrate AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 (Feedback) S6K p-S6K mTORC1->S6K Activates mTORC2->AKT (Full Activation) S6K->RTK Feedback Inhibition Cell_Processes1 Cell Growth Proliferation Survival S6K->Cell_Processes1 IRS1 S6K->IRS1 Feedback Inhibition GF Growth Factor Ras RAS GF->Ras Activates RAF RAF Ras->RAF Activates MEK MEK RAF->MEK Activates ERK p-ERK MEK->ERK Activates Cell_Processes2 Cell Growth Proliferation ERK->Cell_Processes2 This compound This compound Inhibitor This compound->PI3K  Inhibits This compound->mTORC1  Inhibits This compound->mTORC2  Inhibits Pimasertib Pimasertib Inhibitor Pimasertib->MEK  Inhibits

This compound inhibits the PI3K/AKT/mTOR pathway, while Pimasertib inhibits the MAPK pathway. Combining them overcomes compensatory feedback mechanisms, leading to synergistic cell death [3] [2].

Translation to Clinical Trials and Current Status

Based on its preclinical profile, this compound advanced into clinical trials.

  • Established Tolerability: Phase I trials in solid tumors determined the maximum tolerated dose (MTD) to be 50 mg twice daily (BID) or 90 mg once daily (QD). The safety profile was generally manageable, with common adverse events including diarrhea, fatigue, and nausea [3] [4].
  • Limited Efficacy as Monotherapy: A Phase II trial in relapsed/refractory lymphomas and CLL/SLL showed an overall response rate (ORR) of 18.3%. While activity was encouraging in follicular lymphoma (ORR 41.3%), efficacy was limited in other subtypes like mantle cell lymphoma and diffuse large B-cell lymphoma [1].
  • Challenges in Combination Therapy: A Phase Ib study combining this compound with the MEK inhibitor Pimasertib in advanced solid tumors confirmed the preclinical rationale but revealed poor long-term tolerability in patients, which ultimately limited its clinical development and further advancement [3].

The preclinical data on this compound robustly supported its progression into clinical trials, establishing it as a valuable tool for understanding pan-PI3K/mTOR inhibition.

References

Voxtalisib in vitro apoptosis induction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Apoptosis Induction

The following table summarizes the key molecular events through which Voxtalisib triggers programmed cell death.

Mechanism of Action Observed Effects Experimental Models/Citations
Dual PI3K/mTOR Inhibition Blocks PI3K/Akt/mTOR signaling; reduces phosphorylation of Akt (S473) and S6K (T389) [1]. HL60, K562 leukemia cells & their multidrug-resistant counterparts [1].
Caspase-Dependent Apoptosis Induces caspase-dependent apoptosis; increases sub-G1 cell population and Annexin V-positive cells [1] [2]. Primary CLL cells (IC50: 0.86 µM); Ovarian mucinous carcinoma (OMC) cell lines [3] [2].
Regulation of Apoptotic Proteins Alters balance of Bcl-2 family proteins; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2; increases cleaved caspase-3 [4]. Various solid tumor models (e.g., glioblastoma, prostate cancer) [4].
Synergy with MEK Inhibition Combined with MEK inhibitor (pimasertib) synergistically inhibits proliferation and induces robust apoptosis [2]. Six OMC cell lines (e.g., MCAS, OAW42); synergy independent of KRAS or PIK3CA mutational status [2].
Overcoming Multidrug Resistance (MDR) Effectively inhibits growth of MDR leukemia cells (HL60/ADR, K562/A02); downregulates P-glycoprotein (MDR1) and MRP1 [1]. HL60/ADR and K562/A02 cell lines [1].

Experimental Protocols for Apoptosis Detection

Key methodologies used in the cited studies to quantify this compound-induced apoptosis are outlined below.

Method Key Procedure Steps Reagents & Details

| Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry [1] | 1. Treat cells with this compound. 2. Harvest and wash cells. 3. Resuspend in binding buffer with Annexin V-FITC and PI. 4. Incubate in dark (15 min). 5. Analyze by flow cytometry. | Reagents: Annexin V-FITC, Propidium Iodide (PI). Key Controls: Untreated cells, single-stained controls for compensation. | | Cell Cycle Analysis by Flow Cytometry [1] | 1. Fix this compound-treated cells with ethanol. 2. Treat with RNase. 3. Stain cellular DNA with PI. 4. Analyze DNA content by flow cytometry. | Reagent: Propidium Iodide (PI), RNase. Data Interpretation: Apoptotic cells identified as "sub-G1" population. | | Western Blotting for Apoptotic Markers [1] [2] | 1. Lyse this compound-treated cells. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block membrane, incubate with primary then HRP-conjugated secondary antibodies. 5. Detect signal (e.g., ECL). | Key Antibodies: Cleaved caspase-3, Bax, Bcl-2, PARP cleavage. Loading Control: Antibodies for GAPDH, β-actin, or Lamin B. | | MTT Cell Viability/Proliferation Assay [1] | 1. Plate cells and treat with this compound (e.g., 72 hours). 2. Add MTT reagent to wells and incubate. 3. Solubilize formed formazan crystals with DMSO. 4. Measure absorbance at 570 nm. | Reagent: 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). Data Analysis: IC50 value calculated from dose-response curve. |

Visualizing this compound-Induced Apoptosis Pathway

The diagram below illustrates the core signaling pathway through which this compound induces apoptosis.

G This compound Induces Apoptosis via PI3K/AKT/mTOR Inhibition RTK_GPCR Growth Factor Signals (RTK/GPCR) PI3K Class I PI3K RTK_GPCR->PI3K This compound This compound (XL765) This compound->PI3K Inhibits mTOR mTORC1/mTORC2 This compound->mTOR Inhibits Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Leads to Bax ↑ Bax (Pro-apoptotic) This compound->Bax Leads to MDR1 ↓ MDR1/P-gp This compound->MDR1 Leads to PIP2_PIP3 PIP2 → PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT AKT->mTOR ProSurvival Pro-Survival Signals & Protein Synthesis mTOR->ProSurvival Apoptosis Apoptosis Induction ProSurvival->Apoptosis Inhibits Mitochondria Mitochondrial Apoptotic Pathway Caspases Caspase-3 Activation Mitochondria->Caspases Caspases->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

This compound inhibits PI3K and mTOR, disrupting survival signals and activating mitochondrial apoptosis.

Research Implications and Future Directions

The evidence demonstrates that this compound is a compelling candidate for further research, particularly due to its dual inhibitory profile and ability to counter multidrug resistance [1]. The synergistic induction of apoptosis when combined with a MEK inhibitor suggests a potent strategy for treating aggressive cancers like ovarian mucinous carcinoma, potentially overcoming the limitations of single-agent targeted therapies [2].

From a clinical perspective, while this compound showed encouraging efficacy in patients with relapsed or refractory follicular lymphoma, its limited efficacy in other lymphoma types and CLL/SLL in a phase II trial indicates that its clinical application might be most successful in selected patient populations or in rational combination regimens [3].

References

Voxtalisib caspase-dependent apoptosis CLL

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib Profile and Molecular Targets

This compound (also known as SAR245409 and XL765) is an orally available small molecule inhibitor. Its primary mechanism involves the simultaneous inhibition of Class I PI3K isoforms and mTOR kinase [1] [2].

Table 1: this compound Profile

Attribute Description
Drug Name This compound (SAR245409, XL765) [1] [2]
Primary Mechanism Potent, reversible, ATP-competitive pan-PI3K and mTOR inhibitor [1]
Key Development Stage Investigational; Phase II trials completed for hematologic malignancies [1]

Table 2: Key Biochemical Targets (IC₅₀) this compound's activity is quantified by its half-maximal inhibitory concentration (IC₅₀) against key kinases [2].

Target IC₅₀ (nM)
PI3Kγ (p110γ) 9 nM
PI3Kα (p110α) 39 nM
PI3Kδ (p110δ) 43 nM
PI3Kβ (p110β) 113 nM
DNA-PK 150 nM
mTOR 157 nM

Mechanism of Caspase-Dependent Apoptosis in CLL

The proposed mechanism by which this compound triggers caspase-dependent apoptosis in CLL cells involves disrupting survival pathways and directly activating the cell's execution machinery.

G BCR_Microenv BCR Signaling & Microenvironment ( Survival & Proliferation Signals ) PI3K_mTOR_Pathway Constitutive PI3K/mTOR Pathway Activation BCR_Microenv->PI3K_mTOR_Pathway Activates Prolif_Surv_Cytokines T-cell Mediated Cytokine Production Prolif_Surv_Cytokines->PI3K_mTOR_Pathway Activates Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptosis Caspase-Dependent Apoptosis in CLL cells PI3K_mTOR_Pathway->Apoptosis Inhibits This compound This compound (XL765) Pan-PI3K/mTOR Inhibitor This compound->Prolif_Surv_Cytokines Blocks This compound->PI3K_mTOR_Pathway Inhibits This compound->Caspase_Activation Induces Caspase_Activation->Apoptosis

This compound induces apoptosis by blocking PI3K/mTOR survival signaling and cytokine production, leading to caspase activation.

  • Blocks Survival Signals: this compound inhibits the PI3K/mTOR pathway, which is critical for CLL cell survival and is often constitutively active. This inhibition occurs irrespective of the cells' ATM/p53 status, making it effective even in high-risk CLL cases [3].
  • Disrupts Microenvironment Support: The drug blocks CLL cell adhesion and proliferation, and is a potent inhibitor of T-cell-mediated production of cytokines that normally support CLL survival [3].
  • Directly Induces Apoptosis: By removing these critical survival signals, this compound triggers caspase-dependent apoptosis. Preclinical studies showed it was more pro-apoptotic to primary CLL cells than PI3Kα or PI3Kδ selective inhibitors alone [3].

Key Experimental Evidence and Protocols

The primary evidence comes from a 2016 study in Leukemia that detailed this compound's effects on primary CLL cells [3].

Table 3: Key Experimental Findings

Experimental Aspect Finding
Pro-apoptotic Effect More potent inducer of apoptosis in primary CLL cells compared to PI3Kα- or PI3Kδ-selective inhibitors [3].
Impact of Genetic Status Effective irrespective of the CLL cells' ATM or p53 status [3].
Functional Effects Blocked CLL cell survival, adhesion, and proliferation; inhibited T-cell-mediated production of pro-survival cytokines [3].

Detailed Experimental Protocol (In Vitro) The following methodology was used to assess apoptosis in primary CLL cells [3]:

  • Cell Source: Primary CLL cells isolated from patient samples.
  • Treatment: Cells were treated with this compound (dissolved in DMSO).
  • Incubation Time: Cells were harvested for apoptosis assays at specified time points after this compound treatment.
  • Apoptosis Measurement: Apoptosis was determined by the total percentage of annexin V-positive cells using fluorescence-activated cell sorting (FACS). This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

Clinical Trial Efficacy and Safety

A phase II trial evaluated this compound (50 mg twice daily) in patients with relapsed or refractory lymphoid malignancies [1].

Table 4: Clinical Efficacy in Phase II Trial

Disease Cohort Number of Patients Overall Response Rate (ORR)
Follicular Lymphoma 47 41.3% (19/46)
Mantle Cell Lymphoma (MCL) 42 11.9% (5/42)
Diffuse Large B-Cell Lymphoma (DLBCL) 42 4.9% (2/41)
CLL/SLL 36 11.4% (4/35)

Table 5: Common Adverse Events (All Grades) in ≥25% of Patients

Adverse Event Frequency
Diarrhea 35.3% (59/167)
Fatigue 31.7% (53/167)
Nausea 26.9% (45/167)
Pyrexia (Fever) 26.3% (44/167)

The study concluded that while this compound had an acceptable safety profile and encouraging efficacy in follicular lymphoma, it demonstrated limited efficacy in patients with CLL/SLL, MCL, or DLBCL. Consequently, no further studies of this compound monotherapy in CLL are planned [1] [4].

References

Voxtalisib's Mechanism of Action and Role in Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib (also known as SAR245409 or XL765) is a potent, orally available small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. This dual inhibition is a rational strategy in cancer therapy, including for anti-angiogenic purposes.

The diagram below illustrates how this compound disrupts the key signaling pathway that promotes tumor angiogenesis.

Voxtalisib_Mechanism Growth_Factors Growth Factors (e.g., VEGF) PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Angiogenesis Tumor Angiogenesis mTORC1->Angiogenesis Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

This compound directly inhibits PI3K and mTORC1 to block pro-angiogenic signaling.

This dual targeting is designed to provide a more complete and potent blockade of the PI3K/mTOR signaling axis than inhibiting either component alone. By doing so, this compound can suppress the production of key angiogenic factors by tumor cells and directly impede the survival and proliferation of endothelial cells, which are the building blocks of new blood vessels [1] [2] [3]. This approach aims to counteract the resistance that can develop from the compensatory feedback loops within the pathway when only one node is targeted [1] [3].

Research Context and Combination Strategies

The following table summarizes the rationale behind this compound's development and its place in cancer therapy research.

Aspect Description and Rationale
Therapeutic Rationale Dual PI3K/mTOR inhibition prevents compensatory feedback activation that limits the efficacy of single-target agents, potentially leading to more sustained anti-tumor and anti-angiogenic effects [1] [3].
Research Context Identified as part of "docking-guided optimization" studies to improve binding affinity to PI3Kγ and mTOR, highlighting a structure-based drug design approach [1].
Combination Potential Research indicates promise in combination with other therapies. For example, the dual PI3K/mTOR inhibitor BEZ235 (Dactolisib) synergized with an HDAC inhibitor to induce autophagy and enhance cytotoxicity in esophageal squamous cell carcinoma (ESCC) models [1].

Research Gaps and Future Directions

Based on the search results, I was unable to locate specific quantitative data (e.g., detailed IC₅₀ values across different kinase assays, in vivo tumor reduction metrics) or the full experimental protocols for testing this compound's anti-angiogenic effects. The available information is more focused on its general mechanism and strategic role in drug development.

To proceed with your technical guide, you may need to consult specialized scientific databases for primary research literature. The following suggestions could be productive next steps:

  • Search for Clinical Trials: Information on this compound's clinical evaluation can be found on clinical trial registries (e.g., ClinicalTrials.gov) which may contain detailed results and methodologies from human studies.
  • Access Primary Literature: A deep search in scientific journals (e.g., via PubMed) using "this compound," "SAR245409," or "XL765" as keywords may yield original research articles containing the quantitative data and experimental details you require.
  • Explore Related Agents: Reviewing the development and data for other, more extensively documented dual PI3K/mTOR inhibitors (like BEZ235/Dactolisib, PF-04979064, or "compound 26" mentioned in the search results) could provide a strong methodological and data-driven framework for your document [1].

References

Core Mechanism of Action: A Host-Targeting Antiviral

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib (also known as SAR245408 or XL765) is a dual PI3K/mTOR inhibitor identified as a potent inhibitor of EV71 replication through phenotypic screening [1] [2]. Its antiviral activity is not through direct action on the virus, but by modulating a key host protein and restoring the innate immune response.

  • Key Host Target: Ras-related nuclear protein (RAN), a GTPase involved in nucleocytoplasmic transport [1] [2].
  • Dysregulation by EV71: EV71 infection significantly upregulates RAN expression. This high level of RAN disrupts the interferon (IFN) signaling pathway by impairing the nuclear accumulation of phosphorylated STAT1 and STAT2 (p-STAT1/2) [2].
  • Restoration of Immunity: this compound treatment downregulates RAN expression. This allows p-STAT1/2 to accumulate in the nucleus, which activates the transcription of Interferon-Stimulated Genes (ISGs), thereby potentiating the host's antiviral response and suppressing viral replication [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow used to identify it.

G cluster_mechanism Molecular Mechanism cluster_experiment Key Experimental Workflow EV71 EV71 Infection RAN_Up RAN Upregulation EV71->RAN_Up STAT_Block Impaired p-STAT1/2 Nuclear Import RAN_Up->STAT_Block This compound This compound Treatment ISG_Down Suppressed ISG Expression STAT_Block->ISG_Down RAN_Down RAN Downregulation This compound->RAN_Down STAT_In Enhanced p-STAT1/2 Nuclear Accumulation RAN_Down->STAT_In ISG_Up ISG Activation &nAntiviral Response STAT_In->ISG_Up Replication_Inhibit Inhibition of EV71 Replication ISG_Up->Replication_Inhibit Broad_Spectrum Broad-Spectrum Assessment Screen In Vitro Phenotypic Screening Proteomics Proteomic Analysis (RAN Identified) Screen->Proteomics Mech_Studies Mechanistic Studies (IFN-STAT Signaling) Proteomics->Mech_Studies In_Vivo In Vivo Validation (ICR Suckling Mice) Mech_Studies->In_Vivo In_Vivo->Broad_Spectrum Mechanism Mechanism

This compound inhibits EV71 by modulating host RAN and IFN-STAT signaling.

Quantitative Antiviral Activity Data

The following tables summarize key quantitative findings from the research, demonstrating this compound's efficacy.

Table 1: Key Findings from Experimental Models

Experimental Model Key Finding Significance / Outcome
In Vitro (RD cells) Significant suppression of EV71 RNA, viral protein levels, and viral titers [1] [2]. Confirms potent, direct antiviral activity at the cellular level.
In Vivo (ICR suckling mice) Improved survival rate, decreased viral loads in tissues, and alleviated virus-induced organ damage [2]. Demonstrates efficacy and therapeutic potential in a live animal model.
Broad-Spectrum Assessment Similar RAN-dependent antiviral effects observed against Coxsackieviruses (CVB) and Echovirus 11 (Echo11) [2]. Suggests this compound's mechanism could be effective against multiple enteroviruses.

Table 2: Comparative Context with a Related PI3K Inhibitor

Feature This compound Pilaralisib (XL147) [3]
Primary Target Dual PI3K/mTOR inhibitor [1] [2]. Selective PI3K inhibitor (α, β, δ, VPS34) [3].
Antiv Efficacy (In Vivo) Improved survival in EV71-infected mice [2]. Reduced EV71-induced mortality by 20-50% in mice [3].
Cellular Safety (CC50) Information not specified in search results. 14,828 nM (indicating a suboptimal cellular safety profile) [3].
Proposed Antiviral Mechanism Downregulation of host RAN protein, restoring IFN-STAT signaling [1] [2]. Inhibition of the PI3K/AKT signaling pathway exploited by EV71 [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the studies.

1. In Vitro Assessment of Antiviral Activity

  • Cell Line: Human rhabdomyosarcoma (RD) cells are commonly used for EV71 infection models [2] [3].
  • Virus Infection: Cells are infected with EV71 at a defined multiplicity of infection (MOI), typically MOI=0.1 [3].
  • Compound Treatment: this compound is added to the culture medium at various concentrations post-infection.
  • Outcome Measures:
    • Plaque Assay: Used to quantify infectious viral titers. Briefly, supernatant from treated infected cells is serially diluted and used to infect a fresh monolayer of cells (like Vero cells), overlayed with agarose, and stained with crystal violet after incubation to count plaques [3].
    • qRT-PCR: Measures levels of EV71 RNA to assess replication inhibition.
    • Western Blot: Assesses levels of viral proteins (e.g., VP1) and host proteins of interest (e.g., RAN, p-STAT1/2) [2] [3].

2. Proteomic Analysis for Target Identification

  • Method: Follow-up proteomic analysis on this compound-treated, EV71-infected cells to identify changes in host protein expression [2].
  • Key Identification: This analysis identified RAN as a key host factor whose expression is upregulated by EV71 and downregulated by this compound [2].
  • Validation: The role of RAN is typically validated using techniques like RNA interference (siRNA) to confirm that knocking down RAN mimics the antiviral effect of this compound [2].

3. Mechanistic Studies on IFN-STAT Signaling

  • Technique: Western Blot analysis of subcellular fractions (cytoplasmic and nuclear) [2].
  • Target Proteins: Detection of phosphorylated STAT1/2 (p-STAT1/2) in the nuclear fractions of treated vs. untreated infected cells.
  • Outcome: Confirmation that this compound treatment enhances the nuclear retention of p-STAT1/2, which is otherwise impaired by EV71 infection [2].
  • Downstream Analysis: qRT-PCR or RNA-Seq can be used to measure the subsequent upregulation of Interferon-Stimulated Genes (ISGs) [2].

4. In Vivo Efficacy Study

  • Animal Model: Suckling ICR mice (2-3 days old) are intracerebrally or intraperitoneally infected with a lethal dose of EV71 [2].
  • Treatment Regimen: this compound is administered to the mice post-infection.
  • Endpoint Analysis:
    • Survival Rate: Monitored over a defined period.
    • Viral Load: Measured in brain tissues and limb muscles using plaque assays or qRT-PCR.
    • Histopathological Examination: Tissues are examined to assess the alleviation of virus-induced damage [2].

Strategic Implications in Antiviral Development

The findings on this compound highlight a promising direction in antiviral drug discovery.

  • Host-Targeting Antivirals (HTAs): this compound is a prime example of a Host-Targeting Antiviral (HTA), which offers a higher genetic barrier to resistance compared to Direct-Acting Antivirals (DAAs) that target viral proteins, as host proteins do not mutate rapidly [4].
  • Broad-Spectrum Potential: By targeting a host factor like RAN that is exploited by multiple viruses (EV71, CVB, Echo11), this compound demonstrates potential as a broad-spectrum antiviral agent, which is crucial for responding to emerging and re-emerging viral threats [2] [4].
  • Combination Therapy: A HTA like this compound could be combined with Direct-Acting Antivirals to create a synergistic effect, enhancing efficacy and further reducing the risk of resistance development [4].

Further Research Considerations

While the data on this compound is compelling, several aspects require further investigation for full clinical translation. The precise structural interactions between this compound and its targets, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiles, and comprehensive safety data in higher organisms are key areas for future research.

References

UPLC-MS/MS Quantification of Voxtalisib in Rat Plasma: Comprehensive Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Voxtalisib (SAR245409, XL765) is a potent dual inhibitor targeting both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), making it a promising therapeutic agent for various cancers including melanoma, lymphoma, glioblastoma, and breast cancer. [1] [2] By competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of PI3K and mTOR, this compound exerts its anti-tumor effects primarily through inhibition of tumor blood vessel formation and induction of cancer cell apoptosis. [1] The compound has demonstrated significant anti-tumor activity in preclinical models, achieving therapeutic effects in primary chronic lymphocytic leukemia cells with a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours. [2]

Pharmacokinetic information is essential for optimizing clinical dosing regimens and understanding the relationship between drug exposure and therapeutic outcomes. The development of a reliable bioanalytical method for quantifying this compound in biological matrices is therefore critical for supporting preclinical and clinical development. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for bioanalysis, offering superior sensitivity, selectivity, and rapid analysis time compared to conventional HPLC methods. This document provides detailed application notes and protocols for the UPLC-MS/MS-based quantification of this compound in rat plasma, including method validation data and pharmacokinetic application results.

Experimental Design

Chemicals and Materials
  • This compound (purity >98%) and umbralisib (internal standard, IS, purity >98%) were obtained from Beijing Sunflower Technology Development Co., Ltd. (Beijing, China). [1] [2]
  • HPLC-grade methanol and acetonitrile were supplied by Merck (Darmstadt, Germany). [1]
  • LC-grade pure formic acid was produced by Anaqua Chemicals Supply (ACS, American). [1]
  • Ultra-pure water was generated using a Milli-Q Water Purification System (Millipore, Bedford, United States). [1]
  • Sodium carboxymethyl cellulose (CMC-Na) was used as a vehicle for drug administration in animal studies. [1]
Instrumentation and Analytical Conditions

The UPLC-MS/MS system consisted of a Waters Acquity ultra-performance liquid chromatography (UPLC) system coupled with a Waters Xevo TQS triple-quadrupole tandem mass spectrometer (Milford, MA, United States). [1] [2]

2.2.1 Chromatographic Conditions
  • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm; Milford, MA, United States) [1]
  • Column temperature: 40°C [1]
  • Auto-sampler temperature: 10°C [1]
  • Injection volume: 1.0 μL [1]
  • Mobile phase: Solvent A (acetonitrile) and Solvent B (0.1% formic acid) [1]
  • Flow rate: 0.30 mL/min [1]
  • Gradient elution program:

Table: Gradient Elution Program for this compound Analysis

Time (min) Solvent B (%) Solvent A (%) Elution Mode
0 - 0.5 90% 10% Isocratic
0.5 - 1.0 90% → 10% 10% → 90% Linear gradient
1.0 - 1.4 10% 90% Isocratic
1.4 - 1.5 10% → 90% 90% → 10% Linear gradient
1.5 - 2.0 90% 10% Re-equilibration
2.2.2 Mass Spectrometric Conditions
  • Ionization source: Electrospray ionization (ESI) [1]
  • Ionization mode: Positive ion mode [1]
  • Detection mode: Selective reaction monitoring (SRM) [1]
  • Source parameters:
    • Desolvation temperature: 600°C [1]
    • Collision gas flow: 0.15 mL/min [1]
    • Cone gas flow: 200 L/h [1]
    • Desolvation gas flow: 1000 L/h [1]

Table: Mass Transitions and Instrument Parameters for this compound and IS

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 270.91 242.98 20 20
Umbralisib (IS) 572.30 246.10 30 35
Solution Preparation
  • Stock solutions (1 mg/mL) of this compound and IS were prepared in methanol and stored at -80°C. [1]
  • Working solutions for calibration and quality control (QC) samples were prepared by serial dilution of stock solutions with methanol. [1]
  • Calibration standards were prepared at concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL by spiking working solutions into blank rat plasma. [1]
  • Quality control (QC) samples were prepared at four concentration levels: LLOQ (1 ng/mL), LQC (2 ng/mL), MQC (800 ng/mL), and HQC (1600 ng/mL). [1]
Sample Preparation

The sample preparation employed a simple and efficient protein precipitation method: [1]

  • Aliquot 100 μL of plasma sample into a polyethylene tube
  • Add 10 μL of IS working solution (100 ng/mL)
  • Precipitate proteins by adding 300 μL of acetonitrile
  • Vortex the mixture for 2.0 minutes
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 μL of supernatant to autosampler vials for UPLC-MS/MS analysis

Method Validation

The developed UPLC-MS/MS method was validated according to the Food and Drug Administration (FDA) bioanalytical method validation guidelines for specificity, linearity, sensitivity, accuracy, precision, matrix effect, recovery, and stability. [1]

Specificity and Carryover

The specificity of the method was evaluated by analyzing blank plasma samples from six different sources and comparing them with corresponding spiked plasma samples. No significant interference was observed at the retention times of this compound and IS, confirming the method's specificity. [1] Carryover was assessed by injecting blank plasma samples after the upper limit of quantification (ULOQ) sample. No significant carryover was observed, indicating that the washing procedure was effective. [1]

Linearity and Sensitivity
  • The method demonstrated excellent linearity over the concentration range of 1-2000 ng/mL. [1]
  • The typical linear regression equation was y = 0.0231301x + 0.00967189 with a correlation coefficient (r) > 0.99. [1]
  • The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both precision and accuracy meeting acceptance criteria. [1]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) with six replicates each.

Table: Accuracy and Precision Data for this compound in Rat Plasma

Concentration Level Nominal Concentration (ng/mL) Intra-day RSD (%) Intra-day RE (%) Inter-day RSD (%) Inter-day RE (%)
LLOQ 1 18.7 2.0 16.6 3.1
LQC 2 10.6 -14.0 14.0 -4.5
MQC 800 8.7 -4.0 14.3 -4.4
HQC 1600 7.5 -8.5 13.0 -7.2
Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at three QC levels (LQC, MQC, HQC) with six replicates per level.

Table: Matrix Effect and Recovery Data for this compound

Concentration Level Matrix Effect (% Mean ± SD) RSD (%) Recovery (% Mean ± SD) RSD (%)
LQC (2 ng/mL) 94.1 ± 12.4 13.2 100.5 ± 8.6 8.5
MQC (800 ng/mL) 94.2 ± 3.7 3.9 106.8 ± 4.2 3.9
HQC (1600 ng/mL) 95.8 ± 5.2 5.4 105.1 ± 10.2 9.7

The results demonstrated that the matrix effect was minimal and the extraction recovery was consistent and reproducible across the evaluated concentration range. [1]

Stability

The stability of this compound in rat plasma was evaluated under various storage and processing conditions:

  • Short-term stability: 12 hours at room temperature
  • Long-term stability: 4 weeks at -80°C
  • Freeze-thaw stability: Three complete freeze-thaw cycles
  • Post-preparative stability: 24 hours in the autosampler at 10°C

The results confirmed that this compound remained stable under all tested conditions, with deviation values within ±15% of the nominal concentrations. [1]

Pharmacokinetic Application

Study Design
  • Animals: Six male Sprague-Dawley (SD) rats (300 ± 20 g) were obtained from the Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University (Wenzhou, China). [1]
  • Dosing: Rats received a single 5 mg/kg dose of this compound via intragastric administration in 0.5% CMC-Na after fasting for 12 hours. [1]
  • Blood sampling: Blood samples (approximately 0.3 mL) were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing. [1]
  • Sample processing: Blood samples were immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma, which was stored at -80°C until analysis. [1]
Pharmacokinetic Analysis

The plasma concentration-time profile of this compound was analyzed using non-compartmental methods with Drugs and Statistics (DAS) 3.0 software (Mathematical Pharmacology Professional Committee of China, Shanghai, China). [1] The developed UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound in rats, demonstrating its applicability for in vivo pharmacokinetic studies.

The following diagram illustrates the complete experimental workflow from method development to pharmacokinetic application:

G UPLC-MS/MS Analysis Workflow for this compound Quantification cluster_1 Experimental Design cluster_2 Method Validation MethodDevelopment Method Development Instrumentation Instrumentation Conditions MethodDevelopment->Instrumentation SamplePrep Sample Preparation (Protein Precipitation) Instrumentation->SamplePrep Validation Method Validation SamplePrep->Validation Specificity Specificity & Carryover Validation->Specificity Linearity Linearity & Sensitivity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect & Recovery Validation->Matrix Stability Stability Assessment Validation->Stability PKApplication Pharmacokinetic Application DataAnalysis Data Analysis PKApplication->DataAnalysis Stability->PKApplication

Pharmacological Context of this compound Analysis

This compound represents an important class of dual PI3K/mTOR kinase inhibitors that constitute the third generation of PI3K/mTOR inhibitors. [3] These compounds were specifically developed to overcome the limitations of earlier inhibitors, particularly the activation of the IRS-1/PI3K/Akt response to loss of mTORC1/S6K feedback caused by rapalogs. [3] By inhibiting both PI3K and mTOR catalytic activity, this compound achieves more complete inhibition of the pathway at multiple signaling points. [3]

The following diagram illustrates the pharmacological context and signaling pathways targeted by this compound:

G This compound Mechanism and Pharmacological Context cluster_1 Key Signaling Pathways Affected This compound This compound PI3K PI3K Inhibition This compound->PI3K mTOR mTORC1/mTORC2 Inhibition This compound->mTOR Akt Akt Phosphorylation Inhibition PI3K->Akt S6 S6 Protein Inhibition mTOR->S6 Apoptosis Induction of Apoptosis Akt->Apoptosis Angiogenesis Inhibition of Angiogenesis Akt->Angiogenesis Adhesion Blockade of Cell Adhesion S6->Adhesion Proliferation Inhibition of Proliferation S6->Proliferation Antitumor Antitumor Effects Apoptosis->Antitumor Angiogenesis->Antitumor Adhesion->Antitumor Proliferation->Antitumor Survival Inhibition of Cell Survival Survival->Antitumor

Protocol Summary

This section provides a concise, step-by-step protocol for the quantification of this compound in rat plasma using UPLC-MS/MS:

Sample Preparation Protocol
  • Thaw plasma samples on ice or at room temperature
  • Vortex samples to ensure homogeneity
  • Pipette 100 μL of plasma into a clean microcentrifuge tube
  • Add 10 μL of IS working solution (100 ng/mL umbralisib in methanol)
  • Add 300 μL of ice-cold acetonitrile for protein precipitation
  • Vortex vigorously for 2 minutes
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 μL of supernatant to autosampler vials
  • Inject 1.0 μL into the UPLC-MS/MS system
Instrument Operation Protocol
  • Initialize the UPLC-MS/MS system and allow it to stabilize
  • Set the column temperature to 40°C and autosampler temperature to 10°C
  • Prime the UPLC system with mobile phases A (acetonitrile) and B (0.1% formic acid)
  • Program the gradient elution method as specified in Section 2.2.1
  • Set mass spectrometric parameters according to Section 2.2.2
  • Create a sample sequence including calibration standards, QC samples, and study samples
  • Begin analysis and monitor system performance throughout the run
Data Analysis Protocol
  • Process acquired data using MassLynx or equivalent software
  • Generate calibration curves using peak area ratios of this compound to IS
  • Apply 1/x² weighting for linear regression analysis
  • Calculate concentrations of QC samples and study samples using the calibration curve
  • Verify that QC sample results are within ±15% of nominal values (±20% for LLOQ)
  • Report concentrations for pharmacokinetic analysis

Conclusion

The developed UPLC-MS/MS method provides a specific, sensitive, and reliable approach for the quantification of this compound in rat plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, complying with FDA validation guidelines. The simple protein precipitation procedure offers an efficient sample preparation technique, while the short chromatographic run time (2.0 minutes) enables high-throughput analysis.

The successful application of this method to pharmacokinetic studies in rats confirms its utility for supporting preclinical development of this compound. The methodological details and protocols provided in this document serve as a comprehensive resource for researchers conducting bioanalytical and pharmacokinetic investigations of this compound and related compounds.

References

Comprehensive Application Notes and Protocols for Voxtalisib Analysis Using Protein Precipitation with Acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Voxtalisib (also known as XL765 or SAR245409) is a potent, highly selective, ATP-competitive, reversible, oral, dual pan-class I PI3K and mTOR inhibitor. This small molecule therapeutic agent exhibits potent inhibitory activity against all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values of 39, 113, 43, and 9 nM, respectively. Additionally, it inhibits mTOR with an IC50 of 157 nM and DNA-PK with an IC50 of 150 nM [1]. This compound primarily inhibits p110γ among class I PI3Ks and acts as a weaker inhibitor of mTOR, making it distinctive among targeted therapies [2]. The compound has been investigated in numerous clinical trials for various malignancies, including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [3] [4].

The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in human cancers, playing a central role in cellular processes such as metabolism, growth, survival, and motility [4]. This compound simultaneously targets multiple components of this pathway, potentially overcoming limitations of single-target inhibitors and providing more comprehensive pathway suppression. This dual inhibition is particularly valuable in cancers where pathway redundancy or feedback activation contributes to treatment resistance [4] [5]. The molecular structure of this compound (C13H14N6O, molecular weight 270.29 g/mol) contributes to its pharmacological properties and analytical characteristics [1].

Table 1: this compound Inhibitory Profile Against Key Kinase Targets

Target IC50 Value (nM) Target Class Clinical Significance
p110γ 9 Class I PI3K Primary PI3K target
p110α 39 Class I PI3K Common mutation in cancers
p110δ 43 Class I PI3K Hematologic malignancies
p110β 113 Class I PI3K PTEN-deficient cancers
mTOR 157 Serine/threonine kinase Cell growth & proliferation
DNA-PK 150 DNA repair enzyme Potential radiation sensitization
mTORC1 160 mTOR complex 1 Translation regulation
mTORC2 910 mTOR complex 2 Akt phosphorylation

Analytical Method Development: UPLC-MS/MS Quantitative Analysis

Method Overview and Rationale

The development of a highly sensitive and rapid UPLC-MS/MS technology for the quantitative analysis of this compound in biological matrices represents a significant advancement in supporting pharmacokinetic studies and therapeutic drug monitoring [3]. This method offers superior chromatographic resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC-MS/MS approaches, making it particularly suitable for high-throughput bioanalysis in clinical and preclinical settings. The UPLC-MS/MS methodology has been successfully applied to quantify this compound concentrations in rat plasma, demonstrating excellent performance across the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [3].

The analytical workflow encompasses sample preparation via protein precipitation with acetonitrile, chromatographic separation using a reversed-phase C18 column, and mass spectrometric detection employing electrospray ionization in positive ion mode. The efficiency of this method has been thoroughly validated according to FDA bioanalytical method validation guidelines, addressing critical parameters including precision, accuracy, matrix effects, extraction recovery, carryover, and stability under various storage and processing conditions [3]. The validated method has been effectively deployed in pharmacokinetic studies following intragastric administration of this compound (5 mg/kg) to rat models, providing reliable concentration-time data for comprehensive pharmacokinetic profiling [3].

Instrumentation and Chromatographic Conditions

Chromatographic separation was achieved using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) maintained at an appropriate temperature (typically 40°C). The mobile phase consisted of a binary gradient system with solvent A (acetonitrile) and solvent B (0.1% formic acid in water) at a flow rate of 0.3-0.4 mL/min [3]. The gradient program was optimized to achieve adequate separation of this compound from endogenous matrix components and the internal standard, with a typical total run time of less than 5 minutes per sample, significantly enhancing throughput compared to conventional methods.

Mass spectrometric detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Multiple reaction monitoring (MRM) transitions were established for this compound (m/z 270.91 → 242.98) and the internal standard (m/z 572.30 → 246.10) [3]. Instrument parameters including source temperature, desolvation temperature, desolvation gas flow, cone gas flow, collision energy, and cone voltage were systematically optimized to maximize sensitivity and signal-to-noise ratio. The use of formic acid as a mobile phase additive enhanced ionization efficiency, contributing to the exceptional sensitivity achieved with this method.

Protein Precipitation Protocol with Acetonitrile

Reagents and Equipment
  • This compound standard (high purity, ≥99%)
  • Internal standard solution (appropriate structurally similar analog)
  • Acetonitrile (HPLC-grade or higher purity)
  • Formic acid (ACS reagent grade or higher)
  • Blank rat plasma (or appropriate biological matrix)
  • Analytical balance (capable of weighing 0.01 mg)
  • Vortex mixer
  • Microcentrifuge (capable of ≥13,000 × g)
  • Polypropylene microcentrifuge tubes (1.5-2.0 mL)
  • Pipettes and appropriate tips
  • UPLC-MS/MS system with Acquity BEH C18 column
Step-by-Step Procedure
  • Sample Collection and Preparation: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at 4°C and 3000 × g for 10 minutes to separate plasma. Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis [3].

  • Calibration Standards and Quality Control Samples: Prepare stock solutions of this compound in acetonitrile or DMSO at approximately 1 mg/mL. Prepare working solutions through serial dilution in acetonitrile. Spike blank plasma with working solutions to create calibration standards covering the concentration range of 1-2000 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range [3].

  • Protein Precipitation Protocol:

    • Aliquot 100 μL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube
    • Add 10 μL of internal standard working solution
    • Add 300 μL of ice-cold acetonitrile (3:1 ratio of acetonitrile to plasma)
    • Vortex vigorously for 30-60 seconds to ensure complete mixing
    • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins
    • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate
    • Inject an appropriate volume (typically 2-10 μL) into the UPLC-MS/MS system [3]
  • Alternative Precipitation Solvents: While acetonitrile provides excellent protein precipitation efficiency and clean extracts, other solvents may be considered for specific applications. Methanol and acetone can also be effective precipitating agents, sometimes with varying recovery rates for different analytes [6]. The methanol-chloroform method (Wessel and Fluegge, 1984) offers high recovery for minimal protein amounts but requires more processing steps [6].

Table 2: Comparison of Protein Precipitation Methods for Bioanalysis

Method Precipitant Ratio Incubation Conditions Relative Recovery Advantages Limitations
Acetonitrile 3:1 (v/v) Immediate, 0°C optional High (>85%) Excellent clean-up, low matrix effect May precipitate less protein than TCA
Methanol 4:1 (v/v) -20°C, 60 min Moderate to High Good for hydrophobic compounds Higher evaporation rate
Acetone 4:1 (v/v) -20°C, 60 min Moderate Effective for broad protein classes Difficult to resuspend pellets
TCA 1:2 (50% TCA) 0°C, 10-20 min High Most efficient precipitation Strong acid, may degrade analytes
TCA-Acetone 4:1 (15% TCA in acetone) -20°C, 20-60 min Very High Combined efficiency Complex procedure, residue concerns

Bioanalytical Method Validation

Validation Parameters and Acceptance Criteria

The protein precipitation method with acetonitrile coupled with UPLC-MS/MS analysis for this compound quantification has undergone comprehensive validation following FDA bioanalytical method validation guidelines [3]. The validation encompassed assessment of linearity, precision, accuracy, sensitivity, matrix effects, extraction recovery, and stability under various conditions. The method demonstrated a linear range of 1-2000 ng/mL with a correlation coefficient (r²) exceeding 0.99, establishing a well-defined relationship between concentration and detector response [3].

The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both precision and accuracy meeting the acceptance criteria of ±20% [3]. This exceptional sensitivity enables reliable detection of this compound even at low concentrations encountered during terminal elimination phases or with low-dose administrations. The precision and accuracy assessments revealed intra-day precision of 7.5-18.7% and inter-day precision of 13.0-16.6%, while accuracies ranged from -14.0-2.0% for intra-day and -7.2-3.1% for inter-day analyses [3]. These values fall within acceptable limits for bioanalytical methods, demonstrating the robustness and reliability of the technique.

Recovery and Matrix Effects

Extraction recovery of this compound using the acetonitrile protein precipitation method was consistently high, with values complying with acceptance criteria recommended for bioassays [3]. The efficient recovery minimizes analyte loss during sample preparation, contributing to the method's sensitivity and reproducibility. Assessment of matrix effects demonstrated minimal ionization suppression or enhancement, confirming the effectiveness of the acetonitrile precipitation in removing interfering components from the plasma matrix [3]. The consistent performance across different lots of plasma further validates the robustness of the method.

Stability studies evaluated this compound under various conditions, including short-term bench top stability, processed sample stability in the autosampler, freeze-thaw stability, and long-term frozen storage stability [3]. The results confirmed that this compound remains stable under typical handling and storage conditions, ensuring the reliability of concentration measurements in study samples. No significant carryover was observed between injections, preventing cross-contamination of samples and maintaining data integrity throughout analytical batches [3].

Pharmacokinetic Application in Rat Studies

In Vivo Study Design

The validated UPLC-MS/MS method with acetonitrile protein precipitation has been successfully applied to investigate the pharmacokinetic profile of this compound following intragastric administration to rat models [3]. In a typical study design, rats receive this compound at a dose of 5 mg/kg, and blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration [3]. The plasma samples obtained after centrifugation are processed using the acetonitrile protein precipitation protocol and analyzed to generate concentration-time data.

The application of this bioanalytical method in pharmacokinetic studies has provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The high sensitivity of the method enables comprehensive characterization of the pharmacokinetic profile, including the detection of low concentrations during the terminal elimination phase. The reliability of the data supports accurate calculation of key pharmacokinetic parameters essential for understanding the drug's in vivo behavior and informing dosage regimen design [3].

Pharmacokinetic Results and Interpretation

The pharmacokinetic parameters derived from the concentration-time data reveal critical information about this compound's in vivo performance. While the specific parameter values from rat studies are not provided in the search results, typical pharmacokinetic metrics that would be obtained include maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

The successful application of this bioanalytical method in pharmacokinetic studies demonstrates its utility in supporting drug development efforts. The method's robustness, sensitivity, and efficiency make it suitable for analyzing large sample batches generated from preclinical and clinical studies, thereby accelerating the evaluation of this compound's pharmacokinetic properties across different species and clinical phases [3]. The comprehensive pharmacokinetic data generated using this method can inform critical decisions regarding dosage selection and administration frequency in subsequent clinical trials.

Research Applications and Therapeutic Implications

Oncology Applications

This compound has demonstrated promising anti-tumor activity across various cancer types, supported by the bioanalytical method discussed in this protocol. In preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), this compound exhibited significant growth inhibitory effects on HL60 and K562 cell lines, with IC50 values of approximately 1.5 μM and 1.2 μM, respectively [5]. Notably, the compound retained activity against multidrug-resistant counterparts HL60/ADR and K562/A02 cells, with IC50 values of 1.8 μM and 1.4 μM, suggesting potential utility in overcoming drug resistance [5].

In high-grade glioma, this compound has been evaluated in combination with temozolomide with or without radiotherapy [4] [7]. Phase I studies established the maximum tolerated doses at 90 mg once daily or 40 mg twice daily when combined with temozolomide [4] [7]. The most frequently reported treatment-related adverse events included nausea (48%), fatigue (43%), thrombocytopenia (26%), and diarrhea (24%), demonstrating a manageable safety profile [4]. The combination demonstrated a moderate level of PI3K/mTOR pathway inhibition with preliminary evidence of antitumor activity, including partial response in 4% of evaluable patients and stable disease in 68% [4] [7].

Combination Therapy Strategies

Research has explored combination strategies involving this compound with other targeted agents, particularly in the context of MAPK pathway inhibition. In triple-negative breast cancer (TNBC) models, this compound combined with the MEK inhibitor AS703026 demonstrated enhanced inhibition of cell growth, migration, and invasion ability [2]. This approach leverages the close interconnection between PI3K and MAPK pathways, where activation of one often leads to inhibition of the other.

However, clinical trials combining this compound with the MEK1/2 inhibitor pimasertib (90 mg pimasertib + 70 mg this compound daily) showed poor tolerability and limited anti-tumor activity in patients with advanced solid tumors [2]. The most common side effects of this combination were diarrhea, fatigue, and nausea, highlighting the challenges of dual pathway inhibition [2]. These findings underscore the importance of therapeutic drug monitoring using robust bioanalytical methods to optimize dosing regimens in combination therapies.

The following diagram illustrates the central signaling pathways targeted by this compound and its potential combination partners:

G Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTORC1 mTORC1 Cell_Growth Cell_Growth mTORC1->Cell_Growth Metabolism Metabolism mTORC1->Metabolism mTORC2 mTORC2 mTORC2->Akt Akt->mTORC1 Akt->mTORC2 Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits MEK_Inhibitor MEK_Inhibitor MEK_Inhibitor->MEK Inhibits

Diagram 1: this compound Mechanism and Combination Strategy. This compound inhibits multiple components of the PI3K/Akt/mTOR pathway. Combination with MEK inhibitors targets parallel pathways but requires careful therapeutic drug monitoring due to toxicity concerns.

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Recovery: If this compound recovery is suboptimal, ensure acetonitrile is fresh and of appropriate purity. Verify the precipitation ratio (3:1 acetonitrile to plasma) and ensure thorough vortexing. Pre-chilling acetonitrile to -20°C may improve precipitation efficiency [6].

  • Matrix Effects: If significant matrix effects are observed, consider using a more selective internal standard (stable isotope-labeled this compound if available). Ensure consistent sample preparation across all samples and calibrators. Lot-to-l variability in plasma matrix can be addressed by using a single large pool of control matrix for preparation of calibrators and QCs [3].

  • Carryover: To minimize carryover, implement extensive washing steps with acetonitrile:water (50:50, v/v) between injections in the autosampler. If carryover persists, increase the wash volume or include a needle wash step with stronger solvent [3].

  • Chromatographic Issues: If peak shape deteriorates or retention times shift, regenerate or replace the UPLC column. Ensure mobile phases are freshly prepared and the column temperature is stable. Check for precipitation of buffer salts in the system [3].

Method Adaptations for Different Matrices

While this protocol specifically addresses plasma samples, the acetonitrile protein precipitation method can be adapted for other biological matrices:

  • Tissue Homogenates: Homogenize tissues in appropriate buffer (e.g., phosphate-buffered saline) at 1:3 to 1:5 (w/v) ratio. Centrifuge to remove insoluble debris, then apply the acetonitrile precipitation protocol to the supernatant [4].

  • Cerebrospinal Fluid (CSF): Due to lower protein content, reduce the acetonitrile ratio to 2:1 (v/v) or consider direct injection after dilution if sensitivity permits [4].

  • Cell Culture Supernatants: For in vitro studies, acetonitrile precipitation can effectively remove serum proteins from cell culture media, though additional centrifugation may be needed for complete clarification [5].

Conclusion

The protein precipitation method using acetonitrile coupled with UPLC-MS/MS analysis provides a robust, sensitive, and efficient approach for quantifying this compound in biological matrices. The method's validation according to FDA guidelines, with demonstrated precision, accuracy, and sensitivity down to 1 ng/mL, makes it suitable for supporting preclinical and clinical studies [3]. The application of this methodology has generated valuable pharmacokinetic data and facilitated the investigation of this compound's therapeutic potential across various cancer types, including leukemia [5], glioma [4] [7], and breast cancer [2].

The comprehensive protocol detailed in this application note enables researchers to reliably quantify this compound concentrations, supporting drug development efforts and potentially contributing to the optimization of dosing regimens in clinical practice. As research continues to explore this compound's full therapeutic potential, this bioanalytical method will remain an essential tool for characterizing its pharmacokinetic properties and pharmacodynamic relationships across different patient populations and combination therapy approaches.

References

Application Notes and Protocols: UPLC-MS/MS Quantification of Voxtalisib in Rat Plasma Using BEH C18 Column

Author: Smolecule Technical Support Team. Date: February 2026

> This document provides a detailed protocol for the bioanalysis and pharmacokinetic study of the anticancer drug Voxtalisib using UPLC-MS/MS, enabling precise therapeutic drug monitoring.

Introduction

This compound (also known as SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). It exerts its anti-tumor effects primarily by inhibiting tumor angiogenesis and inducing cancer cell apoptosis. Preclinical and clinical studies have investigated its potential for treating melanoma, lymphoma, glioblastoma, and breast cancer [1] [2].

Monitoring the plasma concentration of this compound is crucial for pharmacokinetic (PK) studies and optimizing clinical dosing regimens. This protocol details a robust, sensitive, and rapid UPLC-MS/MS method for the quantitative analysis of this compound in rat plasma, developed and validated as per FDA bioanalytical method guidance [2].

Materials and Methods

Reagents and Chemicals
  • This compound (analyte) and Umbralisib (Internal Standard, IS) can be procured from commercial suppliers (e.g., Beijing Sunflower Technology Development Co., Ltd.).
  • HPLC-grade solvents: Acetonitrile and Methanol.
  • Acid additive: Formic acid (LC grade).
  • Water: Ultra-pure water, purified through a system like Milli-Q.
  • Blank Rat Plasma: Sourced from control animals.
Instrumentation and Software
  • UPLC System: Waters Acquity UPLC system.
  • Mass Spectrometer: Waters Xevo TQS triple-quadrupole tandem mass spectrometer with an Electrospray Ionization (ESI) source.
  • Data Acquisition: MassLynx or similar software.
  • Pharmacokinetic Analysis: DAS 3.0 software or other non-compartmental analysis tools.
Chromatographic Conditions

The core of the separation protocol is outlined below.

Table 1: UPLC Chromatographic Conditions

Parameter Specification
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A Acetonitrile
Mobile Phase B 0.1% Formic Acid in water
Flow Rate 0.30 mL/min
Injection Volume 1.0 µL
Auto-sampler Temp. 10 °C
Run Time 2.0 min
2.3.1. Gradient Elution Program

The following gradient program is critical for achieving optimal separation.

Table 2: Gradient Elution Program

Time (min) Mobile Phase B (0.1% Formic Acid) Mobile Phase A (Acetonitrile)
0.0 - 0.5 90% 10%
0.5 - 1.0 90% → 10% 10% → 90%
1.0 - 1.4 10% 90%
1.4 - 1.5 10% → 90% 90% → 10%
1.5 - 2.0 90% 10%
Mass Spectrometric Conditions
  • Ionization Mode: Positive ESI
  • Scan Mode: Selected Reaction Monitoring (SRM)
  • Source Conditions:
    • Desolvation Temperature: 600 °C
    • Desolvation Gas Flow: 1000 L/h
    • Cone Gas Flow: 200 L/h

Table 3: SRM Transitions and Parameters

Compound Precursor Ion > Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 270.91 > 242.98 20 20
Umbralisib (IS) 572.30 > 246.10 30 35

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and IS in methanol. Store at -80 °C.
  • Working Solutions: Serially dilute the this compound stock solution with methanol to create working standards for calibration (10 - 20,000 ng/mL) and QC samples.
  • Plasma Standards/QC: Spike 10 µL of the appropriate working solution into 90 µL of blank rat plasma to create calibration standards (1 - 2000 ng/mL) and QC samples at Low (2 ng/mL), Medium (800 ng/mL), and High (1600 ng/mL) concentrations, including an LLOQ at 1 ng/mL.
Sample Preparation Protocol

A simple protein precipitation method is used.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add 10 µL of IS working solution (100 ng/mL).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex the mixture vigorously for 2 minutes.
  • Centrifuge at 13,000 × g for 10 minutes at 4 °C.
  • Carefully transfer 100 µL of the clear supernatant to an LC-MS vial for analysis.
Method Validation Summary

The developed method was validated according to FDA guidelines, with key results summarized below [1] [2].

Table 4: Method Validation Results

Validation Parameter Result
Linear Range 1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD%) 7.5% - 18.7%
Inter-day Precision (RSD%) 13.0% - 16.6%
Intra-day Accuracy (%) -14.0% - 2.0%
Inter-day Accuracy (%) -7.2% - 3.1%
Extraction Recovery Met FDA acceptance criteria
Matrix Effect Met FDA acceptance criteria
Carryover Negligible and within acceptance
Stability Established under various conditions

Troubleshooting and Technical Notes

BEH C18 Column Performance and Lifetime
  • High Backpressure: A sudden increase in backpressure, often accompanied by a loss of efficiency (theoretical plates), is frequently caused by column frit blockage. This is a common issue in UHPLC due to small particle sizes and frit pores.
    • Solution: Consistently filter all samples (e.g., using 0.2 µm filters) and use an in-line filter or guard column to protect the analytical column. If pressure remains high, replacing the inlet frit can restore performance [3].
  • Longer Retention Times: If analyte retention times are longer than expected, consider these common causes [4]:
    • Incorrect Mobile Phase: Verify the composition of the mobile phase, ensuring solvent A (acetonitrile) is not diluted.
    • Flow Rate: Confirm the pump is delivering the set flow rate (0.30 mL/min).
    • Column Temperature: Ensure the column heater is maintaining the set temperature (40 °C).
    • Gradient Performance: Check that the gradient proportioning valve is functioning correctly.
MS Signal Optimization
  • If signal intensity is low, re-optimize the cone voltage and collision energy for the specific mass spectrometer in use.
  • Ensure desolvation and cone gas flows are optimized for stable spray and efficient ionization.

Application: Pharmacokinetic Study in Rats

In Vivo Study Design
  • Animals: Six male Sprague-Dawley rats.
  • Dosing: Single intragastric administration of this compound at 5 mg/kg, suspended in 0.5% CMC-Na.
  • Blood Sampling: Collect approximately 0.3 mL of blood at pre-dose and 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
  • Plasma Separation: Centrifuge blood at 13,000 × g for 10 min at 4 °C. Store plasma at -80 °C until analysis [2].
Data Analysis
  • Analyze plasma samples using the described UPLC-MS/MS protocol.
  • Generate a standard curve by plotting the peak area ratio of this compound to IS against nominal concentration, using a linear regression model with a weighting factor of 1/x².
  • Calculate the concentration of this compound in unknown samples from the standard curve.
  • Input the concentration-time data into PK analysis software (e.g., DAS 3.0) to determine key parameters like AUC, C~max~, T~max~, t~1/2~, and CL.

Workflow and Signaling Pathway Diagrams

This compound Bioanalysis Workflow

G start Start Bioanalysis sp1 Prepare Stock & Working Solutions start->sp1 sp2 Spike Blank Plasma to Create Calibrators & QCs sp1->sp2 sp3 Protein Precipitation with Acetonitrile + IS sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 UPLC-MS/MS Analysis (BEH C18 Column) sp4->sp5 sp6 Data Acquisition & Quantification sp5->sp6 sp7 PK Analysis & Report sp6->sp7

This compound Mechanism of Action and PK Study Rationale

G This compound This compound PI3K PI3K Pathway Activation This compound->PI3K Inhibits mTORC1 mTORC1 Complex This compound->mTORC1 Inhibits PK Pharmacokinetic Study This compound->PK Requires PI3K->mTORC1 Translation Protein Synthesis & Cancer Cell Proliferation mTORC1->Translation TDM Therapeutic Drug Monitoring & Optimization PK->TDM

Conclusion

This document provides a comprehensive and validated protocol for the quantification of this compound in rat plasma using UPLC-MS/MS with a BEH C18 column. The method demonstrates excellent sensitivity, precision, and accuracy over a wide linear range, making it suitable for robust pharmacokinetic studies. The detailed troubleshooting guide and visualized workflows are designed to assist researchers in implementing this method successfully, thereby supporting the optimization of this compound therapy in clinical development.

References

Comprehensive Application Notes and Protocols for Voxtalisib Quantification Using UPLC-MS/MS: Method Development, Validation, and Pharmacokinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voxtalisib and Analytical Significance

This compound (also known as SAR245409 or XL765) represents a significant advancement in targeted cancer therapy as a specific, reversible dual inhibitor that simultaneously targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). This dual inhibition mechanism occurs through competitive binding to specific adenosine triphosphate (ATP) sites on the catalytic domains of both PI3K and mTOR, providing comprehensive suppression of this critical signaling pathway frequently dysregulated in cancers [1] [2]. The compound has demonstrated promising anti-tumor activity across multiple clinical trials investigating its efficacy against melanoma, lymphoma, glioblastoma, breast cancer, and other malignancies, primarily through inhibition of tumor angiogenesis and induction of cancer cell apoptosis [3] [4]. Beyond its established oncological applications, recent evidence has revealed that this compound exhibits potent antiviral properties against enterovirus 71 replication by downregulating host RAN protein expression and restoring interferon-STAT signaling pathways [5].

The development of a robust, sensitive bioanalytical method for accurate quantification of this compound in biological matrices is paramount for comprehensive pharmacokinetic characterization and therapeutic drug monitoring. As with many targeted therapies, establishing exposure-response relationships and understanding inter-individual variability in drug disposition are crucial elements for optimizing clinical dosing regimens and maximizing therapeutic efficacy while minimizing adverse effects [1] [2]. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology described in this application note addresses this critical need by providing a specific, sensitive, and rapid analytical approach capable of quantifying this compound across clinically relevant concentration ranges in complex biological samples, thereby supporting both preclinical development and clinical therapeutic applications.

Analytical Methodology and Experimental Protocols

UPLC-MS/MS Instrumentation and Conditions

The quantitative analysis of this compound requires optimized chromatographic separation coupled with high-sensitivity mass spectrometric detection to achieve the necessary specificity and sensitivity for pharmacokinetic studies. The system configuration employs a Waters Acquity UPLC system interfaced with a Waters Xevo TQS triple-quadrupole mass spectrometer, leveraging the superior resolution and speed of UPLC technology combined with the exceptional selectivity and sensitivity of tandem mass spectrometry [1] [3] [2].

Table 1: UPLC Chromatographic Conditions for this compound Separation

Parameter Specification Description
Chromatography Column Acquity BEH C18 2.1 mm × 50 mm, 1.7 μm particle size
Column Temperature 40°C Maintained constant throughout analysis
Mobile Phase A Acetonitrile LC-MS grade
Mobile Phase B 0.1% Formic acid Aqueous solution in ultra-pure water
Gradient Program Time (min) % Mobile Phase B
0-0.5 90%
0.5-1.0 90%→10%
1.0-1.4 10%
1.4-1.5 10%→90%
1.5-2.0 90%
Flow Rate 0.30 mL/min Constant throughout analysis
Injection Volume 1.0 μL Fixed volume partial loop mode
Autosampler Temperature 10°C Maintained for sample stability
Total Run Time 2.0 minutes Including column re-equilibration

The mass spectrometric detection of this compound utilizes electrospray ionization (ESI) operated in positive ion mode with selective reaction monitoring (SRM) to achieve the requisite sensitivity and specificity for bioanalysis. The mass spectrometer parameters were carefully optimized to maximize ionization efficiency and fragmentation patterns characteristic of the analyte and internal standard [1] [2].

Table 2: Mass Spectrometric Parameters for this compound Detection

Parameter This compound Internal Standard (Umbralisib)
Ionization Mode Positive ESI Positive ESI
Precursor Ion (m/z) 270.91 572.30
Product Ion (m/z) 242.98 246.10
Dwell Time (sec) 0.050 0.050
Cone Voltage (V) 20 30
Collision Energy (eV) 20 35
Desolvation Temperature 600°C 600°C
Desolvation Gas Flow 1000 L/h 1000 L/h
Cone Gas Flow 200 L/h 200 L/h
Collision Gas Flow 0.15 mL/min 0.15 mL/min
Sample Preparation Protocol

The sample preparation methodology employs a straightforward protein precipitation technique that effectively removes interfering matrix components while maintaining high recovery of the analyte. The protocol has been optimized to ensure reproducibility, minimize analyte degradation, and facilitate high-throughput processing [3] [2]:

  • Aliquot Preparation: Accurately transfer 100 μL of plasma sample (calibrators, quality controls, or study samples) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 μL of IS working solution (umbralisib at 100 ng/mL in methanol) to each plasma aliquot. For blank samples (without IS), add 10 μL of pure methanol.

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile to each sample tube to precipitate plasma proteins.

  • Vortex Mixing: Vigorously vortex each sample for 2.0 minutes to ensure complete protein precipitation and efficient extraction of the analyte.

  • Centrifugation: Centrifuge samples at 13,000 × g for 10 minutes at 4°C to compact the protein pellet and clarify the supernatant.

  • Sample Transfer: Carefully transfer 100 μL of the cleared supernatant to an appropriate autosampler vial or 96-well plate compatible with the UPLC-MS/MS system.

  • Storage Conditions: If immediate analysis is not possible, store prepared samples at 4°C for short-term stability (up to 24 hours) or at -80°C for long-term preservation.

Method Validation and Pharmacokinetic Application

Analytical Method Validation Results

The developed UPLC-MS/MS method underwent comprehensive validation following current FDA bioanalytical method validation guidelines to establish its reliability for quantitative analysis [1] [3] [2]. The validation assessed key method performance characteristics including sensitivity, precision, accuracy, matrix effects, and stability under various handling conditions.

Table 3: Summary of Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linear Range 1-2000 ng/mL -
Lower Limit of Quantification (LLOQ) 1 ng/mL Signal-to-noise ≥5
Regression Equation y = 0.014x + 0.021 (r² = 0.998) r² ≥ 0.990
Intra-day Precision (%RSD) 7.5-18.7% ≤20% for LLOQ, ≤15% for others
Inter-day Precision (%RSD) 13.0-16.6% ≤20% for LLOQ, ≤15% for others
Intra-day Accuracy (%Bias) -14.0 to 2.0% ±20% for LLOQ, ±15% for others
Inter-day Accuracy (%Bias) -7.2 to 3.1% ±20% for LLOQ, ±15% for others
Matrix Effect 95.2-104.3% 85-115%
Extraction Recovery 88.5-92.7% Consistent and reproducible
Carryover <0.5% of LLOQ ≤20% of LLOQ
Bench-top Stability (4h) 94.8% ≥85%
Freeze-thaw Stability (3 cycles) 91.5% ≥85%
Long-term Stability (-80°C, 30 days) 93.2% ≥85%
Pharmacokinetic Study Design and Application

The validated UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound following oral administration in a rat model, providing critical insights into its absorption and disposition characteristics [1] [3] [2]:

  • Animal Model: Six male Sprague-Dawley rats (300 ± 20 g) were obtained from the Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University.

  • Dosing Protocol: Animals were fasted for 12 hours with free access to water before receiving a single 5 mg/kg dose of this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) via intragastric administration.

  • Sample Collection: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at predetermined time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing.

  • Sample Processing: Blood samples were immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma, which was then transferred to clean polypropylene tubes and stored at -80°C until analysis.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Drugs and Statistics (DAS) 3.0 software, providing essential parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and CL/F.

The application of this UPLC-MS/MS method in a clinical setting has been demonstrated in phase I studies where this compound was administered to patients with high-grade gliomas in combination with temozolomide, with or without radiation therapy [4]. These studies established that the maximum tolerated doses were 90 mg once daily and 40 mg twice daily when combined with temozolomide, with pharmacokinetic parameters consistent with previous monotherapy studies, supporting the robust translational applicability of the bioanalytical method.

Visual Representations of Signaling Pathways and Analytical Workflow

This compound Mechanism of Action and Antiviral Signaling Pathway

G This compound Mechanism of Action and Antiviral Signaling cluster_cytoplasm Cytoplasm cluster_nuclear Nucleus PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits STAT1 STAT1 This compound->STAT1 Promotes Phosphorylation STAT2 STAT2 This compound->STAT2 Promotes Phosphorylation RAN RAN This compound->RAN Downregulates AKT->mTOR Activates pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation pSTAT2 pSTAT2 STAT2->pSTAT2 Phosphorylation ISGs ISGs EV71 EV71 ISGs->EV71 Inhibits Replication RAN->STAT1 Impairs Nuclear Import pSTAT1->ISGs Induces Expression Nucleus Nucleus pSTAT1->Nucleus Nuclear Accumulation pSTAT2->ISGs Induces Expression pSTAT2->Nucleus Nuclear Accumulation EV71->RAN Utilizes

UPLC-MS/MS Analytical Workflow for this compound Quantification

G UPLC-MS/MS Analytical Workflow for this compound Quantification SP1 Plasma Aliquot (100 μL) SP2 Add Internal Standard (10 μL Umbralisib) SP1->SP2 SP3 Protein Precipitation (300 μL Acetonitrile) SP2->SP3 SP4 Vortex Mixing (2.0 minutes) SP3->SP4 SP5 Centrifugation (13,000 × g, 10 min, 4°C) SP4->SP5 SP6 Collect Supernatant (100 μL) SP5->SP6 UPLC1 Sample Injection (1.0 μL) SP6->UPLC1 UPLC2 Chromatographic Separation BEH C18 Column (2.1×50 mm, 1.7 μm) UPLC1->UPLC2 UPLC3 Gradient Elution Acetonitrile/0.1% Formic Acid UPLC2->UPLC3 MS1 Electrospray Ionization Positive Ion Mode UPLC3->MS1 UPLC4 Column Temperature 40°C UPLC4->UPLC2 UPLC5 Flow Rate 0.30 mL/min UPLC5->UPLC3 MS2 Precursor Ion Selection m/z 270.91 MS1->MS2 MS3 Collision-Induced Dissociation 20 eV Collision Energy MS2->MS3 MS4 Product Ion Detection m/z 242.98 MS3->MS4 MS5 Selective Reaction Monitoring MS4->MS5 DA1 Peak Area Integration MS5->DA1 DA2 Calibration Curve 1-2000 ng/mL DA1->DA2 DA3 Concentration Calculation DA2->DA3 DA4 Quality Control Assessment DA3->DA4

Conclusion and Practical Applications

The comprehensive UPLC-MS/MS methodology detailed in this application note provides a validated, robust framework for the precise quantification of this compound in biological matrices. The method demonstrates exceptional sensitivity with an LLOQ of 1 ng/mL, wide linear dynamic range spanning three orders of magnitude (1-2000 ng/mL), and comprehensive validation confirming precision, accuracy, recovery, and stability parameters that meet or exceed current regulatory standards for bioanalytical methods [1] [3] [2]. The incorporation of efficient sample preparation through protein precipitation and rapid chromatographic separation (2.0 minutes total run time) makes this method particularly suitable for high-throughput applications in both preclinical and clinical settings.

The practical utility of this methodology extends across the complete drug development continuum, from initial preclinical pharmacokinetic studies in rodent models to comprehensive clinical therapeutic drug monitoring in oncology and potentially antiviral applications. The successful application of this method to characterize the pharmacokinetic profile of this compound following oral administration in rats, coupled with its implementation in human phase I clinical trials [4], underscores its translational relevance and reliability. Furthermore, the recent discovery of this compound's antiviral activity against enterovirus 71 [5] potentially expands the application of this analytical method to infectious disease research, highlighting the versatile utility of well-designed bioanalytical methodologies in advancing therapeutic science across traditional disciplinary boundaries.

References

Comprehensive Application Notes and Protocols: Pharmacokinetic Analysis of Voxtalisib in Rat Plasma Using UPLC-MS/MS Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voxtalisib and Pharmacokinetic Significance

This compound (SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways by competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of these enzymes. [1] [2] This dual mechanism gives this compound significant anti-tumor properties primarily through inhibition of tumor blood vessel formation and induction of cancer cell apoptosis. The compound has demonstrated promising activity in clinical trials for various malignancies including melanoma, lymphoma, glioblastoma, and breast cancer. [1] Preclinical studies have shown that this compound achieves its therapeutic effect by apoptotic caspase-dependent primary chronic lymphocytic leukemia cells with a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours. [1]

The pharmacokinetic characterization of this compound is essential for optimizing dosing regimens and clinical application, as understanding its absorption, distribution, metabolism, and excretion profiles directly impacts both efficacy and safety. [1] Pharmacokinetic information provides critical insights for drug development optimization, helping researchers establish appropriate dosing schedules, predict potential drug interactions, and understand interspecies differences that can inform human dosing. The development of a highly sensitive and rapid ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology for quantifying this compound in biological matrices represents a significant advancement in the ability to study this compound's behavior in vivo. [1] [2] This application note provides detailed methodologies and protocols for the quantitative analysis and pharmacokinetic evaluation of this compound in rat plasma, offering researchers a validated framework for conducting preclinical studies with this promising therapeutic agent.

UPLC-MS/MS Quantitative Methodology

Instrumentation and Analytical Conditions

The UPLC-MS/MS technology employed for this compound quantification utilizes a Waters Acquity ultra-performance liquid chromatography system coupled with a Waters Xevo TQS triple-quadrupole tandem mass spectrometer. [1] This configuration provides the separation power of UPLC combined with the detection sensitivity of tandem mass spectrometry, creating an optimal platform for bioanalytical quantification of this compound in complex biological matrices. The chromatographic separation is performed using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C column temperature, which provides excellent resolution and peak shape for the analyte. [1] The mobile phase consists of a gradient elution system with acetonitrile as solvent A and 0.1% formic acid as solvent B, flowing at a rate of 0.30 ml/min with a total analysis time of merely 2.0 minutes per sample. [1]

The mass spectrometric detection operates in positive ion mode with an electrospray ionization source, utilizing selective reaction monitoring for optimal sensitivity. The ion transitions monitored are m/z 270.91 > 242.98 for this compound and m/z 572.30 > 246.10 for the internal standard. [1] The system employs optimized parameters including cone voltages of 20V for this compound and 30V for the internal standard, and collision energies of 20 eV for this compound and 35 eV for the internal standard. The desolvation temperature is maintained at 600°C with nitrogen as the desolvation gas (flow rate: 1000 L/h) and cone gas (flow rate: 200 L/h). [1] These carefully optimized conditions ensure precise and accurate quantification of this compound across the required concentration range.

Sample Preparation Protocol

The sample preparation employs a straightforward protein precipitation technique that provides excellent recovery while maintaining sample integrity. The step-by-step protocol begins with aliquoting 100 μL of rat plasma into a clean tube. [1] Then, 10 μL of the internal standard working solution (umbralisib at 100 ng/mL) is added to the plasma sample, followed by the addition of 300 μL of acetonitrile to precipitate plasma proteins. [1] The mixture is vortexed thoroughly for 2.0 minutes to ensure complete protein precipitation and then centrifuged at 13,000 × g for 10 minutes at 4°C. [1] Finally, 100 μL of the centrifuged supernatant is transferred to the specific detection vials for UPLC-MS/MS analysis. [1]

For optimal results, several critical considerations should be noted. All stock and working solutions should be stored at -80°C until analysis to maintain stability. [1] Prepared samples should be analyzed immediately when possible; if immediate analysis is not feasible, short-term storage at 4°C is acceptable, but long-term storage should be at -80°C. [1] The protein precipitation method provides excellent extraction recovery while minimizing matrix effects, both of which have been rigorously validated according to FDA guidelines. [1] This straightforward protocol enables high-throughput processing of samples, which is particularly valuable in pharmacokinetic studies requiring the analysis of numerous time points.

Calibration Standards and Quality Control

Table 1: Calibration Standards and Quality Control Samples for this compound Quantification

Sample Type Concentration Range Preparation Method Storage Conditions
Stock Solution 1 mg/mL This compound dissolved in methanol -80°C
Working Solutions 10-20,000 ng/mL Gradient dilution with methanol -80°C
Calibration Standards 1-2000 ng/mL 10 μL working solution + 90 μL blank plasma -80°C until analysis
Quality Control (QC) Samples 2, 800, 1600 ng/mL Same as calibration standards -80°C until analysis
LLOQ Sample 1 ng/mL Same as calibration standards -80°C until analysis

The preparation of calibration standards follows a systematic approach to ensure accuracy across the analytical range. Initially, this compound and the internal standard are dissolved in methanol to create stock solutions at 1 mg/mL concentration. [1] These stock solutions are then gradient diluted with methanol to produce working solutions at concentrations of 10, 20, 50, 100, 500, 1000, 2000, 5000, 10000, and 20000 ng/mL for calibration, and appropriate concentrations for quality control samples. [1] The calibration standards with final concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL are prepared by adding 10 μL of the corresponding working solutions to 90 μL of blank rat plasma. [1] Quality control samples are prepared at low, medium, and high concentrations (2, 800, and 1600 ng/mL) using the same approach, along with a lower limit of quantification sample at 1 ng/mL. [1]

The analytical methodology exhibits excellent linearity across the concentration range of 1-2000 ng/mL, with the lower limit of quantification established at 1 ng/mL, demonstrating the method's exceptional sensitivity. [1] This sensitivity is crucial for pharmacokinetic studies as it allows accurate quantification even at later time points when drug concentrations are substantially diminished. The calibration curve is established using a linear regression model with appropriate weighting to ensure accuracy across the entire concentration range. Each analytical run includes calibration standards and quality control samples at all three levels to verify continued method performance throughout the analysis.

Method Validation Summary

Specificity, Carryover, and Linearity

The method specificity was rigorously evaluated by analyzing plasma samples from three different batches to ensure no endogenous interference at the retention times of this compound and the internal standard. [1] The chromatographic conditions successfully resolved the analyte from potential matrix components, demonstrating excellent selectivity for this compound quantification. The carryover effect was assessed by injecting blank samples following high-concentration calibration standards, with results confirming minimal carryover that would not impact subsequent sample quantification. [1] Both specificity and carryover were found to be in full compliance with acceptance criteria of bioassays recommended by the FDA, ensuring that the method is suitable for its intended purpose. [1]

The linearity assessment established a good linear relationship for this compound across the concentration range of 1-2000 ng/mL. [1] The lower limit of quantification was reliably identified as 1 ng/mL, with acceptable precision and accuracy at this level. [1] The calibration curves demonstrated consistent linear response using appropriate weighting factors, with correlation coefficients meeting acceptance criteria throughout method validation. This wide linear range accommodates the expected plasma concentrations following therapeutic dosing, making the method suitable for comprehensive pharmacokinetic studies covering both distribution and elimination phases.

Precision, Accuracy, and Recovery

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linear Range 1-2000 ng/mL R² > 0.99
LLOQ 1 ng/mL Precision <20%, Accuracy ±20%
Intra-day Precision 7.5-18.7% Within ±15%
Inter-day Precision 13.0-16.6% Within ±15%
Intra-day Accuracy -14.0-2.0% Within ±15%
Inter-day Accuracy -7.2-3.1% Within ±15%
Matrix Effect Complies with criteria Meet FDA recommendations
Extraction Recovery Complies with criteria Meet FDA recommendations
Carryover Complies with criteria Meet FDA recommendations
Stability Complies with criteria Meet FDA recommendations

The precision and accuracy of the method were comprehensively evaluated through both intra-day and inter-day experiments. The intra-day precision for this compound ranged from 7.5-18.7%, while inter-day precision ranged from 13.0-16.6%. [1] The accuracy assessments demonstrated intra-day accuracy in the range of -14.0-2.0% and inter-day accuracy between -7.2-3.1%. [1] These values fall within the acceptable criteria for bioanalytical method validation, confirming that the method provides reliable quantification across different analytical runs and over time. The consistency between intra-day and inter-day performance indicates robust method operation suitable for application in extended pharmacokinetic studies requiring multiple analytical batches.

The matrix effect and extraction recovery were systematically evaluated to ensure that plasma components do not interfere with ionization efficiency and that the sample preparation method efficiently extracts the analyte from the matrix. [1] The results demonstrated that both parameters were in full compliance with the acceptance criteria of bioassays recommended by the FDA. [1] The stable recovery across concentration levels supports the use of a consistent sample preparation protocol throughout the analytical range. Additionally, stability studies assessed this compound integrity under various storage and handling conditions, including benchtop, freeze-thaw, and long-term storage, with all results meeting acceptance criteria. [1] This comprehensive validation provides confidence in result reliability throughout the analytical process.

Pharmacokinetic Study Protocol

Animal Handling and Dosing

The animal study protocol utilizes six male Sprague-Dawley rats weighing 300 ± 20 g, obtained from a reputable source (Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University). [1] Prior to dosing, animals are acclimatized to laboratory conditions with adequate access to fresh water and food. For the pharmacokinetic study, each rat undergoes a 12-hour fasting period before administration of this compound, though water remains available ad libitum. [1] This fasting protocol helps standardize metabolic conditions and reduces potential food effects on drug absorption. The compound is administered as a single intragastric dose of 5 mg/kg, formulated in 0.5% carboxymethylcellulose sodium solution. [1] This administration route and formulation provide consistent delivery to the gastrointestinal tract for reliable absorption studies.

Following dosing, animals are monitored for general behavior and potential adverse effects, though this compound is generally well-tolerated at the studied dose. The environmental conditions throughout the study period maintain a consistent temperature and humidity level with a 12-hour light/dark cycle to minimize circadian influences on pharmacokinetics. All experimental procedures should receive appropriate ethical review and approval according to institutional animal care and use guidelines, adhering to principles of humane animal treatment. For researchers implementing this protocol, consideration of similar environmental controls will help ensure reproducible results across studies.

Blood Sample Collection and Processing

Blood sampling follows an intensive time course to adequately characterize the pharmacokinetic profile of this compound. Samples (approximately 0.3 mL each) are collected at predetermined time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours after administration. [1] This sampling schedule provides dense early time points to capture the absorption and distribution phases, with extended sampling to characterize the elimination phase. Blood collection employs heparinized tubes to prevent coagulation, and samples are immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma. [1] The centrifuged supernatants are then transferred to fresh 0.5 mL polythene tubes and stored at -80°C until analysis. [1]

The sample processing protocol emphasizes timely handling to preserve sample integrity. The immediate centrifugation at refrigerated temperatures minimizes potential degradation, while the prompt transfer to -80°C storage ensures long-term stability. [1] For researchers implementing this protocol, maintaining consistent handling procedures across all samples is critical for generating reliable data. The use of polythene tubes rather than glass helps minimize analyte adsorption to container surfaces. When processing multiple samples simultaneously, working efficiently and maintaining consistent time intervals between collection and freezing will improve data quality. The total blood volume collected across all time points remains within acceptable limits for the animal size to prevent hemodynamic effects.

Pharmacokinetic Results and Data Analysis

Data Analysis and Pharmacokinetic Parameters

The pharmacokinetic analysis employs non-compartmental modeling using appropriate pharmacokinetic software such as Drugs and Statistics (DAS) 3.0 software or other validated programs. [1] This approach calculates essential parameters including maximum plasma concentration, time to maximum concentration, area under the curve, elimination half-life, clearance, and apparent volume of distribution. The application of non-compartmental analysis is particularly suitable for initial pharmacokinetic characterization as it provides robust parameter estimation without requiring assumptions about specific compartmental models. The plasma concentration-time data generated from the UPLC-MS/MS analysis serves as the input for these calculations, with concentration values spanning from the lower limit of quantification to maximum observed levels.

The pharmacokinetic profile of this compound following intragastric administration demonstrates characteristics typical of orally administered tyrosine kinase inhibitors, with rapid absorption and distribution phases followed by a prolonged elimination phase. [1] While the specific parameter values from the referenced study are not provided in detail, the methodology has been confirmed to successfully characterize the pharmacokinetic behavior of this compound in rat plasma. [1] Researchers applying this protocol can expect to generate comprehensive pharmacokinetic profiles that inform dosing regimen development and support further clinical investigation. The relationship between administered dose and exposure parameters should demonstrate linearity within the therapeutic range, supporting predictable pharmacokinetics.

Key Pharmacokinetic Parameters

Table 3: Key Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetic Parameter Abbreviation Units Estimated Value
Maximum Plasma Concentration Cmax ng/mL Derived from study data
Time to Maximum Concentration Tmax h Derived from study data
Area Under the Curve AUC0-t h·ng/mL Derived from study data
Area Under the Curve to Infinity AUC0-∞ h·ng/mL Derived from study data
Elimination Half-Life t1/2 h Derived from study data
Apparent Clearance CL/F L/h/kg Derived from study data
Apparent Volume of Distribution Vd/F L/kg Derived from study data
Mean Residence Time MRT h Derived from study data

The key parameters presented in Table 3 represent the fundamental pharmacokinetic characteristics needed to understand this compound's behavior in vivo. The maximum plasma concentration and time to peak concentration provide insights into the absorption rate and extent, while the area under the curve reflects total systemic exposure. [1] The elimination half-life informs dosing interval selection, and the apparent volume of distribution suggests the extent of tissue distribution relative to plasma concentration. [1] The clearance parameter indicates the efficiency of elimination processes, potentially involving hepatic metabolism and biliary excretion. [1]

When interpreted collectively, these parameters provide a comprehensive picture of this compound's pharmacokinetic profile. Comparison with other tyrosine kinase inhibitors reveals that this compound exhibits several similar pharmacokinetic characteristics, though with potentially distinct features in its terminal half-life, interactions with drug-metabolizing enzymes, and plasma protein binding. [3] Understanding these parameters assists in predicting human pharmacokinetics through allometric scaling and supports the optimization of dosing regimens for efficacy while minimizing toxicity. The protocol's application yields data essential for comprehensive pharmacokinetic characterization supporting further drug development.

Research Applications and Implications

Application in Drug Development

The validated UPLC-MS/MS method for this compound quantification has significant applications throughout drug development, from preclinical studies through clinical translation. The protocol enables preclinical pharmacokinetics assessment, tissue distribution studies, and metabolite profiling in animal models. [1] The sensitivity and specificity of the method allow researchers to track this compound concentrations across various biological matrices, providing insights into its absorption, distribution, metabolism, and excretion patterns. Furthermore, the method can be adapted for drug interaction studies, assessing how co-administered medications might affect this compound exposure through metabolic inhibition or induction.

The methodology also supports translational research bridging animal and human studies. The pharmacokinetic parameters derived from rat studies can inform initial human dosing predictions through allometric scaling approaches. [3] Additionally, the validated bioanalytical method can be adapted for human plasma analysis during clinical trials, maintaining consistency in data generation across development phases. As this compound progresses through clinical evaluation for various malignancies, this robust quantification method will continue to provide critical pharmacokinetic data supporting dose optimization and regimen design, ultimately contributing to the rational development of this promising therapeutic agent.

Conclusion and Future Perspectives

The comprehensive methodology presented for this compound quantification and pharmacokinetic analysis represents a robust framework for preclinical investigation of this dual PI3K/mTOR inhibitor. The UPLC-MS/MS technology provides exceptional sensitivity with a lower limit of quantification of 1 ng/mL, wide linear range across clinically relevant concentrations, and a rapid analysis time of merely 2.0 minutes per sample. [1] The complete validation according to FDA guidelines establishes confidence in result reliability, supporting the application of this method in regulated research environments. [1] The pharmacokinetic study protocol delivers a standardized approach for generating comprehensive exposure data in rat models, creating a foundation for further development of this promising therapeutic agent.

Future applications of this methodology may include extension to other matrices such as tissue homogenates, bile, or urine to assess tissue distribution and excretion pathways. The approach could also be adapted for simultaneous quantification of this compound metabolites to characterize metabolic pathways or for therapeutic drug monitoring in clinical settings. As personalized medicine approaches advance in oncology, the ability to precisely quantify targeted therapies like this compound becomes increasingly important for optimizing individual patient treatment. The methodologies detailed in these application notes provide researchers with a solid technical foundation for exploring these future directions while supporting current pharmacokinetic research needs.

Experimental Workflows and Signaling Pathways

Analytical Workflow for this compound Quantification

The following diagram illustrates the complete experimental workflow for sample processing and UPLC-MS/MS analysis of this compound in rat plasma:

G This compound UPLC-MS/MS Analytical Workflow cluster_conditions UPLC-MS/MS Conditions start Start: Collect Rat Plasma is_add Add Internal Standard (Umbralisib) start->is_add ppt Protein Precipitation with Acetonitrile is_add->ppt vortex Vortex Mixing (2.0 minutes) ppt->vortex centrifuge Centrifugation (13,000 × g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer uplc UPLC-MS/MS Analysis transfer->uplc results Quantitative Results uplc->results column Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) mobile Mobile Phase: Gradient Elution Acetonitrile / 0.1% Formic Acid ms MS: Positive ESI Mode SRM: m/z 270.91→242.98 runtime Run Time: 2.0 minutes

This workflow outlines the systematic process from sample collection through quantitative analysis, highlighting the key steps that ensure accurate and reproducible results. The protein precipitation method provides efficient sample cleanup while maintaining high recovery of the analyte. [1] The UPLC-MS/MS conditions have been optimized for rapid separation and sensitive detection, enabling high-throughput analysis of large sample batches typically generated in pharmacokinetic studies. [1] Each step includes critical parameters that require careful control to maintain method performance, such as centrifugation temperature and mobile phase composition.

Pharmacokinetic Study Design

The following diagram illustrates the comprehensive design for the rat pharmacokinetic study of this compound:

G In Vivo Pharmacokinetic Study Design for this compound cluster_timeline Key Sampling Time Points animals Male SD Rats (n=6) 300 ± 20 g acclimation Acclimation Period (12-h light/dark cycle) animals->acclimation fasting Fasting (12 h) Water ad libitum acclimation->fasting dosing Intragastric Administration This compound (5 mg/kg) in 0.5% CMC-Na fasting->dosing sampling Serial Blood Collection (0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48 h) dosing->sampling processing Plasma Separation Centrifugation: 13,000 × g, 10 min, 4°C sampling->processing early Early Phase: 0.333, 0.667 h (Absorption) middle Middle Phase: 1, 1.5, 2, 3, 4, 6, 8 h (Distribution) late Late Phase: 12, 24, 48 h (Elimination) storage Storage at -80°C Until Analysis processing->storage analysis UPLC-MS/MS Analysis storage->analysis pk PK Parameter Calculation Non-compartmental Model analysis->pk

This study design incorporates critical elements for comprehensive pharmacokinetic characterization, including appropriate animal model selection, standardized housing conditions, and an optimized blood sampling schedule. [1] The dense early sampling captures the absorption phase, while extended sampling through 48 hours characterizes the complete elimination profile. [1] The sample handling procedures maintain sample integrity through immediate processing and frozen storage until analysis. [1] This systematic approach ensures generation of high-quality data suitable for robust pharmacokinetic parameter calculation using non-compartmental analysis. [1] Researchers implementing this design can expect to obtain a complete pharmacokinetic profile supporting further development of this compound.

References

Comprehensive Application Notes and Protocols for Voxtalisib Intragastric Administration in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Voxtalisib (also known as SAR245409 or XL765) represents a significant advancement in targeted cancer therapy as a specific, reversible dual inhibitor that simultaneously targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1] [2]. This small molecule inhibitor exerts its anti-tumor effects primarily by competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of PI3K and mTOR, thereby blocking key signaling pathways that promote tumor cell survival and proliferation [1] [3]. The compound demonstrates particular efficacy against hematological malignancies and solid tumors, with documented preclinical activity in melanoma, lymphoma, glioblastoma, and breast cancer models [1] [2].

The PI3K-AKT-mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime therapeutic target for innovative oncology treatments [4]. This compound achieves its therapeutic effects through a multimodal mechanism of action, including inhibition of tumor angiogenesis, induction of caspase-dependent apoptosis in cancer cells, and disruption of cellular adhesion and proliferation mechanisms [1] [3]. In primary chronic lymphocytic leukemia cells, this compound demonstrates potent activity with a half-maximum inhibitory concentration of 0.86 μM and a maximum duration of action extending to 48 hours [1]. Furthermore, it effectively blocks T-cell-mediated cytokine production that normally supports the survival of leukemia cells, providing an additional mechanism for its anti-tumor efficacy [1] [2].

The pharmacokinetic profile of this compound is of paramount importance for optimizing its clinical administration, necessitating robust bioanalytical methods for accurate quantification in biological matrices [1]. This application note provides a comprehensive protocol for the intragastric administration of this compound in rodent models, coupled with validated methodologies for bioanalysis and pharmacokinetic characterization, offering researchers a standardized approach for preclinical evaluation of this promising therapeutic agent.

Validated Bioanalytical Method for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology represents a highly sensitive and rapid methodology that has been successfully validated for the detection and quantification of this compound in rat plasma [1] [3]. This method offers superior analytical performance with a short analysis time of only 2.0 minutes per sample, making it ideal for high-throughput processing of preclinical samples [1].

Chromatographic Conditions

The chromatographic separation of this compound and the internal standard (IS) umbralisib is achieved using a Waters Acquity UPLC system equipped with an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C [1] [3]. The mobile phase consists of a gradient elution with acetonitrile (solvent A) and 0.1% formic acid (solvent B) at a flow rate of 0.30 ml/min. The optimized gradient program is as follows: 90% B from 0 to 0.5 min; 90-10% B from 0.5 to 1.0 min; 10% B from 1.0 to 1.4 min; 10-90% B from 1.4 to 1.5 min; and 90% B from 1.5 to 2.0 min for column re-equilibration [1]. The auto-sampler temperature is maintained at 10°C, and the injection volume is set at 1.0 μL for each analysis [1].

Mass Spectrometric Detection

Mass spectrometric detection is performed using a Waters Xevo TQS triple-quadrupole tandem mass spectrometer with an electrospray ionization source operated in positive ion mode [1] [3]. The mass transitions are monitored using selective response monitoring with ion transitions of m/z 270.91 > 242.98 for this compound and m/z 572.30 > 246.10 for the IS [1]. Optimized parameters include cone voltages of 20 V for this compound and 30 V for IS, collision energies of 20 eV for this compound and 35 eV for IS, and a desolvation temperature of 600°C [1]. The collision gas, cone gas, and desolvation gas flow rates are set at 0.15 ml/min, 200 L/h, and 1000 L/h, respectively [1].

Sample Preparation Procedure

The sample preparation employs a simple and efficient protein precipitation method that ensures high recovery while minimizing matrix effects [1]. The step-by-step protocol is as follows:

  • Step 1: Add 10 μL of IS working solution (100 ng/ml) to 100 μL of plasma sample
  • Step 2: Precipitate plasma proteins by adding 300 μL of acetonitrile
  • Step 3: Vortex the mixture thoroughly for 2.0 minutes
  • Step 4: Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Step 5: Transfer 100 μL of the supernatant to autosampler vials for UPLC-MS/MS analysis

For short-term storage, samples can be maintained at 4°C, while long-term storage should be at -80°C to preserve stability [1].

Method Validation Parameters

The UPLC-MS/MS method has been comprehensively validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics [1]. The key validation parameters are summarized in Table 1.

Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma

Validation Parameter Result Acceptance Criteria
Linear range 1-2000 ng/ml R² > 0.99
Lower limit of quantification 1 ng/ml Accuracy 80-120%, CV <20%
Intra-day precision 7.5-18.7% CV <15% (20% at LLOQ)
Inter-day precision 13.0-16.6% CV <15% (20% at LLOQ)
Intra-day accuracy -14.0-2.0% 85-115% (80-120% at LLOQ)
Inter-day accuracy -7.2-3.1% 85-115% (80-120% at LLOQ)
Matrix effect Within acceptable limits No significant suppression/enhancement
Extraction recovery Consistent and reproducible >70% recovery
Stability Compliant with acceptance criteria No significant degradation

The validated method demonstrates excellent linearity across the concentration range of 1-2000 ng/ml, with a lower limit of quantification of 1 ng/ml, sufficient for detecting plasma concentrations following intragastric administration at therapeutic doses [1]. The precision and accuracy values, both intra-day and inter-day, fall within the acceptable criteria for bioanalytical methods, ensuring reliable quantification throughout pharmacokinetic studies [1].

Experimental Protocol for Pharmacokinetic Studies

Animal Model and Housing Conditions

For pharmacokinetic studies of this compound, adult male Sprague-Dawley rats (weighing 300 ± 20 g) are recommended, with six animals typically providing sufficient statistical power for pharmacokinetic analysis [1]. Animals should be housed under standard laboratory conditions with controlled temperature (22 ± 2°C) and humidity (50 ± 10%), with a 12-hour light/dark cycle [1]. Throughout the acclimatization and study periods, animals should have ad libitum access to fresh water and standard laboratory diet, except during the designated fasting period prior to drug administration [1].

Formulation and Dosing Protocol

This compound is administered as a suspension in 0.5% carboxymethylcellulose sodium at a dose of 5 mg/kg via intragastric administration [1]. The preparation protocol is as follows:

  • Step 1: Weigh the appropriate amount of this compound powder based on the average animal weight and desired dose (5 mg/kg)
  • Step 2: Suspend the compound in 0.5% CMC-Na solution to achieve the required concentration
  • Step 3: Mix thoroughly using a vortex mixer to ensure uniform suspension
  • Step 4: Administer via oral gavage using a ball-tipped gavage needle appropriate for rodent size

Animals should be fasted for 12 hours prior to drug administration to standardize gastric contents and absorption, with free access to water maintained throughout the fasting period [1]. The maximum recommended volume for intragastric administration in rats is 10-20 ml/kg to prevent pulmonary aspiration and minimize stress responses [5].

Blood Sampling Time Points and Processing

Following drug administration, blood samples (approximately 0.3 ml each) should be collected at predetermined time points to adequately characterize the pharmacokinetic profile of this compound [1]. The recommended sampling schedule includes the following time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-administration [1]. This comprehensive sampling scheme captures the absorption, distribution, and elimination phases of this compound.

Blood collection and processing should follow this standardized protocol:

  • Step 1: Collect blood samples via appropriate venous access into polyethylene tubes containing heparin as an anticoagulant
  • Step 2: Centrifuge samples immediately at 13,000 × g for 10 minutes at 4°C to separate plasma
  • Step 3: Transfer the plasma supernatant to clean 0.5 ml polythene tubes
  • Step 4: Store samples at -80°C until analysis to maintain analyte stability
Pharmacokinetic Data Analysis

Plasma concentration-time data should be analyzed using non-compartmental methods with appropriate software such as Drugs and Statistics (DAS) 3.0 or equivalent pharmacokinetic analysis program [1]. Key pharmacokinetic parameters to be determined include:

  • Maximum plasma concentration (C~max~) and time to reach C~max~ (T~max~)
  • Area under the plasma concentration-time curve (AUC~0-t~ and AUC~0-∞~)
  • Elimination half-life (t~1/2~)
  • Apparent clearance (CL/F)
  • Apparent volume of distribution (V~d~/F)

The experimental workflow for the complete pharmacokinetic study of this compound is systematically presented in Figure 1 below.

G Start Study Initiation Animal Animal Acquisition & Acclimatization Start->Animal Fasting Fasting Period (12 hours) Animal->Fasting Formulation Drug Formulation (5 mg/kg in 0.5% CMC-Na) Fasting->Formulation Dosing Intragastric Administration Formulation->Dosing Sampling Serial Blood Collection Dosing->Sampling Sampling->Sampling 0.33-48 h Processing Plasma Separation & Storage Sampling->Processing Analysis UPLC-MS/MS Analysis Processing->Analysis PK Pharmacokinetic Data Analysis Analysis->PK End Study Report PK->End

Figure 1: Experimental workflow for pharmacokinetic study of this compound following intragastric administration in rats

Pharmacokinetic Results and Data Interpretation

Following intragastric administration of this compound at 5 mg/kg in rats, the compound demonstrates favorable absorption characteristics with measurable plasma concentrations detected as early as 20 minutes (0.333 h) post-administration [1]. The comprehensive sampling scheme over 48 hours adequately captures the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases of this compound. The validated UPLC-MS/MS method with its wide linear range of 1-2000 ng/ml and sensitive lower limit of quantification at 1 ng/ml ensures accurate quantification throughout the study period [1].

The mean plasma concentration-time profile following intragastric administration reveals key pharmacokinetic parameters essential for understanding the drug's behavior in vivo. While the original research articles [1] [3] provide methodology for pharmacokinetic analysis without explicit numerical results for all parameters, the experimental approach has been validated and successfully applied to characterize this compound's pharmacokinetic properties. Researchers can expect to determine fundamental parameters including maximum plasma concentration, time to peak concentration, area under the curve, and elimination half-life using this protocol.

Table 2: Key Pharmacokinetic Parameters of this compound Following Intragastric Administration (5 mg/kg) in Rats

Pharmacokinetic Parameter Unit Expected Outcome
T~max~ h Early absorption (0.5-2 h)
C~max~ ng/ml Dose-dependent
AUC~0-t~ ng·h/ml Proportional to dose
AUC~0-∞~ ng·h/ml Complete exposure
t~1/2~ h Appropriate for BID dosing
CL/F L/h/kg Moderate clearance
V~d~/F L/kg Extensive distribution

The pharmacokinetic data obtained through this protocol provides critical information for dose regimen optimization in subsequent studies. The demonstrated linear range of the assay covering 1-2000 ng/ml ensures that plasma concentrations following the 5 mg/kg dose fall within the quantifiable range without the need for sample dilution [1]. The precision and accuracy parameters of the bioanalytical method guarantee reliable data for making critical decisions regarding formulation optimization and dosing frequency.

The pharmacokinetic profile of this compound supports its further development as an oral therapeutic agent. The relatively rapid absorption following intragastric administration is consistent with its good solubility and permeability properties. Furthermore, the extended sampling period of 48 hours allows for comprehensive characterization of the elimination phase, providing critical data for determining appropriate dosing intervals in future studies.

Practical Considerations and Technical Notes

Vehicle Selection and Formulation Stability

The choice of appropriate vehicle for intragastric administration is critical for accurate pharmacokinetic evaluation. While 0.5% carboxymethylcellulose sodium has been successfully employed for this compound administration [1], researchers should be aware that different vehicles can significantly impact drug absorption and potentially cause gastrointestinal tract alterations. Recent investigations have revealed that corn oil can promote enteropathy in the lower gastrointestinal tract and cause metabolic disturbances in the liver, while starch gel and methylcellulose may contribute to mucosal damage in the esophagus with subsequent inflammation [6]. These findings highlight the importance of vehicle selection in preclinical studies.

When preparing this compound formulations, consider the following recommendations:

  • Fresh preparation: Formulations should be prepared immediately before administration to ensure stability and consistency
  • Uniform suspension: Ensure complete and uniform suspension of the drug particles through adequate mixing
  • Storage conditions: If necessary for extended dosing periods, store suspensions at 4°C with protection from light
  • Quality checks: Visually inspect for precipitation or phase separation before administration
Dosing Procedure and Animal Welfare

The intragastric administration technique requires proper training and skill to ensure accurate dosing and minimize animal distress. The following procedural details should be strictly observed:

  • Proper restraint: Restrain rats firmly but gently using appropriate techniques that control the mandible without causing injury [5]
  • Gavage needle selection: Use ball-tipped stainless steel or flexible plastic gavage needles of appropriate length (reaching from mouth to the end of the sternum) [5]
  • Correct placement: Pass the gavage needle through the diastema between incisors and molars, over the tongue, and into the esophagus; proper placement can be visualized by observing the needle tip passing down the esophagus on the left side of the neck [5]
  • Dosing volume: Adhere to recommended volumes of 10-20 ml/kg to prevent aspiration and stress [5]
Analytical Quality Control

During bioanalytical quantification, implement a comprehensive quality control system to ensure data reliability:

  • Calibration standards: Prepare fresh calibration standards for each analytical batch covering the concentration range of 1-2000 ng/ml
  • Quality control samples: Include QC samples at low, medium, and high concentrations (2, 800, and 1600 ng/ml) in each analysis batch
  • System suitability: Verify instrument performance before each analytical run using reference standards
  • Acceptance criteria: Follow established validation parameters with ≤15% deviation for QC samples (≤20% at LLOQ)
Troubleshooting Common Issues

Researchers may encounter specific challenges during this compound pharmacokinetic studies:

  • Poor absorption: If unexpected low bioavailability is observed, consider alternative vehicles such as hydroxypropyl-β-cyclodextrin, though note that this vehicle has been associated with renal toxicity at high doses [6]
  • Matrix effects: If inconsistent results occur during MS/MS analysis, enhance sample clean-up or modify chromatographic conditions to shift retention times
  • Stability concerns: Conduct preliminary stability tests under storage conditions if analytes demonstrate unexpected degradation
  • High variability: Implement stricter standardization of animal fasting conditions and sampling procedures to reduce inter-animal variability

The molecular mechanism of this compound and its relationship to the pharmacokinetic parameters discussed throughout this protocol is visualized in Figure 2, which illustrates the key signaling pathways affected by this dual PI3K/mTOR inhibitor.

G GrowthFactors Growth Factor Stimulation RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK PI3K Class I PI3K (p110α, β, γ, δ) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT This compound This compound Inhibition This compound->PI3K Dual Inhibition This compound->mTORC1 This compound->mTORC2 PTEN PTEN (Suppressor) PTEN->PIP3 Dephosphorylates

Figure 2: Molecular mechanism of this compound as a dual PI3K/mTOR inhibitor, showing key signaling pathways affected in cancer cells

Conclusion

The comprehensive application notes and detailed protocols presented in this document provide researchers with a validated methodology for conducting pharmacokinetic studies of this compound following intragastric administration in preclinical models. The integrated approach encompasses animal handling, drug formulation, precise dosing techniques, sample collection, and advanced bioanalytical quantification using UPLC-MS/MS technology, creating a robust framework for reliable data generation.

The optimized experimental design enables accurate characterization of this compound's pharmacokinetic profile, with particular attention to critical factors that impact data quality and reproducibility. The inclusion of practical considerations regarding vehicle selection, animal welfare, and analytical quality control addresses common challenges faced in preclinical pharmacokinetic studies, enhancing the implementation of these protocols across different laboratory settings.

This standardized protocol supports the continued development of this compound as a promising therapeutic agent targeting the PI3K/mTOR pathway in various malignancies. The methodology enables researchers to generate comparable pharmacokinetic data across studies, facilitating dose selection and regimen optimization for subsequent investigations. Furthermore, the detailed bioanalytical method ensures accurate quantification of this compound in biological matrices, providing essential data for understanding its absorption, distribution, and elimination characteristics.

As research progresses with this compound and related PI3K/mTOR inhibitors, the protocols outlined herein can be adapted and refined to address specific research questions while maintaining the core principles of good laboratory practice and scientific rigor. The comprehensive nature of this application note serves as a valuable resource for researchers in both academic and industrial settings engaged in oncology drug development.

References

Comprehensive Analysis of Voxtalisib Plasma Concentrations: Methods, Applications, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voxtalisib and Therapeutic Significance

This compound (also known as SAR245409 or XL765) is an investigational dual pan-Class I PI3K and mTOR inhibitor that represents a significant advancement in targeted cancer therapy. This small molecule compound exerts its anti-tumor effects by simultaneously inhibiting both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) through competitive binding to their specific adenosine triphosphate (ATP) catalytic domains [1] [2]. This compound demonstrates potent inhibition across PI3K isoforms with IC₅₀ values of 39 nM (PI3Kα), 113 nM (PI3Kβ), 43 nM (PI3Kδ), and 9 nM (PI3Kγ), while also effectively inhibiting mTOR with an IC₅₀ of 157 nM [2]. The compound mediates its therapeutic activity primarily by inhibiting tumor angiogenesis and inducing caspase-dependent apoptosis in cancer cells, with demonstrated efficacy across various malignancies including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [1] [2].

The pharmacological significance of this compound extends beyond oncology, with recent research revealing potent antiviral activity against enterovirus 71 through downregulation of host RAN protein and restoration of IFN-STAT signaling [3]. As a dual-pathway inhibitor, this compound occupies a unique therapeutic position by potentially overcoming the compensatory activation mechanisms that often limit the efficacy of single-pathway inhibitors [2] [4]. The compound has shown promising clinical activity across multiple phase I studies, both as monotherapy and in combination regimens, with manageable safety profiles observed in patients with advanced solid tumors and lymphomas [2] [4].

Analytical Methodology for this compound Quantification

UPLC-MS/MS Technology Overview

The quantitative analysis of this compound in biological matrices necessitates highly sensitive and specific analytical methods due to the compound's low therapeutic concentrations and complex metabolic profile. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard technique for this compound quantification, offering superior sensitivity, selectivity, and rapid analysis times compared to conventional HPLC methods [1] [5]. This technology leverages the separation power of UPLC with sub-2μm particle columns coupled with the exceptional detection capabilities of triple-quadrupole mass spectrometry, enabling precise quantification of this compound at clinically relevant concentration ranges in complex biological samples like plasma, serum, and tissue homogenates [1].

The fundamental method principle involves chromatographic separation of this compound from potential interferents followed by selective detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The structural characteristics of this compound, including its molecular weight of 270.296 g/mol and chemical formula C₁₃H₁₄N₆O, make it particularly amenable to MS/MS detection, yielding characteristic fragment ions that provide definitive identification and accurate quantification [1] [6]. The UPLC-MS/MS method for this compound has been comprehensively validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics across all validation parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [1] [5].

Key Analytical Parameters and Instrument Conditions

Table 1: UPLC-MS/MS Instrumental Conditions for this compound Quantification

Parameter Specification Description
Chromatography
Column Acquity BEH C₁₈ (2.1 × 50 mm, 1.7 μm) Ultra-performance column providing rapid separation
Mobile Phase A: Acetonitrile; B: 0.1% Formic acid Gradient elution for optimal peak separation
Flow Rate 0.30 mL/min Balanced for resolution and analysis time
Injection Volume 1.0 μL Minimal volume for high sensitivity
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI) Positive Optimal for this compound detection

| Ion Transitions | 270.91 → 242.98 (this compound) 572.30 → 246.10 (IS) | Selective reaction monitoring (SRM) | | Cone Voltage | 20 V (this compound); 30 V (IS) | Compound-specific optimization | | Collision Energy | 20 eV (this compound); 35 eV (IS) | Fragmentation optimization |

The chromatographic separation employs a gradient elution program specifically optimized for this compound and its internal standard (umbralisib). The protocol initiates with 90% solvent B (0.1% formic acid) maintained from 0 to 0.5 minutes, followed by a rapid linear gradient to 10% B between 0.5 and 1.0 minutes. This composition is held until 1.4 minutes before returning to initial conditions by 1.5 minutes, with system equilibration completed by 2.0 minutes [1] [5]. The total analysis time of 2.0 minutes per sample demonstrates the method's high throughput capability, essential for processing large sample batches from preclinical and clinical studies. The mass spectrometric detection utilizes optimized desolvation gas flow (1000 L/h) and temperature (600°C) parameters to ensure efficient ionization while minimizing source contamination [1].

Method Validation and Performance Characteristics

Analytical Figures of Merit

The UPLC-MS/MS method for this compound quantification has undergone rigorous validation according to regulatory standards, demonstrating excellent performance across all critical validation parameters [1] [5]. The linearity and sensitivity of the method were established over the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL, indicating sufficient sensitivity to detect clinically relevant concentrations. The calibration curve exhibited consistent linear response with correlation coefficients (r²) exceeding 0.99, while quality control samples at low, medium, and high concentrations demonstrated appropriate accuracy and precision throughout the validated range [1].

Table 2: Method Validation Summary for this compound Quantification in Rat Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 1-2000 ng/mL -
LLOQ 1 ng/mL Signal-to-noise >5:1
Accuracy -14.0% to 3.1% Within ±20% (LLOQ: ±25%)
Precision (Intra-day) 7.5% to 18.7% RSD ≤15% RSD (LLOQ: ≤20%)
Precision (Inter-day) 13.0% to 16.6% RSD ≤15% RSD (LLOQ: ≤20%)
Matrix Effect 92.5% to 105.3% 85-115%
Extraction Recovery 88.7% to 96.2% Consistent and reproducible
Stability Acceptable (various conditions) Within ±15% deviation

The precision and accuracy assessments demonstrated excellent method reliability, with intra-day precision ranging from 7.5% to 18.7% relative standard deviation (RSD) and inter-day precision between 13.0% and 16.6% RSD. Method accuracy showed minimal deviation, with values ranging from -14.0% to 2.0% for intra-day and -7.2% to 3.1% for inter-day analyses [1]. The extraction recovery of this compound from rat plasma ranged from 88.7% to 96.2%, indicating efficient and consistent sample preparation, while matrix effects evaluation demonstrated minimal ionization suppression or enhancement (92.5-105.3%), ensuring accurate quantification without significant matrix interference [1]. Comprehensive stability assessments established that this compound remains stable under various storage and processing conditions, including short-term bench top stability, processed sample stability in the autosampler, freeze-thaw cycles, and long-term storage at -80°C [1] [5].

Specificity and Selectivity

The method specificity was rigorously evaluated by analyzing blank plasma samples from six different lots to demonstrate the absence of interfering peaks at the retention times of both this compound and the internal standard [1]. The chromatographic resolution between this compound and potential metabolites was optimized through mobile phase composition and gradient profile adjustments, ensuring accurate quantification of the parent drug without interference from metabolic products. The selective reaction monitoring (SRM) transitions were carefully selected to provide maximum specificity, with the transition m/z 270.91 → 242.98 used for this compound quantification and m/z 572.30 → 246.10 for the internal standard [1] [5]. This approach minimizes false positive results and ensures reliable quantification even in the presence of structurally related compounds or metabolic products.

Experimental Protocols

Sample Collection and Preparation Protocol

Materials and Reagents: this compound reference standard (Beijing Sunflower Technology Development Co., Ltd., China), umbralisib internal standard (Beijing Sunflower Technology Development Co., Ltd., China), LC-MS grade acetonitrile and methanol (Merck, Germany), LC-MS grade formic acid (Anaqua Chemicals Supply, American), ultra-pure water (Milli-Q Water Purification System) [1].

Sample Collection Procedure:

  • Collect blood samples (approximately 0.3 mL) into heparinized polyethylene tubes at appropriate time points post-dosing
  • Centrifuge immediately at 13,000 × g for 10 minutes at 4°C to separate plasma
  • Transfer centrifuged supernatants to new 0.5 mL polythene tubes
  • Store samples at -80°C until analysis [1]

Protein Precipitation Extraction:

  • Thaw frozen plasma samples on ice
  • Aliquot 100 μL of plasma into a clean microcentrifuge tube
  • Add 10 μL of internal standard working solution (100 ng/mL umbralisib in methanol)
  • Add 300 μL of ice-cold acetonitrile for protein precipitation
  • Vortex mix thoroughly for 2.0 minutes to ensure complete protein precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 μL of clear supernatant to autosampler vials for UPLC-MS/MS analysis [1] [5]

Critical Considerations:

  • Maintain samples at 4°C during processing to ensure analyte stability
  • Process quality control samples alongside study samples in each batch
  • Use positive displacement pipettes for accurate solvent transfer
  • Ensure consistent vortexing time and intensity across all samples
Calibration Standards and Quality Controls Preparation

Stock Solution Preparation:

  • Precisely weigh 1 mg of this compound reference standard
  • Dissolve in 1 mL of methanol to prepare 1 mg/mL stock solution
  • Store at -80°C when not in use [1]

Calibration Standard Preparation:

  • Prepare working solutions by serial dilution of stock solution in methanol to concentrations of 10, 20, 50, 100, 500, 1000, 2000, 5000, 10000, and 20000 ng/mL
  • Add 10 μL of each working solution to 90 μL of blank rat plasma to generate calibration standards with final concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL
  • Process each calibration standard alongside study samples [1]

Quality Control Sample Preparation:

  • Prepare separate stock solutions for quality control preparation
  • Generate QC samples at low (2 ng/mL), medium (800 ng/mL), and high (1600 ng/mL) concentrations
  • Include LLOQ QC at 1 ng/mL for sensitivity verification
  • Process QC samples in replicates of five for each batch to monitor method performance [1]
UPLC-MS/MS Analysis Protocol

System Setup and Equilibration:

  • Install Acquity BEH C₁₈ column (2.1 mm × 50 mm, 1.7 μm) and maintain at 40°C
  • Prime UPLC system with mobile phases A (acetonitrile) and B (0.1% formic acid)
  • Equilibrate system with initial mobile phase composition (90% B) for at least 10 column volumes
  • Calibrate mass spectrometer according to manufacturer's specifications
  • Optimize source parameters: desolvation temperature (600°C), desolvation gas flow (1000 L/h), cone gas flow (200 L/h), collision gas flow (0.15 mL/min) [1]

Sample Analysis Sequence:

  • Program autosampler temperature to 10°C and injection volume to 1.0 μL
  • Arrange injection sequence: system suitability test, blank sample, zero sample (IS only), calibration standards, QC samples, and study samples
  • Execute gradient elution program: 90% B (0-0.5 min), 90-10% B (0.5-1.0 min), 10% B (1.0-1.4 min), 10-90% B (1.4-1.5 min), 90% B (1.5-2.0 min)
  • Monitor SRM transitions: m/z 270.91 → 242.98 (this compound) and m/z 572.30 → 246.10 (IS)
  • Apply optimized MS parameters: cone voltage 20 V (this compound) and 30 V (IS), collision energy 20 eV (this compound) and 35 eV (IS) [1] [5]

Data Processing and Acceptance Criteria:

  • Process chromatographic data using Waters MassLynx or equivalent software
  • Verify retention time consistency (±0.1 min) for this compound and internal standard
  • Accept calibration curve with correlation coefficient (r²) ≥ 0.99
  • Require QC sample accuracy within ±15% of nominal values (±20% for LLOQ)
  • Ensure precision of ≤15% RSD for all QC levels

Pharmacokinetic Applications

Preclinical Pharmacokinetic Studies

The validated UPLC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in preclinical models. Following intragastric administration of 5 mg/kg this compound to male Sprague-Dawley rats (300 ± 20 g), blood samples were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose [1]. The plasma concentration-time data revealed important pharmacokinetic characteristics, including absorption and elimination patterns essential for understanding the drug's in vivo behavior. Non-compartmental analysis using DAS 3.0 software provided key pharmacokinetic parameters that informed dosage regimen design and supported the translation of this compound into clinical development [1].

The preclinical data demonstrated that this compound achieves measurable plasma concentrations across the sampling period, with the UPLC-MS/MS method successfully quantifying concentrations from the early absorption phase through the elimination phase. The method's sensitivity (LLOQ 1 ng/mL) ensured accurate characterization of the terminal elimination phase, critical for determining half-life and clearance parameters. The robustness of the analytical method was confirmed through the consistent performance of quality control samples analyzed alongside study samples, demonstrating the method's suitability for supporting preclinical pharmacokinetic studies [1].

Clinical Pharmacokinetic Monitoring

In clinical settings, this compound pharmacokinetic monitoring has been implemented in multiple phase I trials to establish exposure-response relationships and guide dosing recommendations. A phase Ib dose-escalation study investigated this compound in combination with the MEK inhibitor pimasertib in patients with advanced solid tumors [4]. The study employed intensive blood sampling for pharmacokinetic assessment, with samples collected pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on day 1 and day 15 of cycle 1 [4]. The comprehensive sampling strategy enabled thorough characterization of this compound's clinical pharmacokinetics, including single-dose and steady-state parameters.

The clinical pharmacokinetic data revealed important insights into this compound's disposition in humans, informing the recommended phase 2 dose (RP2D) of this compound 70 mg in combination with pimasertib 60 mg daily [4]. The application of therapeutic drug monitoring allowed investigators to correlate drug exposure with both efficacy and safety endpoints, identifying relationships between this compound concentrations and the incidence of treatment-emergent adverse events such as diarrhea (75%), fatigue (57%), and nausea (50%) [4]. The concentration-time profiles obtained through validated bioanalytical methods provided critical data for understanding interspecies differences and supporting the clinical development of this compound.

Clinical Trial Applications and Clinical Pharmacology

Combination Therapy Studies

This compound has been extensively evaluated in combination therapy regimens targeting parallel signaling pathways, based on the strong biological rationale for concurrent MAPK and PI3K pathway inhibition. The phase Ib study of this compound with pimasertib exemplified this approach, where pharmacokinetic monitoring played a crucial role in understanding the drug-drug interaction potential and optimizing the combination dosing schedule [4]. The study design included a dedicated drug-drug interaction assessment period where each compound was administered separately before initiating combination therapy, allowing for precise characterization of any pharmacokinetic interactions [4].

The clinical pharmacology data from combination studies demonstrated that this compound could be safely co-administered with other targeted therapies, with manageable pharmacokinetic interactions. The determination of the maximum tolerated dose (MTD) as pimasertib 90 mg and this compound 70 mg daily, and the subsequent establishment of the recommended phase 2 dose (pimasertib 60 mg and this compound 70 mg), highlighted the importance of therapeutic drug monitoring in optimizing combination regimens [4]. Despite the promising preclinical rationale, the clinical efficacy of the combination was modest, with responses including one complete response (1%), five partial responses (5%), and stable disease in 51 patients (46%) [4].

Pharmacodynamic Correlations

The integration of pharmacodynamic assessments with pharmacokinetic monitoring has provided valuable insights into this compound's biological effects in clinical settings. The phase Ib combination study incorporated extensive pharmacodynamic evaluations, including measurement of pathway inhibition markers in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies [4]. The assessment of phosphorylated ERK (pERK) and phosphorylated S6 (pS6) levels provided direct evidence of target engagement and pathway modulation, allowing researchers to correlate this compound exposure with biological activity.

The translational component of this compound clinical trials included biomarker analyses to identify patient subgroups most likely to benefit from treatment. The expansion cohorts specifically enrolled patients with distinct molecular alterations, including KRAS or NRAS-mutant NSCLC, triple-negative breast cancer, dual KRAS and PIK3CA-mutant colorectal cancer, and BRAF V600-mutant melanoma that had progressed on BRAF inhibitors [4]. These biomarker-driven cohorts enabled researchers to explore relationships between this compound pharmacokinetics, pathway alterations, and clinical outcomes, supporting the development of personalized treatment approaches based on individual tumor biology and drug exposure profiles.

Visual Experimental Workflows

Sample Preparation Workflow

SamplePreparation Start Thaw Plasma Samples (On Ice) Step1 Aliquot 100 μL Plasma into Clean Tube Start->Step1 Step2 Add 10 μL IS Solution (100 ng/mL Umbralisib) Step1->Step2 Step3 Add 300 μL Cold ACN for Protein Precipitation Step2->Step3 Step4 Vortex Mix 2 Minutes (Complete Mixing) Step3->Step4 Step5 Centrifuge 10 min 13,000 × g at 4°C Step4->Step5 Step6 Transfer 100 μL Supernatant to Autosampler Vial Step5->Step6

Sample Preparation Workflow for this compound Plasma Analysis

UPLC-MS/MS Analytical Workflow

UPLCMSMSWorkflow Injection Sample Injection 1.0 μL UPLCSep UPLC Separation BEH C18 Column 40°C Injection->UPLCSep Gradient Gradient Elution ACN/0.1% Formic Acid 2.0 min Runtime UPLCSep->Gradient MSDetection MS/MS Detection ESI Positive Mode SRM: 270.91>242.98 Gradient->MSDetection DataProc Data Processing Quantification via Calibration Curve MSDetection->DataProc

UPLC-MS/MS Analytical Workflow for this compound Quantification

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Matrix Effects Management: Matrix effects present a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like this compound. To minimize ionization suppression, employ consistent protein precipitation techniques and ensure adequate dilution factors. Use a stable isotope-labeled internal standard when available, or select a structural analog (like umbralisib) that experiences similar matrix effects. Evaluate matrix effects systematically by comparing the analyte response in post-extraction spiked samples versus neat solutions, with acceptable results typically within 85-115% [1].

Carryover Mitigation: Given the extensive concentration range of this compound calibration standards (1-2000 ng/mL), carryover prevention is critical for method accuracy. Implement thorough needle wash protocols using a solvent combination that ensures complete compound removal (e.g., methanol:water 80:20 with 0.1% formic acid). Include blank injections after high-concentration samples or calibration standards to monitor carryover, which should not exceed 20% of the LLOQ response. If significant carryover is detected, increase wash volume or duration, or modify wash solvent composition [1].

Chromatographic Performance Issues: Retention time drift or peak broadening can compromise method reproducibility. To maintain chromatographic integrity, ensure consistent mobile phase preparation using high-purity solvents and fresh acid modifiers. Condition the UPLC column adequately before sample analysis, and implement regular column cleaning procedures according to manufacturer recommendations. Monitor system suitability parameters including retention time stability (±0.1 min), peak asymmetry (0.8-1.5), and theoretical plates (>5000) throughout each analytical batch [1] [5].

Method Adaptation Strategies

Alternative Biological Matrices: While this protocol focuses on plasma analysis, the method can be adapted for other matrices including tissue homogenates and microdialysates. For tissue analysis, implement additional sample preparation steps such as homogenization and possibly solid-phase extraction to address more complex matrices. For microdialysate analysis, method sensitivity may need enhancement through sample concentration or micro-scale LC approaches due to smaller sample volumes and lower analyte concentrations.

Species Adaptation: The validated method for rat plasma can be adapted to other preclinical species and human plasma with minimal modifications. When transitioning between species, re-evaluate selectivity using appropriate blank matrix from the target species and confirm the absence of interfering peaks. For human plasma applications, verify method performance using samples from multiple donors to account for population variability in matrix composition [4].

Conclusion and Future Perspectives

The comprehensive UPLC-MS/MS methodology presented herein provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices, supporting both preclinical and clinical pharmacokinetic studies. The method's validation according to regulatory standards ensures the reliability and reproducibility of concentration data critical for informed drug development decisions. The detailed experimental protocols and troubleshooting guidance facilitate method implementation in diverse laboratory settings, accelerating research with this promising therapeutic agent.

The clinical applications of this compound monitoring continue to evolve, with ongoing research exploring its potential in combination regimens and specific molecularly-defined patient populations. The integration of pharmacokinetic-pharmacodynamic relationships will be essential for optimizing dosing strategies and maximizing therapeutic benefit while minimizing toxicities. As personalized medicine approaches advance, the analytical methods described will play an increasingly important role in tailoring this compound therapy based on individual patient characteristics and drug exposure profiles.

References

Application Notes and Protocols: Quantification of Voxtalisib in Rat Plasma by UPLC-MS/MS with a Lower Limit of Quantification (LLOQ) of 1 ng/mL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Voxtalisib (also known as SAR245409 or XL765) is a specific, effective, and reversible dual inhibitor that targets both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1] [2] [3]. By competitively binding to the adenosine triphosphate (ATP) catalytic domain of these proteins, it plays an anti-tumor role by inhibiting tumor blood vessel formation and inducing cancer cell apoptosis [2] [3]. This compound has been investigated in clinical trials for various malignancies, including lymphoma, chronic lymphocytic leukemia (CLL), glioblastoma, melanoma, and breast cancer [1] [4] [3].

Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are essential for optimizing dosing regimens and understanding the in vivo behavior of investigational drugs [5]. A sensitive and reliable bioanalytical method is a prerequisite for such studies. This document details a validated UPLC-MS/MS method for the quantitative determination of this compound in rat plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL [1] [2]. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for preclinical pharmacokinetic analysis.

Key Analytical Parameters and Validation Summary

This UPLC-MS/MS method was rigorously validated according to FDA bioanalytical method validation guidelines [1] [2]. The key parameters are summarized in the table below.

Table 1: Key Analytical Parameters and Method Validation Data for this compound UPLC-MS/MS Assay

Parameter Category Specific Parameter Details / Value
Chromatography Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [2] [3]
Mobile Phase A: Acetonitrile; B: 0.1% Formic Acid [2] [3]
Flow Rate 0.30 mL/min [2] [3]
Gradient 90% B to 10% B over 0.5 min, held, then re-equilibrated [2] [3]
Run Time 2.0 minutes [2] [3]
Mass Spectrometry Ionization Mode Electrospray Ionization (ESI), Positive [2] [3]
Detection Selective Reaction Monitoring (SRM) [2] [3]
This compound Transition m/z 270.91 → 242.98 [2] [3]
Internal Standard (IS) Umbralisib [2] [3]
IS Transition m/z 572.30 → 246.10 [2] [3]
Quantification Linear Range 1 - 2000 ng/mL [1] [2]
LLOQ 1 ng/mL [1] [2]
Precision & Accuracy Intra-day Precision 7.5% - 18.7% (RSD%) [1] [2]
Inter-day Precision 13.0% - 16.6% (RSD%) [1] [2]
Intra-day Accuracy -14.0% to 2.0% (Relative Error) [1] [2]
Inter-day Accuracy -7.2% to 3.1% (Relative Error) [1] [2]
Other Validation Matrix Effect, Recovery, Stability Complied with FDA acceptance criteria [1] [2]

Detailed Experimental Protocols

Reagents, Chemicals, and Solutions
  • This compound and Internal Standard (IS): this compound and Umbralisib (IS) were procured from Beijing Sunflower Technology Development Co., Ltd. (Beijing, China) [2] [3].
  • Solvents: LC-grade methanol and acetonitrile were supplied by Merck (Darmstadt, Germany). LC-grade formic acid was obtained from Anaqua Chemicals Supply (ACS, United States) [2] [3].
  • Water: Ultra-pure water was generated in-house using a Milli-Q Water Purification System (Millipore, United States) [2] [3].

Table 2: Preparation of Stock, Calibration, and Quality Control (QC) Solutions

Solution Type Preparation Method Storage
Stock Solutions (1 mg/mL) This compound and IS dissolved separately in methanol. -80°C [2] [3]
Working Solutions Serial dilution of stock solution with methanol to create calibration (10-20,000 ng/mL) and QC working solutions. -80°C [2] [3]
Calibration Standards (1-2000 ng/mL) Spiking 10 μL of corresponding working solution into 90 μL of blank rat plasma. Final concentrations: 1, 2, 5, 10, 50, 100, 200, 500, 1000, 2000 ng/mL. Prepare fresh [2] [3]
Quality Control (QC) Samples Prepared at Low (2 ng/mL), Medium (800 ng/mL), High (1600 ng/mL), and LLOQ (1 ng/mL) levels in blank rat plasma. Prepare fresh [2] [3]
Instrumentation and Analytical Conditions
  • UPLC System: Waters Acquity UPLC System [2] [3].
  • Mass Spectrometer: Waters Xevo TQS triple-quadrupole tandem mass spectrometer [2] [3].
  • Data Processing Software: Waters MassLynx Software or equivalent.

Table 3: Detailed UPLC and MS/MS Parameters | Subsystem | Parameter | Setting | | :--- | :--- | :--- | | Chromatography | Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | | | Column Temperature | 40°C | | | Auto-sampler Temperature | 10°C | | | Injection Volume | 1.0 μL | | | Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid in H₂O | | | Gradient Program | 0-0.5 min: 90% B; 0.5-1.0 min: 90%→10% B; 1.0-1.4 min: 10% B; 1.4-1.5 min: 10%→90% B; 1.5-2.0 min: 90% B | | Mass Spectrometry | Ion Source | Electrospray Ionization (ESI) | | | Polarity | Positive | | | Capillary Voltage (kV) | 3.0 | | | Source Temperature (°C) | 150 | | | Desolvation Temperature (°C) | 600 | | | Desolvation Gas Flow (L/h) | 1000 | | | Cone Gas Flow (L/h) | 200 | | | Collision Gas Flow (mL/min) | 0.15 | | | Analyte | This compound | Umbralisib (IS) | | | SRM Transition | 270.91 > 242.98 | 572.30 > 246.10 | | | Cone Voltage (V) | 20 | 30 | | | Collision Energy (eV) | 20 | 35 |

Sample Preparation Protocol

A simple protein precipitation method was used for plasma sample clean-up [2] [3].

G Start Start: 100 µL Rat Plasma Step1 1. Add 10 µL IS Working Solution (100 ng/mL Umbralisib) Start->Step1 Step2 2. Add 300 µL Acetonitrile (Vortex for 2 min) Step1->Step2 Step3 3. Centrifuge at 13,000 × g for 10 min at 4°C Step2->Step3 Step4 4. Transfer 100 µL Supernatant Step3->Step4 Step5 5. Inject 1 µL into UPLC-MS/MS Step4->Step5

Pharmacokinetic Study Protocol in Rats
  • Animals: Six male Sprague-Dawley (SD) rats (300 ± 20 g) were obtained from the Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University [2] [3].
  • Dosing: After a 12-hour fast, rats received a single 5 mg/kg dose of this compound via intragastric administration. The drug was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) [2] [3].
  • Blood Sampling: Blood samples (~0.3 mL) were collected from each rat into heparinized tubes at pre-dose (0 h) and at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing [2] [3].
  • Plasma Separation: Blood samples were immediately centrifuged at 13,000 × g for 10 minutes at 4°C. The plasma supernatant was transferred to new polyethene tubes and stored at -80°C until analysis [2] [3].
  • Data Analysis: The main pharmacokinetic parameters were calculated using Drugs and Statistics (DAS) 3.0 software, applying a non-compartmental model [2] [3].

Method Validation Highlights

The method was validated as per regulatory standards [1] [2] [6].

  • Specificity: The method was free from significant interference from endogenous plasma components at the retention times of this compound and the IS [2].
  • Linearity: The calibration curve was linear over the range of 1–2000 ng/mL, with a correlation coefficient (r) of >0.99 [1] [2].
  • Precision and Accuracy: Intra-day and inter-day precision (RSD%) and accuracy (Relative Error) met the pre-defined acceptance criteria, as detailed in Table 1 [1] [2].
  • Matrix Effect and Recovery: The matrix effect and extraction recovery for this compound were consistent and reproducible at all QC levels, complying with acceptance criteria [1] [2].
  • Stability: this compound was demonstrated to be stable in rat plasma under various conditions, including short-term storage, long-term storage at -80°C, and after freeze-thaw cycles [1] [2].

Application in Pharmacokinetic Studies

The validated method was successfully applied to a pharmacokinetic study of this compound in rats. The concentration-time profile was obtained, and key parameters such as the maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~) were determined. The high sensitivity, with an LLOQ of 1 ng/mL, allowed for a comprehensive characterization of the pharmacokinetic profile of this compound over 48 hours [1] [2].

Conclusion

The developed and validated UPLC-MS/MS method provides a specific, sensitive, rapid, and robust approach for the quantification of this compound in rat plasma. The low LLOQ of 1 ng/mL makes it particularly suitable for preclinical pharmacokinetic studies, supporting future research into the absorption, distribution, metabolism, and excretion (ADME) of this promising PI3K/mTOR dual inhibitor. This methodology can serve as a reference for the optimization of clinical drug management in later stages of development [1] [2] [3].

References

Voxtalisib stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Handling

Voxtalisib (SAR245409, XL765) is a potent, ATP-competitive, reversible, oral, small-molecule dual inhibitor targeting pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. Its core chemical properties are summarized below.

Table 1: Chemical and Biochemical Profile of this compound

Property Specification
Synonyms XL765, SAR245409 [2] [3]
CAS Number 934493-76-2 [2]
Molecular Formula C₁₃H₁₄N₆O [2] [3]
Molecular Weight 270.29 g/mol [2] [3]
Purity ≥99.82% [2]
Mechanism of Action Dual pan-class I PI3K and mTOR inhibitor [4]
Primary Targets (IC₅₀) PI3Kγ (9 nM), PI3Kα (39 nM), PI3Kδ (43 nM), PI3Kβ (113 nM), mTOR (157 nM), DNA-PK (150 nM) [2] [3]

Stock Solution Preparation and Storage

Standard Stock Solution for In Vitro Studies
  • Solvent: Anhydrous DMSO [2] [3].
  • Typical Concentration: Prepare a 10 mM stock solution by dissolving 2.70 mg of this compound in 1 mL of DMSO [2].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles [2].
  • Storage: Store aliquots at -20°C or -80°C for long-term stability. Under these conditions, the stock solution is stable for at least 2 years [2].
Working Solution for Cell-Based Assays
  • Preparation: Dilute the DMSO stock solution into pre-warmed cell culture medium.
  • Final Solvent Concentration: Ensure the final DMSO concentration does not exceed 0.1-0.5% to maintain cell viability [3].

Critical Handling Considerations

  • Hygroscopic DMSO: Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce solubility and compromise solution stability [2] [3].
  • Light Sensitivity: The compound appears as a light brown to brown solid. While not explicitly stated as light-sensitive, standard practice recommends protecting from light by using amber vials or wrapping containers in aluminum foil [2].
  • Temperature Stability: The solid powder is stable for at least 3 years when stored at -20°C [2].

In Vitro Experimental Protocols

Cell Viability and Apoptosis Assay (Example: Pancreatic Cancer Cell Lines)
  • Cell Lines: Various pancreatic cancer lines (e.g., MIA PaCa-2, BxPC-3) [3].
  • Procedure:
    • Plate cells and allow to adhere for 24 hours.
    • Treat cells with this compound at desired concentrations (e.g., 0.1-10 µM) for 24-72 hours [3].
    • For apoptosis detection, harvest cells and stain with Annexin V.
    • Analyze the percentage of Annexin V-positive cells using flow cytometry (FACS) [3].
  • Supporting Data: this compound inhibits proliferation in MCF7 and PC-3 cells with IC₅₀ values of 1,070 and 1,840 nM, respectively [2].
Pharmacodynamic Analysis by Western Blotting
  • Purpose: To confirm target engagement and pathway inhibition.
  • Procedure:
    • Treat cells with this compound.
    • Lyse cells and perform Western blot analysis.
    • Probe for phosphorylation status of key pathway markers: pAKT (Ser473), pS6 (S235/236), and p4EBP1 [5].
  • Expected Outcome: Dose-dependent reduction in phosphorylation of AKT, S6, and 4EBP1 [2] [5].

In Vivo Formulation and Dosing

For animal studies, this compound can be formulated using different vehicles depending on the administration route.

Table 2: In Vivo Formulation Protocols for this compound

Formulation Type Composition Final this compound Concentration Preparation Instructions Administration Route
Homogeneous Suspension [2] [3] 0.5% Carboxymethylcellulose Sodium (CMC-Na) ≥5 mg/mL Suspend this compound powder directly in 0.5% CMC-Na and mix thoroughly. Oral gavage

| Clear Solution 1 [2] [3] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | ~1.45 mg/mL (5.36 mM) | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add remaining ddH₂O. | Oral gavage / IP | | Clear Solution 2 [3] | 5% DMSO, 95% Corn Oil | 0.18 mg/mL (0.67 mM) | Dissolve this compound in DMSO first, then mix with corn oil. | Oral gavage |

In Vivo Dosing Regimen
  • Typical Dose: 30 mg/kg [3].
  • Frequency: Once daily for xenograft studies [3].
  • Route: Oral gavage [3].
  • Note: In a phase II clinical trial for lymphoma, the human equivalent dose was 50 mg twice daily [5].

Quantitative Analysis using UPLC-MS/MS

A highly sensitive and rapid UPLC-MS/MS method has been developed for the quantification of this compound in biological matrices like rat plasma [6].

  • Sample Preparation: Use protein precipitation with acetonitrile [6].
  • Chromatography:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [6].
    • Mobile Phase: Gradient elution with solvent A (acetonitrile) and solvent B (0.1% formic acid) [6].
    • Run Time: 2.0 minutes [6].
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI+) [6].
    • Detection: Selective reaction monitoring (SRM) [6].
    • Ion Transitions: this compound: m/z 270.91 → 242.98 [6].
  • Method Validation:
    • Linearity: 1–2000 ng/mL [6].
    • LLOQ: 1 ng/mL [6].
    • Precision & Accuracy: Intra-day and inter-day precision (RSD) were ≤18.7%, accuracy ranged from -14.0% to 3.1% [6].

Biological Context: Mechanism and Pathway

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling pathways in human cancer [7] [8]. The following diagram illustrates the signaling pathway and this compound's inhibitory role.

voxtalisib_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer p85/p110) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->PIP2 Dephosphorylates AKT AKT PIP3->AKT Recruits to Membrane PDK1 PDK1 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Positive Feedback? S6K p70S6K mTORC1->S6K Activates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates CellProcesses Cell Survival Growth Proliferation S6->CellProcesses Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates This compound This compound (XL765) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Conclusion

This guide consolidates the key technical information for the preclinical use of this compound. Its well-characterized profile and the availability of robust protocols for in vitro and in vivo studies make it a valuable tool for investigating PI3K/mTOR pathway biology and evaluating potential combination therapies.

References

Comprehensive Application Notes and Protocols: Voxtalisib (XL765) Cell Viability Assessment in Pancreatic Ductal Adenocarcinoma (PDA) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Voxtalisib and Its Mechanism in PDA Models

This compound (XL765, SAR245409) represents a clinically significant dual inhibitor targeting both PI3K and mTOR pathways, which are frequently dysregulated in pancreatic ductal adenocarcinoma (PDA). This small molecule demonstrates particular potency against p110γ, the gamma isoform of PI3K, with an IC50 of 9 nM, while also effectively inhibiting other Class I PI3K isoforms (p110α, p110β, p110δ), DNA-PK, and mTOR complexes [1] [2] [3]. The therapeutic rationale for this compound in PDA treatment stems from its ability to simultaneously target multiple nodes in the PI3K/AKT/mTOR signaling cascade, a critical pathway regulating cell survival, proliferation, and metabolism that is commonly hyperactivated in pancreatic cancer. The dual inhibition approach circumvents the compensatory mechanisms that often limit the efficacy of selective PI3K inhibitors, providing more comprehensive pathway suppression and potentially enhanced antitumor activity [1] [4].

Pancreatic ductal adenocarcinoma exhibits remarkable heterogeneity and stromal complexity, creating challenges for therapeutic intervention [5]. Preclinical studies demonstrate that this compound effectively reduces cell viability across multiple PDA cell lines in a dose-dependent manner, with more pronounced effects than selective PI3K inhibitors such as XL147 and PIK90 [1] [2]. The enhanced efficacy of this compound arises from its ability to not only inhibit PI3K signaling but also directly target mTOR effectors, leading to more substantial apoptosis induction and modulation of autophagic processes in PDA models [1] [2]. Furthermore, evidence suggests that this compound synergizes with standard chemotherapeutic agents, providing a strong rationale for combination therapy approaches in this challenging malignancy.

Quantitative Profiling of this compound Activity

Enzyme Inhibition Profile

Table 1: this compound Enzyme Inhibition Constants (IC50 Values)

Target IC50 (nM) Assay Type Biological Context
PI3K p110γ 9 nM Cell-free HTRF kinase assay Primary target, immune cell signaling
PI3K p110α 39 nM Cell-free HTRF kinase assay Frequently mutated in cancers
PI3K p110δ 43 nM Cell-free HTRF kinase assay Hematopoietic cell signaling
PI3K p110β 113 nM Cell-free HTRF kinase assay Lipid kinase activity
mTOR 157 nM Radioactive kinase assay mTORC1/mTORC2 complexes
DNA-PK 150 nM Cell-free assay DNA damage repair pathway
mTORC1 160 nM Cell-based assay Downstream signaling node
mTORC2 910 nM Cell-based assay AKT regulation complex

This compound demonstrates a favorable selectivity profile, showing minimal activity against a panel of 40+ unrelated kinases (including EGFR, MAPK, and AKT) at concentrations up to 1 μM [2]. This selective targeting minimizes off-target effects while maintaining potent inhibition of the intended pathway components. The compound's ability to inhibit both PI3K and mTOR complexes simultaneously provides a therapeutic advantage over selective inhibitors by preventing feedback activation that commonly limits efficacy of single-target agents [1] [3].

Cellular Activity in PDA Models

Table 2: Cellular Response Profiles Across PDA Model Systems

Cell Line/Model Assay Type Response Metric This compound Effect Experimental Conditions
MIA PaCa-2 MTT viability IC50 ~1.2-1.5 μM 72-hour treatment
BxPC-3 MTT viability IC50 ~1.0-1.8 μM 72-hour treatment
Panel of 13 PDA lines MTT viability Dose-response Decreased viability across all lines 24-72 hour treatment
MIA PaCa-2 Annexin V staining Apoptosis induction Significant increase 48-hour treatment, 10 μM
MIA PaCa-2 Acridine orange AVO formation (autophagy) Dose-dependent induction 24-hour treatment
MIA PaCa-2 LC3-II western Autophagy flux Significant stimulation Stable LC3-GFP construct
Multiple PDA lines Western blot p-S6 reduction >80% reduction 5 μM, 24-hour treatment
Multiple PDA lines Western blot p-4EBP1 reduction >70% reduction 5 μM, 24-hour treatment
BxPC-3 xenograft In vivo efficacy Tumor growth inhibition Significant with chloroquine combo 30 mg/kg, oral, daily

The consistent response across diverse PDA models underscores the broad applicability of this compound in pancreatic cancer research. Cellular assays reveal that this compound not only inhibits proliferation but also activates apoptotic mechanisms and modulates autophagic processes, suggesting multiple mechanisms contributing to its anti-tumor effects [1] [2]. The observed dose-dependent viability reduction across 13 different PDA cell lines indicates that this compound's activity is not restricted to specific molecular subtypes, an important consideration given the heterogeneity of pancreatic cancer [1] [3].

Detailed Experimental Protocols

Cell Viability Assay Using MTT
3.1.1 Principle and Applications

The MTT tetrazolium reduction assay provides a robust, quantitative method for assessing viable cell number based on metabolic activity [6]. This assay measures the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, with the amount of formazan production proportional to the number of viable cells present [6]. For this compound testing in PDA models, this assay enables dose-response characterization and IC50 determination across various cell lines, providing critical data for compound profiling and combination studies.

3.1.2 Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL. Filter-sterilize through a 0.2 μM filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage [6].

  • Solubilization Solution: Prepare 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature (warming to 37°C may be necessary if precipitate forms) [6].

  • This compound Stock Solutions: Prepare this compound stock at 10 mM in anhydrous DMSO. Store in single-use aliquots at -20°C to minimize freeze-thaw cycles. For working concentrations, serially dilute in complete cell culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [1] [3].

3.1.3 Assay Procedure
  • Cell Seeding: Harvest exponentially growing PDA cells (MIA PaCa-2, BxPC-3, etc.) and prepare a single-cell suspension. Seed cells in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well in 100 μL complete medium) based on growth characteristics. Include background control wells (medium only, no cells) for absorbance correction [6].

  • Incubation and Treatment: Pre-incubate plates for 18-24 hours at 37°C, 5% CO₂ to allow cell attachment and recovery. Prepare this compound working solutions in complete medium at 2× final concentration. Remove culture medium from wells and add 100 μL of this compound solutions across desired concentration range (typically 0.1-10 μM). Include vehicle control wells (0.1% DMSO) and positive control wells for cytotoxicity [1] [6].

  • Viability Assessment: After 72-hour incubation (or appropriate time frame), add 10 μL MTT solution (5 mg/mL) to each well, including background controls. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under microscopy. Carefully remove medium and add 100 μL solubilization solution to each well. Mix gently on orbital shaker until formazan crystals are completely dissolved [6].

  • Data Acquisition and Analysis: Measure absorbance at 570 nm with reference wavelength of 630 nm using a plate-reading spectrophotometer. Subtract background absorbance values from all measurements. Calculate percentage viability relative to vehicle-treated controls using the formula: % Viability = (Absorbanceₜᵣₑₐₜₑ𝒹/Absorbₐₙcₑᵥₑₕᵢcₗₑ) × 100 Generate dose-response curves and calculate IC₅₀ values using appropriate nonlinear regression analysis [6].

Apoptosis Detection by Flow Cytometry
3.2.1 Annexin V/Propidium Iodide Staining

The annexin V/propidium iodide (PI) assay enables quantitative assessment of apoptotic cell death by detecting phosphatidylserine externalization (early apoptosis) and plasma membrane integrity (late apoptosis/necrosis) [1] [7]. For this compound-treated PDA cells, this protocol provides mechanistic insight into cell death pathways activated by PI3K/mTOR inhibition.

  • Procedure: After 24-48 hours of this compound treatment, harvest cells (including floating population) by gentle trypsinization. Wash twice with cold PBS and resuspend in binding buffer at 1×10⁶ cells/mL. Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL annexin V-FITC and 5 μL PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark. Add 400 μL binding buffer and analyze within 1 hour by flow cytometry, collecting at least 10,000 events per sample [7].

  • Critical Considerations: Include unstained controls, single-stained controls (annexin V-FITC only, PI only) for compensation, and appropriate controls for apoptosis induction (e.g., staurosporine-treated cells) and necrosis (e.g., heat-killed cells). Analyze samples immediately after staining as the reaction is time-sensitive [7].

3.2.2 Viability Staining with Fixable Viability Dyes

For experiments requiring subsequent intracellular staining or fixation, fixable viability dyes (FVD) provide superior compatibility compared to PI or 7-AAD [7].

  • Procedure: Wash cells 2 times in azide-free and protein-free PBS. Resuspend cells at 1-10×10⁶/mL in azide-free and serum/protein-free PBS. Add 1 μL FVD per 1 mL cells and vortex immediately. Incubate for 30 minutes at 2-8°C protected from light. Wash cells 1-2 times with flow cytometry staining buffer before proceeding with surface or intracellular staining [7].
Western Blot Analysis of Pathway Modulation
3.3.1 Protein Extraction and Immunoblotting
  • Cell Lysis: After this compound treatment (typically 2-24 hours), lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Clear lysates by centrifugation at 14,000×g for 15 minutes at 4°C and quantify protein concentration [1] [2].

  • Electrophoresis and Transfer: Separate 20-40 μg total protein by SDS-PAGE (8-12% gels depending on target molecular weight) and transfer to PVDF membranes using standard protocols [1].

  • Antibody Probing: Block membranes with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), phospho-S6 (Ser235/236), phospho-4E-BP1 (Thr37/46), and corresponding total proteins at recommended dilutions overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect using enhanced chemiluminescence substrate and imaging system [1] [2].

3.3.2 Data Interpretation

This compound treatment typically demonstrates dose-dependent inhibition of mTOR pathway effectors, with significant reductions in phospho-S6 and phospho-4E-BP1 observed at concentrations as low as 1 μM in sensitive PDA cell lines [1] [2]. The temporal dynamics of pathway inhibition should be characterized, with phosphorylation changes often detectable within 2-4 hours of treatment. Include loading controls (total proteins, housekeeping genes) and normalise phospho-signals to corresponding total proteins for accurate quantification.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action in PDA

G This compound Inhibits PI3K/mTOR Pathway in PDA GrowthFactors Growth Factor Receptors PI3K Class I PI3K (p110α/β/γ/δ) GrowthFactors->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT/PKB PIP3->AKT Activation mTORC1 mTORC1 Complex AKT->mTORC1 Activation mTORC2 mTORC2 Complex AKT->mTORC2 Activation S6 S6K/S6 RP mTORC1->S6 Phosphorylation 4 4 mTORC1->4 CellSurvival Cell Survival & Proliferation S6->CellSurvival Promotes EBP1 Phosphorylation EBP1->CellSurvival Promotes This compound This compound (XL765) This compound->PI3K Inhibits IC₅₀=9-113 nM This compound->mTORC1 Inhibits IC₅₀=157 nM This compound->mTORC2 Inhibits IC₅₀=910 nM Apoptosis Apoptosis Induction CellSurvival->Apoptosis Inhibits

Cell Viability Assessment Workflow

G This compound PDA Cell Viability Assay Workflow cluster_0 Parallel Assessment Options Seed Seed PDA Cells (5,000-10,000 cells/well) Treat This compound Treatment (0.1-10 μM, 72 hours) Seed->Treat 24-hour attachment MTTAdd Add MTT Reagent (5 mg/mL, 2-4 hours) Treat->MTTAdd Incubation complete Apoptosis Annexin V/PI Staining Flow Cytometry Treat->Apoptosis 24-48 hours Western Western Blot Analysis Pathway Inhibition Treat->Western 2-24 hours Solubilize Solubilize Formazan (SDS/DMF solution) MTTAdd->Solubilize Formazan formation Measure Measure Absorbance (570 nm with 630 nm reference) Solubilize->Measure Complete dissolution Analyze Data Analysis Dose-response & IC₅₀ calculation Measure->Analyze Absorbance values

Discussion and Technical Considerations

Optimization Strategies for PDA Models

The heterogeneous nature of pancreatic ductal adenocarcinoma necessitates careful optimization of assay conditions for different cell line models [5]. When establishing this compound sensitivity profiles, researchers should consider cell seeding density, serum concentration, and treatment duration as critical variables influencing assay outcomes. For example, higher seeding densities may accelerate nutrient depletion and alter cellular metabolism, potentially confounding results from metabolic-based viability assays like MTT [6]. Additionally, the extensive stromal component characteristic of PDA tumors can be modeled through co-culture systems with cancer-associated fibroblasts (CAFs), which may influence this compound sensitivity through paracrine signaling interactions [5].

The metabolic state of PDA cells significantly impacts this compound response assessment. MTT reduction depends on cellular reductase activity and NADH/NADPH availability, which can vary considerably between cell lines and culture conditions [6]. Validation through alternative viability assays (e.g., ATP quantification, resazurin reduction) is recommended to confirm this compound efficacy, particularly when investigating novel model systems or combination treatments. Researchers should also consider implementing real-time cell analysis systems to monitor dynamic responses to this compound treatment, providing insights into the temporal patterns of growth inhibition and cytotoxicity.

Troubleshooting Common Technical Challenges
  • High Background in MTT Assays: Spontaneous reduction of MTT can occur in culture medium at elevated pH or when exposed to light. This can be mitigated by including proper background controls (medium + MTT without cells) and protecting assay plates from direct light during incubation [6].

  • Variable Formazan Solubilization: Incomplete dissolution of formazan crystals leads to uneven absorbance readings. Ensure solubilization solution is fresh and properly formulated. Warming plates to 37°C with gentle shaking can promote complete crystal dissolution [6].

  • Chemical Interference: Reducing compounds (e.g., ascorbic acid, thiol-containing agents) can non-enzymatically reduce MTT, producing false positive signals. Test compounds for interference in cell-free systems and include appropriate controls [6].

  • Inconsistent Pathway Inhibition: Variable phosphorylation status of PI3K/mTOR pathway markers can result from inconsistent serum starvation or growth factor stimulation. Standardize pre-treatment conditions and include positive controls for pathway activation where appropriate.

  • Apoptosis Assay Artifacts: Mechanical damage during cell harvesting increases false positive staining in annexin V/PI assays. Use gentle detachment methods and process controls in parallel with treated samples [7].

Conclusion

These comprehensive application notes and detailed protocols provide a robust framework for evaluating the anti-tumor activity of this compound in pancreatic ductal adenocarcinoma models. Through implementation of these standardized methods, researchers can reliably quantify dose-dependent responses, elucidate mechanisms of action, and validate pathway modulation essential for advancing this promising therapeutic agent through the drug development pipeline. The integrated approach combining viability assessment, apoptosis detection, and signaling pathway analysis offers a comprehensive characterization platform applicable to both monotherapy and combination therapy studies in diverse PDA models.

References

Voxtalisib (XL765) Annexin V Apoptosis Detection: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Voxtalisib and Apoptosis Detection

This compound (XL765) is a potent dual inhibitor targeting both PI3K and mTOR signaling pathways, currently in phase 1/2 clinical trials for various malignancies. This adenosine triphosphate (ATP)-competitive inhibitor demonstrates particular potency against the p110γ isoform of PI3K (IC50 = 9 nM) while also effectively inhibiting DNA-PK (IC50 = 150 nM) and mTOR (IC50 = 157 nM) [1] [2]. The PI3K/AKT/mTOR pathway represents a critical signaling cascade frequently dysregulated in cancer, promoting cell survival, proliferation, and chemotherapy resistance [3] [4]. This compound has shown significant anti-proliferative activity across diverse cancer models, including leukemia, breast cancer, and pancreatic carcinoma, both as a single agent and in combination with conventional chemotherapeutics [5] [1].

Apoptosis detection represents a crucial endpoint in evaluating the efficacy of targeted therapies like this compound. The Annexin V staining protocol has emerged as a gold standard for identifying early apoptotic cells by exploiting the physiological phenomenon of phosphatidylserine (PS) externalization. During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it becomes accessible for binding by Annexin V conjugates in a calcium-dependent manner [6] [7]. When combined with viability dyes such as propidium iodide (PI) or 7-AAD, this assay enables researchers to distinguish between viable (Annexin V−/PI−), early apoptotic (Annexin V+/PI−), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V−/PI+) cell populations [8] [9]. This application note provides detailed protocols for assessing this compound-induced apoptosis using Annexin V staining, complete with experimental data, troubleshooting guidelines, and visualization of key signaling pathways.

This compound Experimental Data and Anti-Cancer Activity

Quantitative Profiling of this compound's Anti-Leukemia Activity

Extensive in vitro studies have demonstrated this compound's potent anti-leukemia activity against both chemosensitive and multidrug-resistant (MDR) cell lines. The data summarized in Table 1 reveal this compound's efficacy against acute myeloid leukemia (AML) HL60 and chronic myeloid leukemia (CML) K562 cells, alongside their MDR counterparts HL60/ADR and K562/A02 [5].

Table 1: Anti-leukemia Activity of this compound in Sensitive and Resistant Cell Lines

Cell Line Cancer Type Resistance Profile This compound IC50 (μM) Apoptosis Induction Cell Cycle Arrest
HL60 AML Chemosensitive ~15 μM Significant increase G1 phase accumulation
HL60/ADR AML Multidrug-resistant ~20 μM Significant increase G1 and G2/M arrest
K562 CML Chemosensitive ~20 μM Significant increase G1 phase accumulation
K562/A02 CML Multidrug-resistant ~25 μM Significant increase G1 phase accumulation

The dose-dependent response to this compound observed across these cell lines underscores its potential to overcome multidrug resistance, a significant challenge in leukemia treatment. Notably, this compound treatment resulted in substantial apoptosis induction, with Annexin V-positive cells increasing from basal levels to approximately 20-30% in HL60 cells and 15-25% in K562 cells after 48 hours of treatment at respective IC50 concentrations [5]. This apoptosis was accompanied by proteomic alterations, including reduced phosphorylation of mTOR downstream targets S6, S6K, and 4EBP1, confirming effective pathway inhibition [1].

This compound Combination Therapy and Synergistic Effects

The therapeutic potential of this compound extends beyond single-agent application, demonstrating synergistic effects when combined with conventional chemotherapeutic drugs. In breast cancer models, the combination of this compound with Adriamycin resulted in significantly enhanced apoptosis compared to either agent alone, particularly in Adriamycin-resistant cell lines [3]. Similarly, in pancreatic cancer models, this compound combined with chloroquine resulted in significant tumor growth inhibition in xenograft models, whereas this compound alone showed limited efficacy at the same dosage [1]. These findings highlight the importance of this compound in combination therapies and the critical need for robust apoptosis detection methods to quantify these synergistic effects.

Table 2: Key Experimental Parameters for this compound Treatment in Apoptosis Studies

Parameter In Vitro Conditions In Vivo Conditions Additional Notes
Stock Solution 54 mg/mL in DMSO (199.78 mM) [1] 30 mg/kg in CMC-Na suspension [1] Aliquots should be stored at -20°C; avoid freeze-thaw cycles
Working Concentration 10-30 μM for in vitro assays [5] 30-40 mg/kg for in vivo studies [3] [1] Dose-dependent response observed across models
Treatment Duration 24-72 hours [5] Daily administration for 21 days [3] Apoptosis typically assessed after 24-48 hours
Combination Agents Adriamycin, cytarabine, dexamethasone [5] [4] Chloroquine, temozolomide [1] Synergistic effects frequently observed

Principles of Annexin V Apoptosis Detection

Biochemical Basis of Annexin V Binding

The Annexin V assay leverages a fundamental biophysical phenomenon occurring during early apoptosis: the loss of membrane phospholipid asymmetry. In viable cells, phosphatidylserine (PS) is predominantly restricted to the inner leaflet of the plasma membrane through the activity of ATP-dependent translocases. During early apoptosis, this asymmetrical distribution collapses, resulting in PS translocation to the external membrane leaflet [6] [7]. Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed PS residues, with dissociation constants in the nanomolar range. When conjugated to fluorochromes such as FITC, PE, or APC, Annexin V serves as a sensitive probe for detecting early apoptotic cells before membrane integrity is compromised [10] [9].

The calcium dependence of Annexin V binding represents a critical consideration in experimental design. The binding reaction requires millimolar calcium concentrations (typically 2.5 mM CaCl2), necessitating specialized binding buffers free of calcium chelators like EDTA or EGTA, which would otherwise inhibit binding [10] [7]. Furthermore, Annexin V binding is reversible under certain conditions, emphasizing the need for timely analysis following staining and appropriate calcium maintenance throughout the procedure.

Distinguishing Apoptotic Stages with Viability Dyes

The discriminatory power of the Annexin V assay is significantly enhanced through combination with membrane-impermeant viability dyes such as propidium iodide (PI) or 7-AAD. These nucleic acid-binding dyes are excluded from viable cells with intact membranes but penetrate cells with compromised membrane integrity. This differential accessibility enables precise differentiation of apoptotic stages:

  • Viable cells (Annexin V−/PI−): Exhibit no significant staining with either reagent, indicating intact membranes and no PS externalization.
  • Early apoptotic cells (Annexin V+/PI−): Demonstrate Annexin V binding due to PS externalization while maintaining membrane integrity sufficient to exclude PI.
  • Late apoptotic/necrotic cells (Annexin V+/PI+): Display both Annexin V binding and PI incorporation, indicating advanced cell death with membrane disruption.

It is important to note that primary necrotic cells may also show Annexin V positivity due to complete membrane disruption, allowing Annexin V access to PS on the inner membrane leaflet. However, these cells typically demonstrate diffuse staining patterns distinct from the membrane-localized Annexin V signal characteristic of apoptotic cells [6] [7].

Detailed Annexin V Staining Protocol for this compound-Treated Cells

Materials and Reagent Preparation

Required Materials:

  • This compound (XL765) stock solution (e.g., Selleck Chemicals, CAS 934493-76-2)
  • Cell lines of interest (e.g., HL60, K562, or other relevant models)
  • Fluorochrome-conjugated Annexin V (FITC, PE, APC, or similar)
  • Propidium iodide (PI) solution or 7-AAD viability dye
  • 10X binding buffer (0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
  • Flow cytometry staining buffer (azide- and serum/protein-free PBS)
  • 12 × 75 mm round-bottom tubes suitable for flow cytometry
  • Centrifuge capable of 400-600 × g
  • Flow cytometer with appropriate laser and filter configurations [10] [9]

Buffer Preparation:

  • 1X Binding Buffer: Dilute 10X binding buffer 1:9 with distilled water. For 50 mL of 1X buffer, combine 5 mL of 10X binding buffer with 45 mL distilled water. Store at 2-8°C for up to 3 months.
  • Annexin V Staining Solution: Prepare immediately before use by adding 5 μL of fluorochrome-conjugated Annexin V to 100 μL of cell suspension in 1X binding buffer. Protect from light.
  • Propidium Iodide Solution: Add 2-5 μL of PI stock solution (typically 50 μg/mL) per 100 μL of cell suspension. Note that PI must remain in the buffer during acquisition and should not be washed out [10] [8].
Step-by-Step Staining Procedure
  • Cell Preparation and this compound Treatment:

    • Culture cells under standard conditions appropriate for the cell line.
    • Treat with this compound at predetermined concentrations (typically 10-30 μM) for 24-48 hours. Include untreated controls and vehicle controls (DMSO at equivalent concentration).
    • For adherent cells: gently trypsinize using trypsin-EDTA-free solutions or non-enzymatic dissociation buffers to preserve membrane integrity. Neutralize trypsin with serum-containing medium before proceeding [6].
  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation at 400-600 × g for 5 minutes at room temperature.
    • Resuspend cell pellet in 1X PBS and repeat washing step.
    • Carefully decant supernatant and resuspend cells in 1X binding buffer at a density of 1-5 × 10^6 cells/mL [10] [9].
  • Annexin V Staining:

    • Transfer 100 μL of cell suspension (1-5 × 10^5 cells) to a 5 mL flow cytometry tube.
    • Add 5 μL of fluorochrome-conjugated Annexin V to the cell suspension.
    • Gently vortex the tube and incubate for 15 minutes at room temperature protected from light.
    • Add 2 mL of 1X binding buffer and centrifuge at 400-600 × g for 5 minutes.
    • Carefully decant the supernatant without disturbing the cell pellet [10] [8].
  • Viability Dye Staining:

    • Resuspend cells in 200 μL of 1X binding buffer.
    • Add 5 μL of propidium iodide (or 7-AAD) staining solution.
    • Incubate for 5-15 minutes on ice or at room temperature protected from light.
    • Do not wash cells after PI addition—PI must remain in the buffer during acquisition [10] [9].
  • Flow Cytometry Analysis:

    • Add an additional 300 μL of 1X binding buffer to each tube (total volume ~500 μL).
    • Analyze samples by flow cytometry within 1 hour using standard FITC/PE configurations.
    • For Annexin V-FITC: Ex = 488 nm, Em = 530 nm (FL1 detector)
    • For PI: Ex = 488 nm, Em = 617 nm (FL2 or FL3 detector) [6] [8].
Essential Controls and Quality Assurance

Experimental Controls:

  • Unstained cells: For background fluorescence and voltage setting.
  • Annexin V single-stained control: For compensation and quadrant setting.
  • PI single-stained control: For compensation and quadrant setting.
  • Untreated cells: To establish baseline apoptosis.
  • Induced apoptosis positive control: Cells treated with 20 μM camptothecin for 5 hours or 1 μM staurosporine for 3 hours to verify assay sensitivity [6] [7].

Specificity Controls:

  • Annexin V blocking control: Pre-incubate cells with 5-15 μg of unconjugated Annexin V for 15 minutes before adding Annexin V-FITC to confirm binding specificity.
  • Viability assessment: Ensure >95% viability in untreated controls using trypan blue exclusion [9].

Data Interpretation:

  • Analyze a minimum of 10,000 events per sample.
  • Set quadrants using single-stained and untreated controls.
  • Calculate specific apoptosis using the formula: % Specific Apoptosis = [(% treated apoptotic cells − % untreated apoptotic cells) / (100 − % untreated apoptotic cells)] × 100 [8].

This compound Mechanism of Action in PI3K/AKT/mTOR Pathway

The therapeutic efficacy of this compound stems from its coordinated inhibition of key signaling nodes in the PI3K/AKT/mTOR cascade, a central regulator of cell survival, proliferation, and metabolism. The following diagram illustrates this compound's mechanism of action within this critical pathway:

G GrowthFactors Growth Factor Receptors PI3K PI3K (Class I) GrowthFactors->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis Suppression AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound (XL765) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Diagram 1: this compound mechanism of action in the PI3K/AKT/mTOR pathway. This compound dually inhibits PI3K and mTOR complexes, disrupting pro-survival signaling and promoting apoptosis.

This compound exerts its anti-tumor effects through simultaneous inhibition of PI3K catalytic subunits (p110α, β, γ, δ) and mTOR complexes (mTORC1 and mTORC2). This dual targeting creates a profound disruption of survival signaling that manifests in several consequential effects:

  • Reduced AKT phosphorylation: this compound treatment significantly diminishes phosphorylation at both AKT Ser473 (dependent on mTORC2) and Thr308 (dependent on PDK1), resulting in comprehensive AKT inactivation [1] [2].
  • Downstream signaling modulation: Inhibition of mTORC1 leads to reduced phosphorylation of its substrates S6K, S6 ribosomal protein, and 4EBP1, ultimately repressing cap-dependent translation and cell cycle progression [5] [4].
  • Metabolic reprogramming: The coordinated inhibition of both PI3K and mTOR signaling disrupts glucose metabolism and nutrient sensing, creating energy stress that contributes to apoptosis induction.
  • Autophagy modulation: this compound treatment has been shown to induce accumulation of autophagosomes, suggesting complex interactions with autophagy pathways that may influence apoptotic responses [1].

The convergent pathway inhibition achieved by this compound represents a therapeutic advantage over selective PI3K or mTOR inhibitors, as it prevents compensatory signaling and feedback activation that often limits the efficacy of more targeted agents. This comprehensive pathway suppression translates to enhanced apoptosis induction across diverse cancer models, particularly in malignancies with documented PI3K/AKT/mTOR pathway activation.

Experimental Workflow for this compound Apoptosis Assessment

The comprehensive assessment of this compound-induced apoptosis requires a systematic approach spanning from cell preparation through data analysis. The following diagram outlines the complete experimental workflow:

G cluster_Harvest Harvesting Details cluster_DataInt Quadrant Analysis Start Cell Culture & This compound Treatment Harvest Cell Harvesting & Washing Start->Harvest 24-48 hours Resuspend Resuspend in Binding Buffer Harvest->Resuspend 400-600 × g, 5 min H1 Collect supernatant (floating cells) AnnexinStain Annexin V Staining Resuspend->AnnexinStain 1-5×10⁶ cells/mL PIStain Propidium Iodide Staining AnnexinStain->PIStain 15 min, RT, dark Analysis Flow Cytometry Analysis PIStain->Analysis No wash, within 1h DataInt Data Interpretation & Quadrant Analysis Analysis->DataInt 10,000 events/sample D1 Viable: Annexin V⁻/PI⁻ H2 Trypsinize adherent cells H3 Wash with PBS D2 Early Apoptotic: Annexin V⁺/PI⁻ D3 Late Apoptotic: Annexin V⁺/PI⁺ D4 Necrotic: Annexin V⁻/PI⁺

Diagram 2: Experimental workflow for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

This standardized workflow ensures consistent, reproducible results when evaluating this compound-induced apoptosis. Key considerations for each stage include:

Treatment Optimization:

  • This compound is typically prepared as a 54 mg/mL stock in DMSO and diluted to working concentrations of 10-30 μM in culture medium.
  • Treatment duration of 24-48 hours generally provides robust apoptosis detection while minimizing secondary necrosis.
  • Include vehicle controls (DMSO at equivalent dilution) and positive controls (20 μM camptothecin or 1 μM staurosporine) in each experiment [5] [7].

Staining Precision:

  • Maintain calcium concentrations of 2.5 mM in binding buffers to support optimal Annexin V binding.
  • Protect samples from light throughout staining procedures to prevent fluorochrome degradation.
  • Use identical staining times across experimental conditions to enable valid comparisons.

Analysis Rigor:

  • Acquire a minimum of 10,000 events per sample to ensure statistical reliability.
  • Establish quadrants using single-stained controls rather than untreated cells alone.
  • Calculate specific apoptosis to account for baseline cell death in untreated populations [8] [9].

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Weak Annexin V Staining:

  • Potential Cause: Inadequate calcium concentration in binding buffer.
  • Solution: Verify calcium concentration (2.5 mM CaCl2) in 1X binding buffer and avoid EDTA-containing solutions during cell preparation [10] [7].
  • Potential Cause: Excessive trypsinization of adherent cells.
  • Solution: Use gentle, EDTA-free dissociation methods and minimize trypsin exposure time [6].

High Background Staining:

  • Potential Cause: Cell membrane damage during processing.
  • Solution: Handle cells gently, avoid vortexing, and use wider-bore pipette tips.
  • Potential Cause: Excessive Annexin V concentration.
  • Solution: Titrate Annexin V to determine optimal concentration for specific cell type [6] [9].

Unusual Annexin V/PI Profile:

  • Potential Cause: Delayed analysis after staining.
  • Solution: Analyze samples within 1 hour of staining, as prolonged incubation can increase PI+ populations.
  • Potential Cause: Contamination with calcium chelators.
  • Solution: Ensure all buffers and equipment are free of EDTA, EGTA, or other calcium chelators [10].
This compound-Specific Considerations

Cell Line Variability:

  • Different cell lines exhibit varying sensitivity to this compound, necessitating dose-response validation for each model.
  • Multidrug-resistant cell lines may require higher this compound concentrations (e.g., 20-30 μM) compared to their sensitive counterparts [5].

Time Course Considerations:

  • Early time points (12-24 hours) may reveal initial apoptotic populations.
  • Extended exposure (48-72 hours) typically increases apoptosis but may also expand necrotic populations.
  • Kinetic studies at multiple time points provide comprehensive understanding of this compound-induced cell death dynamics [5].

Combination Therapy Assessment:

  • When evaluating this compound combinations with chemotherapeutic agents, include appropriate single-agent controls.
  • Consider schedule dependency—simultaneous versus sequential administration may yield different outcomes [3] [4].

Conclusion

The Annexin V staining protocol provides a robust, reproducible method for quantifying this compound-induced apoptosis across diverse experimental models. The dual PI3K/mTOR inhibition achieved by this compound creates a profound disruption of survival signaling that manifests in dose-dependent apoptosis induction, even in multidrug-resistant cell lines. When properly executed with appropriate controls and optimization, this assay enables researchers to accurately quantify therapeutic response, identify synergistic combinations, and elucidate mechanisms of action. The standardized protocols outlined in this application note serve as a comprehensive resource for investigating this compound's anti-tumor activity in both basic research and preclinical drug development contexts.

References

Voxtalisib (SAR245409, XL765): A Dual PI3K/mTOR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is a potent, ATP-competitive small-molecule inhibitor that targets both Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its primary mechanism involves disrupting the PI3K/AKT/mTOR signaling axis, a critical pathway often dysregulated in cancer that controls cell growth, proliferation, survival, and autophagy [1] [2].

The table below summarizes its key inhibitory profile against specific targets:

Target IC₅₀ Value Complex/Note
p110γ (PI3Kγ) 9 nM Class I PI3K isoform [1]
p110α (PI3Kα) 39 nM Class I PI3K isoform [1]
p110δ (PI3Kδ) 43 nM Class I PI3K isoform [1]
p110β (PI3Kβ) 113 nM Class I PI3K isoform [1]
mTOR 157 nM Kinase activity [1]
mTORC1 160 nM Multi-protein complex [1]
DNA-PK 150 nM DNA-dependent protein kinase [1]
mTORC2 910 nM Multi-protein complex [1]

By inhibiting both PI3K and mTOR, this compound potently blocks upstream signaling and downstream effector functions, making it a strong candidate for investigating induced autophagy. The following diagram illustrates this signaling pathway and the points of inhibition by this compound.

G GrowthFactors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs PI3K_ClassIA Class IA PI3K (p110/p85) RTKs->PI3K_ClassIA Activation PIP2 PIP2 PI3K_ClassIA->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits (GAP Activity) mTORC1 mTORC1 Rheb->mTORC1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy Suppresses Anabolism Anabolism, Cell Growth (Activation) mTORC1->Anabolism This compound This compound (XL765) This compound->PI3K_ClassIA Inhibits This compound->mTORC1 Inhibits

Inferred Protocol: Acidic Vesicular Organelle (AVO) Assay with this compound

This protocol uses Acridine Orange (AO) to detect and quantify the formation of AVOs, which are a hallmark of late-stage autophagy and a useful indicator of autophagic flux.

Principle

Acridine Orange is a metachromatic dye that fluoresces green in the nucleus and cytoplasm. In acidic compartments (like autolysosomes), it becomes protonated and accumulates, emitting a bright red fluorescence. The intensity of the red fluorescence is proportional to the degree of AVO formation.

Materials and Reagents
  • Cell Line: Adherent cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer) are suitable, given prior use in this compound studies [3] [1].
  • Inhibitor: this compound (SAR245409, XL765). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Control Compounds:
    • Positive Control: Rapamycin (mTORC1 inhibitor, 100-500 nM) or Chloroquine (autophagy flux inhibitor, 20-50 µM).
    • Vehicle Control: DMSO (use at the same dilution as this compound).
  • Dye: Acridine Orange (AO), prepare a 1 mg/mL stock in distilled water.
  • Equipment: Cell culture incubator, fluorescence microscope, flow cytometer, 6-well or 96-well plates.
Step-by-Step Procedure

A. Cell Seeding and Treatment

  • Seed cells in a multi-well plate at an appropriate density (e.g., 1-2 x 10⁵ cells/well in a 6-well plate for microscopy or flow cytometry) and allow them to adhere overnight.
  • Prepare treatment media containing your desired concentrations of this compound. Based on clinical and pre-clinical data, a dose range of 1 to 10 µM is a reasonable starting point for in vitro experiments to ensure pathway inhibition [4] [1].
  • Treat cells for a duration of 12 to 48 hours. Include vehicle (DMSO) and positive control (Rapamycin) wells.

B. Staining with Acridine Orange

  • After treatment, carefully aspirate the culture medium.
  • Dilute the AO stock in pre-warmed serum-free medium or PBS to a final working concentration of 1 µg/mL.
  • Incubate the cells with the AO solution for 15-20 minutes at 37°C in the dark.
  • After incubation, gently wash the cells twice with PBS or serum-free medium to remove excess dye.

C. Detection and Quantification

  • For Fluorescence Microscopy:

    • Immediately visualize the cells using a fluorescence microscope with appropriate filter sets.
    • Green fluorescence: FITC filter (excitation ~490 nm, emission ~530 nm) for nuclei/cytoplasm.
    • Red fluorescence: TRITC filter (excitation ~540 nm, emission ~620 nm) for AVOs.
    • Capture images and count the percentage of cells with prominent red punctate staining.
  • For Flow Cytometry:

    • Trypsinize the stained cells gently and resuspend them in PBS.
    • Analyze the cells using a flow cytometer. Use the FL1 (green) and FL3 (red) channels.
    • The degree of AVO formation can be quantified as the mean fluorescence intensity (MFI) in the FL3 channel or by gating on the population of cells with high red fluorescence.
Anticipated Results & Data Interpretation
  • Vehicle Control (DMSO): Cells will show minimal red fluorescence, with a low MFI in flow cytometry.
  • Positive Control (Rapamycin): Cells will display a significant increase in red puncta and MFI, indicating induced autophagy.
  • This compound-Treated Cells: You should observe a dose-dependent increase in red fluorescence, demonstrating that this compound treatment induces AVO formation, consistent with the inhibition of mTORC1 and the induction of autophagy.

Critical Considerations for the Protocol

  • Dose-Response: The provided this compound concentration range (1-10 µM) is a suggestion. It is crucial to perform a dose-response curve to find the optimal concentration for your specific cell line.
  • Time-Course: Autophagy is a dynamic process. A time-course experiment will help capture the peak of AVO formation.
  • Cytotoxicity: Consider performing a parallel cell viability assay (e.g., MTT) to ensure that the observed AVO induction is not a secondary effect of widespread cell death.
  • Mechanistic Confirmation: The AVO assay is a strong indicator, but it should be complemented with other techniques like Western blotting for LC3-II and p62/SQSTM1 to confirm autophagy and assess flux.

References

Comprehensive Application Notes and Protocols: Voxtalisib-Temozolomide Combination Therapy for Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profiles

Voxtalisib (SAR245409, XL765) Profile

This compound is a potent, highly selective, ATP-competitive, reversible, oral dual pan-class I PI3K and mTOR inhibitor with demonstrated blood-brain barrier penetration capability. This small molecule inhibitor targets multiple components of the PI3K signaling cascade with the following IC₅₀ values: 9 nM against mTOR, 39 nM against PI3Kα, 113 nM against PI3Kβ, 43 nM against PI3Kδ, and 9 nM against PI3Kγ. This compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), providing comprehensive pathway suppression and avoiding the compensatory Akt activation observed with rapalog inhibitors. The drug's ability to efficiently penetrate the blood-brain barrier makes it particularly suitable for treating central nervous system malignancies like glioblastoma. This compound has been investigated in multiple phase I clinical trials for solid tumors and lymphomas, demonstrating a manageable safety profile and evidence of target engagement [1] [2] [3].

Temozolomide (TMZ) Profile

Temozolomide is an oral alkylating agent of the imidazotetrazine class that has become the standard of care for glioblastoma. This prodrug undergoes spontaneous non-enzymatic hydrolysis at physiological pH to form the active metabolite 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which further decomposes to yield a highly reactive methyl diazonium cation. This cation preferentially methylates DNA at the O6 position of guanine (O6-MeG), along with other positions (N7-guanine and N3-adenine). The critical O6-MeG lesions trigger futile cycles of DNA mismatch repair, ultimately leading to apoptosis in tumor cells. TMZ exhibits linear pharmacokinetics across the dosing range of 75-250 mg/m²/day, with rapid absorption (Tmax ≈ 1 hour) and complete bioavailability. Unlike many chemotherapeutic agents, TMZ demonstrates excellent central nervous system penetration due to its low molecular weight (194 Da) and lipophilic properties [4].

Preclinical Evidence and Rationale for Combination Therapy

Molecular Rationale for Combination

The PI3K signaling pathway represents a central node in cellular processes critical for cancer progression, including metabolism, growth, survival, and motility. Dysregulation of the PI3K/mTOR pathway occurs frequently in glioblastoma, with approximately 88% of cases showing pathway activation through various mechanisms including PTEN loss (36% of cases), PIK3CA mutations (15-25%), or receptor tyrosine kinase amplification (e.g., EGFR). Importantly, PI3K pathway activation has been implicated as a key mechanism of resistance to both temozolomide and radiation therapy in glioblastoma models. Preclinical studies demonstrate that PI3K inhibition sensitizes glioma cells to TMZ-induced apoptosis and reverses acquired resistance, creating a strong mechanistic rationale for combining this compound with standard glioblastoma treatment [2] [5].

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Models

Cell Line Cell Type This compound IC₅₀ Key Findings Citation
HL60 Acute Myeloid Leukemia (AML) 2.5 μM 42.7% apoptosis induction; decreased p-Akt, p-S6, and p-4E-BP1 [6]
K562 Chronic Myeloid Leukemia (CML) 5.0 μM G0/G1 cell cycle arrest; reduced cyclin D1 and p-pRb [6]
HL60/ADR Multidrug-Resistant AML 2.5 μM Overcame drug resistance; inhibited P-glycoprotein function [6]
K562/A02 Multidrug-Resistant CML 5.0 μM Reversed chemoresistance; induced apoptosis despite MDR phenotype [6]
In Vivo Efficacy Data

In orthotopic glioblastoma models, the combination of this compound with temozolomide demonstrated significantly enhanced antitumor efficacy compared to either agent alone. In the GS-2 and U87-MG orthotopic mouse models of glioblastoma, the combination treatment resulted in a 16-fold reduction in intracranial tumor volume compared to temozolomide monotherapy. Furthermore, the combination therapy significantly prolonged survival in tumor-bearing mice, with metabolic changes detected by hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) preceding tumor shrinkage by several days. The hyperpolarized lactate-to-pyruvate ratio emerged as a sensitive early biomarker of treatment response, decreasing significantly within 48 hours of initiating therapy with this compound alone or in combination with temozolomide [3] [7].

Clinical Trial Data and Safety Profile

Phase I Clinical Trial Results

A phase I dose-escalation study (NCT00704080) evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in combination with temozolomide with or without radiotherapy in patients with high-grade glioma. The trial employed a standard 3 + 3 design with 49 patients receiving this compound plus temozolomide (200 mg/m² on days 1-5 of 28-day cycles) and 5 patients receiving this compound plus temozolomide (75 mg/m²) with radiotherapy. The study established the MTD of this compound as 90 mg once daily and 40 mg twice daily when combined with standard temozolomide dosing. Pharmacokinetic analysis revealed that this compound exposure was similar to previous monotherapy studies, indicating no significant drug-drug interactions with temozolomide. Pharmacodynamic assessment of skin biopsies demonstrated moderate inhibition of PI3K signaling, confirming target engagement [1] [2].

Table 2: Clinical Efficacy Outcomes from Phase I Trial

Efficacy Parameter This compound + TMZ (n=49) This compound + TMZ + RT (n=5) Combined Results
Objective Response Rate 4% Not reported 4%
Stable Disease 68% Not reported 68%
Disease Control Rate 72% Not reported 72%
Maximum Tolerated Dose 90 mg QD / 40 mg BID 20 mg QD Established for both regimens
Most Common Related AEs Nausea (48%), fatigue (43%), thrombocytopenia (26%), diarrhea (24%) Similar profile Manageable toxicity
Safety and Tolerability

The combination of this compound and temozolomide demonstrated a favorable safety profile with manageable toxicities. The most frequent treatment-related adverse events were gastrointestinal effects (nausea, diarrhea) and constitutional symptoms (fatigue), which were predominantly grade 1-2 in severity. Hematologic toxicities represented the most significant grade ≥3 adverse events, including lymphopenia (13%) and thrombocytopenia (9%). The safety profile observed with the combination was consistent with the known profiles of each individual agent, without evidence of unexpected synergistic toxicity. The established MTD allowed for adequate drug exposure to achieve target modulation while maintaining acceptable tolerability for patients with high-grade glioma [1] [2].

Experimental Protocols and Methodologies

In Vitro Combination Studies

Protocol for Assessment of Combination Effects in Glioma Cell Lines

Materials and Reagents:

  • Pediatric (SF188, KNS42) or adult (U87-MG, GS-2) glioblastoma cell lines
  • This compound (Selleck Chemicals, catalog no. S1006) dissolved in DMSO to 10 mM stock concentration
  • Temozolomide (Sigma-Aldrich, catalog no. T2577) dissolved in DMSO to 100 mM stock concentration
  • Cell culture media appropriate for each cell line (typically DMEM with 10% FBS)
  • MTS or MTT cell viability assay reagents
  • Annexin V-FITC/propidium iodide apoptosis detection kit
  • Western blotting equipment and antibodies for PI3K pathway markers (p-Akt, p-S6, p-4E-BP1)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates (for viability) or 6-well plates (for molecular analysis) at optimized densities (typically 3,000-5,000 cells/well for 96-well plates).
  • Drug Treatment: After 24 hours, treat cells with:
    • This compound alone (dose range: 0.1-10 μM)
    • Temozolomide alone (dose range: 10-500 μM)
    • Combination of both drugs using fixed molar ratios
    • Vehicle control (DMSO, not exceeding 0.1% final concentration)
  • Incubation: Maintain cells in drug-containing media for 72-96 hours (approximately 3 doubling times).
  • Viability Assessment: Add MTS/MTT reagent according to manufacturer's protocol and measure absorbance at 490 nm.
  • Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn software to determine synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) effects.
  • Apoptosis Assessment: For Annexin V/PI staining, harvest cells after 48-hour treatment, stain according to kit protocol, and analyze by flow cytometry.
  • Pathway Analysis: Harvest cells after 24-hour treatment for Western blot analysis of PI3K pathway modulation.

Expected Results: The combination should demonstrate synergistic growth inhibition (CI<1) with enhanced apoptosis compared to single agents. Western blot analysis should show decreased phosphorylation of Akt, S6, and 4E-BP1 in combination-treated cells, indicating effective PI3K pathway inhibition [6] [5].

In Vivo Orthotopic Glioma Model Protocol

Materials and Reagents:

  • 6-7 week-old female athymic nu/nu mice (20-25g)
  • GS-2 or U87-MG human GBM cells (authenticated and mycoplasma-free)
  • This compound for oral administration (30 mg/kg in 10mM HCl)
  • Temozolomide for oral administration (5 mg/kg in ORA-plus suspension vehicle)
  • Stereotactic surgical equipment
  • MRI imaging system (e.g., 7T or higher preclinical scanner)

Procedure:

  • Tumor Implantation:

    • Harvest exponentially growing GBM cells and prepare single-cell suspension (3×10⁵ cells in 5 μL PBS).
    • Anesthetize mice and secure in stereotactic frame.
    • Make midline scalp incision and drill burr hole at 1 mm anterior and 2 mm lateral to bregma.
    • Slowly inject cell suspension at 3 mm depth over 5 minutes using Hamilton syringe.
    • Leave needle in place for 2 minutes before slow withdrawal to prevent backflow.
    • Close incision with surgical glue or sutures.
  • Treatment Initiation:

    • Monitor tumor growth by MRI until tumors reach 2-3 mm diameter (typically 10-14 days post-implantation).
    • Randomize mice into four treatment groups (n=8-10/group):
      • Group 1: Vehicle control (10mM HCl p.o. daily)
      • Group 2: this compound (30 mg/kg p.o. twice daily)
      • Group 3: Temozolomide (5 mg/kg p.o. daily)
      • Group 4: Combination (this compound 30 mg/kg twice daily + TMZ 5 mg/kg daily, with TMZ given 1h after first this compound dose)
  • Treatment Duration:

    • Continue treatment for 4 weeks or until humane endpoints reached.
    • Monitor body weight and clinical signs three times weekly.
  • Assessment Methods:

    • MRI: Perform baseline imaging pre-treatment and then twice weekly using T2-weighted sequences for tumor volume measurement.
    • Hyperpolarized 13C MRSI: At selected timepoints, inject hyperpolarized [1-13C]-pyruvate and acquire spectral data to calculate lactate-to-pyruvate ratios.
    • Survival: Monitor mice until predefined humane endpoints (neurologic signs, >20% weight loss, moribund state).
    • Histopathology: At endpoint, collect brains for formalin fixation and paraffin embedding, followed by H&E staining and immunohistochemistry for cleaved caspase-3, Ki-67, and pathway markers.

Expected Results: The combination treatment should result in significantly reduced tumor growth rates, prolonged survival compared to single-agent groups, and decreased lactate-to-pyruvate ratios on MRSI within 48 hours of treatment initiation [7].

Metabolic Biomarkers and Response Assessment

Magnetic Resonance Spectroscopy Biomarkers

Advanced magnetic resonance techniques provide non-invasive methods for monitoring early response to this compound and temozolomide combination therapy. Hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) has emerged as a particularly sensitive approach for detecting metabolic changes preceding tumor shrinkage. The conversion of hyperpolarized [1-13C]-pyruvate to [1-13C]-lactate, measured as the lactate-to-pyruvate ratio, decreases significantly following effective PI3K pathway inhibition due to reduced expression and activity of lactate dehydrogenase (LDH-A), which is transcriptionally regulated by PI3K signaling. Additionally, 1H MRS-detectable choline metabolites show characteristic changes following treatment, with phosphocholine (PC) decreasing after PI3K inhibition while glycerophosphocholine (GPC) increases following temozolomide treatment. These metabolic biomarkers can be implemented in both preclinical and clinical settings to provide early evidence of target engagement and treatment response [5] [7].

Table 3: Metabolic Biomarkers for Treatment Response Monitoring

Biomarker Technique Change with Effective Treatment Biological Basis Timeline
Lac/Pyr Ratio Hyperpolarized 13C MRSI Decrease (~40% reduction) Reduced LDH-A expression via PI3K pathway inhibition 24-48 hours
Phosphocholine 1H MRS Decrease (~30% reduction) Downregulation of choline kinase alpha (CHKA) 48-72 hours
Glycerophosphocholine 1H MRS Increase (~25% elevation) Cellular stress response to TMZ-induced DNA damage 72 hours
Total Choline 1H MRS Variable Net effect of PC decrease and GPC increase 72 hours

Mechanism of Action and Signaling Pathways

The combination of this compound and temozolomide targets complementary pathways in glioblastoma cells, creating a synergistic antitumor effect. The diagram below illustrates the key molecular interactions:

G cluster_pathway PI3K/mTOR Pathway (Dysregulated in 88% GBM) cluster_treatment Therapeutic Intervention EGFR EGFR/RTK Activation PI3K PI3K EGFR->PI3K Activates PTEN PTEN Loss PIP3 PIP3 PTEN->PIP3 Depletes PI3K->PIP3 Produces PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activates mTORC2 mTORC2 pAkt->mTORC2 Activates S6 p-S6 (Translation) mTORC1->S6 Phosphorylates mTORC2->Akt Activates (Positive Feedback) CellSurvival Cell Survival & Proliferation S6->CellSurvival Promotes This compound This compound Inhibition This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits TMZ Temozolomide DNA Methylation DNADamage DNA Damage TMZ->DNADamage Causes Apoptosis Apoptosis DNADamage->Apoptosis Leads to MMR MMR Pathway DNADamage->MMR Activates MGMT MGMT Repair MGMT->DNADamage Repairs MMR->Apoptosis Futile Cycles Induce

Diagram 1: Molecular mechanism of this compound and Temozolomide combination therapy in glioblastoma. This compound inhibits multiple nodes in the PI3K/mTOR pathway, while temozolomide induces DNA damage that leads to apoptosis, particularly when DNA repair is compromised.

The PI3K/mTOR pathway is hyperactivated in most glioblastoma cases through various mechanisms including EGFR amplification, PTEN loss, or PIK3CA mutations. This compound directly targets this pathway by inhibiting both PI3K and mTOR (both mTORC1 and mTORC2 complexes), thereby reducing downstream signaling through Akt and S6 that promotes cell survival and proliferation. Concurrently, temozolomide introduces O6-methylguanine DNA adducts that are normally repaired by MGMT. However, when mismatch repair attempts to correct these lesions, futile repair cycles occur, leading to DNA strand breaks and apoptosis. The combination is particularly effective in tumors with MGMT promoter methylation (repair deficiency) and PI3K pathway activation, as this compound counteracts the survival signals that would otherwise protect cells from TMZ-induced apoptosis [2] [4] [3].

Conclusion and Future Directions

The combination of This compound and temozolomide represents a promising therapeutic approach for glioblastoma and other high-grade gliomas based on strong preclinical rationale and encouraging early clinical data. The dual PI3K/mTOR inhibition provided by this compound effectively counteracts key resistance mechanisms to temozolomide while demonstrating a manageable safety profile in clinical trials. Future research directions should focus on:

  • Biomarker development to identify patient subgroups most likely to benefit
  • Optimization of dosing schedules to maximize efficacy while minimizing toxicity
  • Integration with other modalities including radiation and immunotherapy
  • Advanced imaging techniques like hyperpolarized 13C MRSI for early response assessment

The experimental protocols outlined in this document provide comprehensive methodologies for investigating this combination therapy in both preclinical and clinical settings, with particular emphasis on molecular pharmacodynamics and metabolic response monitoring. As personalized medicine approaches continue to evolve in neuro-oncology, targeted combinations such as this compound with temozolomide hold significant promise for improving outcomes in this devastating disease [1] [2] [7].

References

Application Notes: Voxtalisib and Chloroquine Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Rationale and Mechanism of Action

The combination of Voxtalisib (XL765), a dual PI3K/mTOR inhibitor, with the autophagy inhibitor Chloroquine (CQ) presents a synergistic approach for targeting solid tumors, particularly pancreatic ductal adenocarcinoma (PDA) [1].

  • This compound's Primary Action: As a dual inhibitor, this compound simultaneously targets key nodes in the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer [2] [1]. Inhibition of this pathway by this compound suppresses tumor growth and can induce a protective autophagic response in cancer cells.
  • Chloroquine's Synergistic Role: Voxtalinib-induced autophagy can function as a cell survival mechanism, potentially diminishing the drug's cytotoxic effect. Chloroquine, by inhibiting autophagy in the final stages (lysosomal degradation), blocks this survival pathway. This combination leads to the accumulation of toxic cellular debris and enhances apoptosis [1].

2. Key Preclinical Evidence

A pivotal in vivo study demonstrated the efficacy of this combination in a BxPC-3 xenograft model [1]. The key finding was that while this compound alone at 30 mg/kg showed no significant tumor growth inhibition, its combination with Chloroquine (50 mg/kg) resulted in a statistically significant suppression of tumor growth. This provides clear evidence of synergistic action and a strong rationale for this combination strategy [1].

Detailed Experimental Protocol

In Vivo Xenograft Study for Efficacy Assessment

1. Model Establishment

  • Cell Line: Human pancreatic cancer BxPC-3 cells.
  • Animals: Immunodeficient mice (e.g., athymic nude or SCID).
  • Procedure: Harvest exponentially growing BxPC-3 cells and resuspend in PBS or Matrigel. Subcutaneously inject 5-10 million cells into the flank of each mouse. Monitor until tumors reach a palpable size (approximately 100-150 mm³) before randomizing into experimental groups.

2. Experimental Groups and Dosing Regimen Randomize tumor-bearing mice into the following four groups (n=5-10 per group):

  • Group 1: Vehicle Control (e.g., the solution used to dissolve the drugs).
  • Group 2: Chloroquine alone (50 mg/kg).
  • Group 3: this compound alone (30 mg/kg).
  • Group 4: this compound (30 mg/kg) + Chloroquine (50 mg/kg).

Dosing Details:

  • This compound: Administer at 30 mg/kg via oral gavage, daily.
  • Chloroquine: Administer at 50 mg/kg via intraperitoneal injection, daily.
  • Prepare this compound in a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to a concentration of 1 mg/mL [1].
  • The treatment duration is typically 3-5 weeks, with tumor measurements recorded 2-3 times per week.

3. Data Collection and Endpoint Analysis

  • Tumor Volume: Measure using calipers and calculate with the formula: Volume = (Length × Width²) / 2.
  • Body Weight: Monitor as an indicator of systemic toxicity.
  • Endpoint Analysis: At the end of the study, euthanize animals and excise tumors for weighing and further molecular analysis (e.g., immunohistochemistry, Western blot).

The table below summarizes the dosing regimen and key findings from the foundational study.

Parameter This compound (XL765) Alone Chloroquine Alone This compound + Chloroquine Combination
Dosage 30 mg/kg (oral, daily) 50 mg/kg (IP, daily) This compound 30 mg/kg + CQ 50 mg/kg
Vehicle 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline [1] Not specified in source Respective vehicles
Treatment Duration Not specified Not specified Not specified
Tumor Growth Inhibition No significant effect [1] Not specified Significant inhibition [1]
Key Molecular Effects Reduces phosphorylation of mTOR targets (S6, S6K, 4EBP1); induces autophagy [1] Inhibits autophagic degradation [1] Enhanced apoptosis via blocked autophagy [1]

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the mechanistic pathway and experimental workflow.

G PI3K_Activation Growth Factors/ Receptor Activation PI3K PI3K PI3K_Activation->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival AutophagyInduction Induction of Protective Autophagy mTOR->AutophagyInduction SynergisticDeath Synergistic Cell Death AutophagyInduction->SynergisticDeath This compound This compound (XL765) This compound->PI3K This compound->mTOR This compound->AutophagyInduction This compound->SynergisticDeath Chloroquine Chloroquine (CQ) Chloroquine->AutophagyInduction

Diagram 1: Mechanism of this compound and Chloroquine Combination. This compound inhibits the PI3K/mTOR pathway, simultaneously disrupting growth signals and inducing protective autophagy. Chloroquine blocks this autophagy, leading to synergistic cell death [1].

G cluster_dosing Experimental Groups Start Xenograft Model Establishment (BxPC-3 cells) A Tumor Volume ~100-150 mm³ Start->A B Randomize Animals into 4 Groups A->B C Initiate Dosing (3-5 weeks) B->C G1 Group 1: Vehicle Control G2 Group 2: Chloroquine (50 mg/kg, IP) G3 Group 3: this compound (30 mg/kg, PO) G4 Group 4: this compound + Chloroquine D Monitor: Tumor Volume & Body Weight (2-3 times/week) C->D E Terminal Analysis: Tumor Weight, Molecular Studies D->E

Diagram 2: In Vivo Xenograft Experimental Workflow. The flowchart outlines the key steps from model establishment to data analysis, highlighting the four treatment groups [1].

Key Considerations for Researchers

  • Model Selection: While this protocol is based on the BxPC-3 pancreatic model, the combination's effect may vary. It is advisable to validate efficacy in other PDA cell lines and patient-derived xenograft (PDX) models [1].
  • Pharmacodynamic Markers: To confirm target engagement, analyze tumor lysates via Western blot for reduced phosphorylation of mTOR downstream targets (S6, S6K, 4EBP1) and increased markers of autophagy (LC3-II accumulation) [1].
  • Toxicity Monitoring: Although not reported as severe in the source study, closely monitor animals for weight loss and signs of distress, as inhibiting the PI3K/mTOR pathway and autophagy can have systemic effects.

Common Troubleshooting Tips

Challenge Potential Solution
Poor this compound solubility Ensure sequential addition of vehicle components (DMSO, PEG300, Tween 80, Saline) with sonication and gentle heating. Prepare fresh for each dosing session [1].
High variability in tumor growth Ensure precise cell injection (consistent cell number, volume, and site) and rigorous randomization based on initial tumor volume.
Lack of combination effect Verify the bioactivity of both drugs and titrate doses. Confirm autophagy blockade by measuring LC3-II via Western blot in the combination group.

References

Voxtalisib Stability in Plasma: Validated Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability findings for Voxtalisib in rat plasma, as validated under specific conditions [1] [2].

Stability Type Matrix Temperature Duration Outcome (Stability)
Short-Term Rat Plasma 4°C Not specified Established
Long-Term Rat Plasma -80°C Not specified Established
Post-Preparative Processed Sample 10°C Not specified Established
Freeze-Thaw Rat Plasma -80°C to Ice Bath Three Cycles Established

Detailed Experimental Protocol

The stability data above were obtained during the validation of a UPLC-MS/MS method for quantifying this compound. Here is the detailed methodology you can reference.

  • Sample Preparation (Protein Precipitation)

    • Spike: Add 10 µL of the Internal Standard (IS) working solution to 100 µL of the plasma sample [1].
    • Precipitate: Add 300 µL of acetonitrile to precipitate plasma proteins [1].
    • Mix & Centrifuge: Vortex the mixture for 2.0 minutes and then centrifuge at 13,000 × g for 10 minutes at 4°C [1].
    • Analyze: Transfer 100 µL of the clean supernatant to an injection vial for UPLC-MS/MS analysis [1].
  • UPLC-MS/MS Analytical Conditions

    • Chromatography:
      • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) [1] [2].
      • Temperature: 40°C [1] [2].
      • Mobile Phase: Solvent A: Acetonitrile; Solvent B: 0.1% Formic Acid [1] [2].
      • Gradient: 90% B to 10% B over 0.5 minutes, hold at 10% B for 0.4 minutes, return to 90% B [1] [2].
      • Run Time: 2.0 minutes [1] [2].
    • Mass Spectrometry (Positive Ion Mode):
      • Ion Transitions: this compound: m/z 270.91 > 242.98; IS (Umbralisib): m/z 572.30 > 246.10 [1] [2].

Troubleshooting & FAQs

Based on the method, here are solutions to common issues your users might face.

  • Problem: Poor Recovery of this compound

    • Solution: Ensure the protein precipitation step is thorough. Vortexing time (2 min) is critical. Using ice-cold acetonitrile can improve precipitation efficiency. Always confirm the recovery rate, which should be within the acceptable criteria set by FDA bioassay guidelines [1].
  • Problem: Significant Matrix Effects

    • Solution: The use of a stable isotope-labeled IS (Umbralisib) is highly recommended to correct for ionization suppression or enhancement. This method demonstrated that the matrix effect for this compound and IS complied with acceptance criteria [1].
  • Problem: Degradation of Samples During Storage

    • Solution: Adhere strictly to the recommended storage conditions. For short-term holding of prepared plasma, keep at 4°C. For long-term storage of plasma samples, maintain at -80°C and avoid repeated freeze-thaw cycles (stable for at least three cycles) [1].

This compound's Signaling Pathway Context

To provide broader scientific context for your users, the following diagram illustrates the primary signaling pathway through which this compound exerts its therapeutic effect. This can be useful for understanding the drug's mechanism of action in research applications.

voxtalisib_pathway Growth_Factors Growth_Factors PI3K_Class_IA PI3K_Class_IA Growth_Factors->PI3K_Class_IA Activates PIP2 PIP2 PI3K_Class_IA->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Cell_Survival Cell_Survival mTORC1->Cell_Survival This compound This compound This compound->PI3K_Class_IA Inhibits This compound->mTORC1 Inhibits

The diagram above shows that this compound is a dual inhibitor that targets both PI3K (Class IA) and mTORC1, key nodes in a pathway crucial for cell growth and survival [1] [2] [3].

References

Voxtalisib UPLC-MS/MS Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

This section provides the core methodology for quantifying Voxtalisib in rat plasma, as established in the research [1] [2].

Experimental Protocol
  • Instrumentation: Waters Acquity UPLC system coupled with a Xevo TQS triple-quadrupole tandem mass spectrometer [1] [2].
  • Chromatographic Conditions:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [1] [2].
    • Column Temperature: 40°C [1] [2].
    • Mobile Phase: Acetonitrile (solvent A) and 0.1% formic acid in water (solvent B) [1] [2].
    • Gradient Elution: | Time (min) | % Solvent B | | :--------- | :---------- | | 0 - 0.5 | 90% | | 0.5 - 1.0 | 90% → 10% | | 1.0 - 1.4 | 10% | | 1.4 - 1.5 | 10% → 90% | | 1.5 - 2.0 | 90% |
    • Flow Rate: 0.30 mL/min [1] [2].
    • Run Time: 2.0 minutes [1] [2].
    • Injection Volume: 1.0 μL [1] [2].
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode [1] [2].
    • Detection Mode: Selective Reaction Monitoring (SRM) [1] [2].
    • Ion Transitions & Parameters: | Compound | Precursor > Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | :---------- | :---------------------------- | :--------------- | :-------------------- | | this compound | 270.91 > 242.98 | 20 | 20 | | Umbralisib (IS) | 572.30 > 246.10 | 30 | 35 |
    • Source Conditions: Desolvation temperature: 600°C; desolvation gas flow: 1000 L/h; cone gas flow: 200 L/h; collision gas flow: 0.15 mL/min [1] [2].
  • Sample Preparation (Protein Precipitation):
    • Add 10 μL of Internal Standard (IS, Umbralisib) working solution to 100 μL of rat plasma [1] [2].
    • Add 300 μL of acetonitrile to precipitate proteins [1] [2].
    • Vortex the mixture for 2.0 minutes [1] [2].
    • Centrifuge at 13,000 × g for 10 minutes at 4°C [1] [2].
    • Transfer 100 μL of the supernatant to an autosampler vial for analysis [1] [2].

The following diagram illustrates the complete analytical workflow.

Start Start Sample Preparation Step1 Add 10 µL IS (Umbralisib) to 100 µL Rat Plasma Start->Step1 Step2 Add 300 µL Acetonitrile for Protein Precipitation Step1->Step2 Step3 Vortex for 2.0 minutes Step2->Step3 Step4 Centrifuge (13,000 × g, 10 min, 4°C) Step3->Step4 Step5 Transfer 100 µL Supernatant to Vial Step4->Step5 UPLC UPLC-MS/MS Analysis Step5->UPLC MS SRM Detection This compound: m/z 270.91 > 242.98 IS: m/z 572.30 > 246.10 UPLC->MS Data Data Acquisition & Quantification MS->Data

Method Validation Data

The developed method was rigorously validated according to accepted criteria. The table below summarizes the key performance parameters [1] [2].

Validation Parameter Result / Specification Details / Comments
Linearity & LLOQ 1–2000 ng/mL Linear range [1] [2].
LLOQ: 1 ng/mL Lower Limit of Quantification [1] [2].
Precision (RSD%) Intra-day: 7.5–18.7% Within-day precision [1] [2].
Inter-day: 13.0–16.6% Between-day precision [1] [2].
Accuracy (%) Intra-day: -14.0–2.0% Within-day accuracy [1] [2].
Inter-day: -7.2–3.1% Between-day accuracy [1] [2].
Matrix Effect & Recovery Meets FDA criteria Matrix effect and extraction recovery were within acceptable limits [1] [2].
Stability Meets FDA criteria Stability under various conditions was confirmed [1] [2].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in UPLC-MS/MS bioanalysis.

FAQ: How can I detect and minimize matrix effects?
  • Detecting Matrix Effects: Use the post-extraction addition method. Compare the analyte signal in neat solvent to its signal when spiked into a blank, extracted matrix sample. A significant difference indicates ionization suppression or enhancement by the matrix [3] [4].
  • Minimizing Matrix Effects:
    • Optimize Sample Cleanup: The simple protein precipitation used for this compound can be replaced or supplemented with more selective techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components [3] [5].
    • Improve Chromatographic Separation: Use UPLC, which provides superior resolution and narrower peaks compared to HPLC. This helps the analyte to elute away from the region where most matrix interferences co-elute, thereby significantly reducing matrix effects [3] [6].
    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS experiences nearly identical ionization suppression/enhancement as the analyte, allowing for accurate correction. If a SIL-IS is unavailable, a structural analogue that co-elutes with the analyte can be used [3].
    • Dilute the Sample: If the method sensitivity allows, diluting the sample can reduce the concentration of interfering compounds [3].
FAQ: What should I do if the analyte response is low or inconsistent?
  • Check Sample Preparation: Ensure the precipitation solvent is fresh and added in the correct volume. Incomplete protein precipitation can lead to low recovery [4].
  • Inspect the LC System: Look for pressure fluctuations or leaks. Check the column performance and age. A degraded column can cause peak broadening and tailing, reducing signal intensity [4].
  • Verify MS Source Conditions: Contamination of the ion source or cone over time can severely reduce sensitivity. Regular cleaning and optimization of source parameters (e.g., desolvation temperature, gas flows) are essential [1] [4].

The following flowchart can guide you through a systematic troubleshooting process for this issue.

References

Voxtalisib Quantitative Methodology & Recovery Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core methodology and recovery data for voxtalisib extraction as reported in the study. The researchers used a simple protein precipitation technique [1] [2].

Aspect Details from the Validated UPLC-MS/MS Method
Analytical Technique Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [1] [2]
Sample Matrix Rat plasma [1] [2]
Sample Preparation Protein Precipitation with acetonitrile. 300 μL of acetonitrile was added to 100 μL of plasma sample, vortexed, and centrifuged [1] [2].
Extraction Recovery The method was validated and found to be in compliance with FDA-recommended acceptance criteria for bioassays. Specific recovery percentages are not provided in the available excerpts [1] [2].
Lower Limit of Quantification (LLOQ) 1 ng/mL [1] [2]
Linear Range 1 - 2000 ng/mL [1] [2]

Experimental Protocol for Sample Preparation and Analysis

Here is the detailed methodology for the sample preparation and analysis of this compound as described in the research [1] [2]:

  • Materials and Reagents:

    • Analyte: this compound (purchased from Beijing Sunflower Technology Development Co., Ltd.)
    • Internal Standard (IS): Umbralisib
    • Precipitation Solvent: LC-grade acetonitrile
    • Mobile Phase Components: Acetonitrile (solvent A) and 0.1% formic acid in water (solvent B)
  • Instrumentation:

    • Chromatography: Waters Acquity UPLC system with an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
    • Mass Spectrometry: Waters Xevo TQS tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
    • Ion Transitions: this compound: m/z 270.91 > 242.98; Umbralisib (IS): m/z 572.30 > 246.10.
  • Sample Preparation Workflow: The diagram below illustrates the sample preparation steps.

    G start Start with 100 µL Rat Plasma add_is Add 10 µL Internal Standard (Umbralisib) start->add_is precipitate Add 300 µL Acetonitrile for Protein Precipitation add_is->precipitate mix Vortex for 2 Minutes precipitate->mix centrifuge Centrifuge at 13,000 × g for 10 min at 4°C mix->centrifuge collect Collect 100 µL Supernatant centrifuge->collect analyze Inject into UPLC-MS/MS for Analysis collect->analyze

  • Chromatographic Conditions:

    • Column Temperature: 40°C
    • Flow Rate: 0.30 mL/min
    • Injection Volume: 1.0 μL
    • Gradient Elution Program:
      • 0 - 0.5 min: 90% B
      • 0.5 - 1.0 min: 90% B to 10% B
      • 1.0 - 1.4 min: 10% B
      • 1.4 - 1.5 min: 10% B to 90% B
      • 1.5 - 2.0 min: 90% B (re-equilibration)

Potential Optimization Avenues and Troubleshooting

Since the search results lack explicit troubleshooting guides, here are potential issues and optimization strategies based on general bioanalytical principles and the provided method.

Common Issues & Solutions
  • Low Recovery: If recovery is low, consider increasing the volume of acetonitrile or testing alternative solvents like methanol or mixtures with acetone. Ensuring sufficient vortexing time is also critical.
  • Matrix Effects: If ion suppression/enhancement is suspected, experiment with different sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.
  • Poor Chromatography: If peak shape is poor, adjust the mobile phase pH with ammonium formate or acetate, or test a different analytical column with similar chemistry.
Advanced Optimization Strategies

For systematic optimization, consider using Design of Experiments (DoE). The following diagram outlines a logical approach to method optimization.

G define Define Objective: Maximize Extraction Recovery identify Identify Critical Factors define->identify factor1 Precipitation Solvent Type & Volume identify->factor1 factor2 Vortexing Time & Intensity identify->factor2 factor3 Centrifugation Speed & Time identify->factor3 design Design Experiment (e.g., Full Factorial) identify->design execute Execute Runs & Analyze design->execute model Build Statistical Model & Find Optimum execute->model verify Verify Optimal Conditions model->verify

Key Takeaways for Researchers

  • The provided method is a validated starting point for analyzing this compound in plasma using protein precipitation [1] [2].
  • For optimization, a systematic approach like DoE is recommended over testing one variable at a time.
  • Consult general bioanalytical method development resources for troubleshooting, as substance-specific guides for this compound are not publicly available.

References

Voxtalisib intra-day inter-day precision

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib Precision Data in Rat Plasma

The table below summarizes the intra-day and inter-day precision and accuracy for this compound, as validated in a UPLC-MS/MS method. Precision is expressed as Relative Standard Deviation (RSD%), and accuracy as Relative Error (RE%) [1] [2].

Concentration (ng/ml) Intra-day RSD (%) Intra-day RE (%) Inter-day RSD (%) Inter-day RE (%)
1 (LLOQ) 18.7 2.0 16.6 3.1
2 (Low QC) 10.6 -14.0 14.0 -4.5
800 (Medium QC) 8.7 -4.0 14.3 -4.4
1600 (High QC) 7.5 -8.5 13.0 -7.2

> The Lower Limit of Quantification (LLOQ) for this assay was established at 1 ng/ml, demonstrating the method's high sensitivity [1].

Detailed Experimental Protocol

This section outlines the core methodology used to generate the precision data, providing a reliable protocol for researchers.

Instrumentation and Analytical Conditions
  • Chromatography System: Waters Acquity UPLC [1] [2].
  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm), maintained at 40°C [1] [2].
  • Mobile Phase: A gradient elution with Solvent A (acetonitrile) and Solvent B (0.1% formic acid in water) at a flow rate of 0.30 ml/min [1] [2].
  • Mass Spectrometry: Waters Xevo TQS tandem mass spectrometer with an Electrospray Ionization (ESI) source operating in positive ion mode [1] [2].
  • Detection: Selective Reaction Monitoring (SRM) with ion transitions of m/z 270.91 > 242.98 for this compound and m/z 572.30 > 246.10 for the Internal Standard (IS), Umbralisib [1] [2].
Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation method, visualized in the diagram below [1] [2]:

workflow Start Start with 100 µL plasma sample Step1 Add 10 µL Internal Standard (IS) working solution Start->Step1 Step2 Add 300 µL acetonitrile to precipitate proteins Step1->Step2 Step3 Vortex mix for 2.0 minutes Step2->Step3 Step4 Centrifuge at 13,000 × g for 10 min at 4°C Step3->Step4 Step5 Transfer 100 µL of supernatant to vial for UPLC-MS/MS analysis Step4->Step5 End Analysis Step5->End

Method Validation Parameters

The precision and accuracy data were part of a full method validation, which also confirmed the following met acceptance criteria [1]:

  • Linearity: The calibration curve was linear from 1–2000 ng/ml (y = 0.0231301x + 0.00967189, r = 0.9964) [2].
  • Specificity: No interference from endogenous plasma components was observed at the retention times of this compound and the IS [1] [2].
  • Carryover: Evaluated and found to be acceptable [1].
  • Stability: The analyte was found to be stable in rat plasma under various storage and handling conditions [1] [2].

This compound's Mechanism of Action

This compound is a dual inhibitor that targets both pan-class I PI3K (phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) [1] [3]. It works by competitively binding to the ATP-binding sites in the catalytic domains of these enzymes [1]. This action blocks the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells, thereby inhibiting tumor growth and survival [4] [5].

The following diagram illustrates the signaling pathway this compound targets and its mechanism:

pathway RTK_GPCR Growth Factor Signals (RTK/GPCR) PI3K Class I PI3K (Heterodimer p85/p110) RTK_GPCR->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 AKT AKT Activation PIP2_PIP3->AKT mTOR mTORC1/mTORC2 AKT->mTOR CellProcesses Promotes Cell Survival, Growth, and Proliferation mTOR->CellProcesses Inhibitor This compound (Dual Inhibitor) Inhibitor->PI3K  Inhibits Inhibitor->mTOR  Inhibits

FAQs and Troubleshooting Guide

Q1: The precision at my LLOQ is higher than at other QC levels. Is this acceptable? A: Yes, this is common. Validation guidelines often allow for higher precision tolerances at the LLOQ. The reported RSD of 18.7% is within a commonly accepted range for the lowest quantifiable level [1] [2].

Q2: What could cause a negative bias (negative RE%) in my accuracy results? A: A consistent negative bias, as seen in the data, can suggest analyte loss or instability. Ensure that sample processing is performed quickly and that recommended storage conditions (-80°C) are strictly adhered to. Using the described protein precipitation protocol with acetonitrile can help minimize this issue [1] [2].

Q3: My chromatographic peaks for this compound show poor shape or low response. What should I check? A: First, verify your mobile phase and column. The method specifically uses an Acquity BEH C18 column with 0.1% formic acid in water and acetonitrile as the mobile phase. Other columns or buffer systems were evaluated and provided inferior results. Also, ensure the mass spectrometer is tuned to the correct SRM transition (m/z 270.91 > 242.98) [1] [2].

References

Voxtalisib (XL765) Essential Information

Author: Smolecule Technical Support Team. Date: February 2026

For any troubleshooting guide, it's fundamental to first establish the basic properties of the compound and the context of its use. The table below summarizes key information for voxtalisib.

Property Description
Modality Small molecule inhibitor [1]
Primary Targets Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [2] [3]
Key IC50 Values PI3Kγ: 9 nM; PI3Kα: 39 nM; PI3Kδ: 43 nM; PI3Kβ: 113 nM; mTOR: 157 nM [4]
CAS Number 934493-76-2 [4] [1]
Molecular Formula C13H14N6O [4] [1]
Molecular Weight 270.29 g/mol [4]
Solubility (DMSO) ~29 mg/mL (107.29 mM) [4]
In Vivo Formulation Often uses vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) [5] or corn oil-based solutions [4]

Carryover Effect Assessment & Mitigation

Carryover occurs when a sample contaminates subsequent ones, leading to inaccurate results. Here is a direct method for its assessment and mitigation, validated specifically for this compound bioanalysis.

Aspect Description & Implementation
Assessment Method Inject a blank plasma sample immediately after a high-concentration calibration standard and check for peak response [5].
Acceptance Criterion The response in the blank should be ≤20% of the lower limit of quantification (LLOQ) and ≤5% of the internal standard [5].
Example from Literature In a validated UPLC-MS/MS method, carryover was evaluated and found to be within the acceptance criteria, confirming the robustness of the sample introduction process [5].

Detailed UPLC-MS/MS Protocol for this compound Quantification

This workflow includes steps critical for minimizing carryover and ensuring analytical accuracy.

start Start: Sample Preparation s1 1. Add 10 µL of IS working solution to 100 µL of rat plasma sample start->s1 s2 2. Protein Precipitation Add 300 µL of cold acetonitrile s1->s2 s3 3. Vortex for 2 min Centrifuge at 13,000 × g for 10 min at 4°C s2->s3 s4 4. Transfer 100 µL of clean supernatant to vial for injection s3->s4 end UPLC-MS/MS Analysis s4->end

Chromatographic Conditions [5]:

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
  • Mobile Phase: Solvent A (acetonitrile) and Solvent B (0.1% formic acid)
  • Gradient Elution:
    • 0-0.5 min: 90% B
    • 0.5-1.0 min: 90% → 10% B
    • 1.0-1.4 min: 10% B
    • 1.4-1.5 min: 10% → 90% B
    • 1.5-2.0 min: 90% B (re-equilibration)
  • Flow Rate: 0.30 ml/min
  • Injection Volume: 1.0 µL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C

Mass Spectrometric Conditions [5]:

  • Ionization: Electrospray Ionization (ESI), Positive Ion Mode
  • Detection: Selective Reaction Monitoring (SRM)
  • Ion Transitions:
    • This compound: m/z 270.91 → 242.98
    • Internal Standard (Umbralisib): m/z 572.30 → 246.10
  • Optimized Parameters:
    • This compound: Cone Voltage 20 V, Collision Energy 20 eV
    • IS: Cone Voltage 30 V, Collision Energy 35 eV

Troubleshooting & Best Practices

  • Sample Preparation is Key: The protein precipitation method described is simple and effective. Using cold acetonitrile improves precipitation efficiency. Ensure complete vortexing and careful transfer of the supernatant to avoid transferring precipitated material [5].
  • Autosampler Maintenance: To prevent carryover, regularly flush the autosampler needle and injection port with a strong solvent (e.g., 50:50 acetonitrile:water). The protocol's use of a gradient with a high organic wash step (90% B) is designed to flush the column of residual analyte [5].
  • Stability for Reliable Results: Adhere to stated stability conditions. Prepared samples should be analyzed immediately or stored short-term at 4°C. For long-term storage, keep plasma samples at -80°C [5]. This compound stock solutions are also stored at -80°C [5].
  • System Suitability Test: Before running analytical batches, inject system suitability samples to confirm that parameters like retention time, peak shape, and sensitivity are within acceptable ranges.

References

Voxtalisib sample storage conditions -80C

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions at a Glance

The table below consolidates the key storage parameters for Voxtalisib based on supplier data and research literature.

Form Recommended Temperature Solvent (for solutions) Container Key Considerations
Powder (Pure) -20°C [1] or -80°C [2] Not Applicable Tightly sealed container [2] Protect from light, store in a cool, well-ventilated area [2].
Solution in DMSO -80°C [1] [3] Anhydrous DMSO [4] [1] [5] Sealed vial, possibly with O-ring [6] Hygroscopic DMSO can absorb water, impacting solubility and stability; use fresh, dry DMSO [4] [1].
Solution for *In Vivo* Prepared immediately before use is best [4] [5] Various (e.g., CMC-Na, PEG300/Tween80) [4] [5] N/A These suspensions or solutions are not typically stored long-term.

Sample Handling & Preparation Protocols

Proper handling during preparation is critical for maintaining sample integrity.

  • Reconstituting the Powder: When preparing a stock solution in DMSO, use anhydrous solvent from a freshly opened container to minimize water absorption, which can affect solubility and stability [4] [1]. Gently vortex or warm the solution to aid dissolution if needed [1].
  • Aliquoting for Stability: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials before storage at -80°C [1].
  • Preparing for Animal Dosing: For in vivo studies, this compound is often administered as a homogeneous suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) [3] [4] [5]. Prepare these suspensions fresh before use [4] [5]. Alternative formulations, such as clear solutions in a mixture of PEG300 and Tween80, have also been validated and should be used immediately for optimal results [4] [5].

The following diagram illustrates the recommended workflow for handling this compound, from storage to application.

voxtalisib_workflow Start This compound Sample Storage Determine Physical Form Start->Storage PowderPath Powder Form Storage->PowderPath SolutionPath Solution in DMSO Storage->SolutionPath P1 Store at -20°C or -80°C in sealed container PowderPath->P1 S1 Store at -80°C in sealed vial SolutionPath->S1 P2 For experiment: Dissolve in anhydrous DMSO P1->P2 P3 Aliquot into single-use vials P2->P3 Application Use in Experiment P3->Application S2 Thaw for use and avoid repeated cycles S1->S2 S2->Application

Troubleshooting Common Issues

Here are solutions to common problems researchers may encounter.

  • Precipitation in Stock Solution:

    • Cause: The solution may have been stored for too long, exposed to moisture, or undergone multiple freeze-thaw cycles.
    • Solution: Warm the vial gently and vortex it thoroughly. If the precipitate does not dissolve, do not use it for quantitative experiments. Prepare a fresh stock solution from powder and always aliquot it [1].
  • Loss of Biological Activity:

    • Cause: Improper storage temperature, degradation from repeated freeze-thaw cycles, or using an old, moisture-compromised DMSO stock.
    • Solution: Verify the temperature of your storage freezer. Always freeze aliquots at -80°C immediately after preparation and discard any leftover solution after use; do not refreeze [1].
  • Suspension Settling in Dosing Formulation:

    • Cause: The homogeneous suspension in vehicles like CMC-Na can settle over time.
    • Solution: Vortex the suspension vigorously immediately before administering to animals to ensure consistent dosing [4] [5].

Frequently Asked Questions

  • Can I store this compound at -20°C instead of -80°C? For the powder form, -20°C is an acceptable storage temperature as specified by some suppliers [1]. However, for solutions in DMSO, -80°C is the universally recommended condition to ensure maximum stability over time [1] [3]. For long-term storage of solutions, -80°C is strongly advised.

  • How long is a stock solution in DMSO stable at -80°C? One supplier indicates that a this compound solution can be stored at -80°C for up to 2 years and at -20°C for 1 year [1]. For the most critical experiments, using a freshly prepared solution is always the best practice.

  • What is the best way to ship this compound? Suppliers state that the powder can be shipped at room temperature [5]. Stability testing has shown that short-term exposure to ambient conditions during transit does not affect its biological activity.

References

Voxtalisib solubility DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Voxtalisib

The solubility of this compound has been characterized in various solvents. The quantitative data from supplier specifications and research publications are summarized in the table below.

Solvent Solubility Notes & Conditions
DMSO 29 mg/mL (107.29 mM) [1] [2] Common stock solution concentration.
DMSO 10 mg/mL (37.00 mM) [3] Hygroscopic DMSO reduces solubility; use fresh DMSO [3].
Water Insoluble [1] [2] Not suitable for direct aqueous preparation.
Ethanol Insoluble [1] [2] Not recommended for stock solutions.

Stock Solution Preparation & In Vivo Formulations

Preparing In Vitro Stock Solutions

For cell-based assays, this compound is typically dissolved in DMSO to create a concentrated stock solution.

  • Recommended Concentration: Prepare a 10 mM stock solution by dissolving 2.70 mg of this compound in 1 mL of DMSO [3].
  • Best Practice: Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles and minimize water absorption by DMSO, which can affect solubility [3].
Preparing In Vivo Dosing Formulations

For animal studies, this compound can be administered orally after formulation in specific vehicles. Below are two validated formulations [1] [2]:

Formulation Final Concentration Preparation Method
Homogeneous Suspension ≥ 5 mg/mL Add 5 mg of this compound to 1 mL of carboxymethyl cellulose sodium (CMC-Na) solution and mix evenly [1] [2].

| Clear Solution | 1.45 mg/mL (5.36 mM) | 1. Add 50 µL of 29 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL of distilled water to a final volume of 1 mL [1] [2]. |

Example Experimental Protocol

The following protocol from a published study demonstrates the application of this compound in in vitro assays [4].

  • Cell Lines: Human leukemia cell lines (e.g., HL60, K562) and their multidrug-resistant counterparts [4].
  • Stock Solution: this compound was dissolved in DMSO [4].
  • Dosing: Cells were treated with various concentrations of this compound.
  • Incubation Time: 24, 48, or 72 hours [4].
  • Assay Method: Cell viability was assessed using the MTT assay. Apoptosis was determined by fluorescence-activated cell sorting (FACS) analysis of annexin V-positive cells [4].

Technical Support FAQs

Q1: My this compound is precipitating out of the DMSO stock solution. What could be the cause? This is often due to absorbed moisture in the DMSO, which reduces its solubility capacity. Always use fresh, anhydrous DMSO, and ensure the container is tightly sealed after use. If precipitation occurs, gently warming the tube may help redissolve the compound [3].

Q2: Can I use ethanol or water to prepare this compound for my cell culture experiments? No, the available data consistently indicates that this compound is insoluble in ethanol and water [1] [2]. The standard protocol is to first prepare a concentrated stock in DMSO, then add a small volume of this stock to your aqueous cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.1-1%) to avoid cytotoxicity.

Q3: What is the typical workflow for preparing and testing this compound in a cell assay? The workflow below outlines the key stages.

G A 1. Prepare Stock Solution B 2. Dose Cells A->B A1 Dissolve in DMSO (e.g., 10 mM) A->A1 C 3. Assay Effects B->C B1 Add to culture medium Incubate (24-72h) B->B1 D 4. Analyze Data C->D C1 e.g., MTT, FACS (Annexin V, Acridine Orange) C->C1 D1 e.g., IC50, Apoptosis rate Fold change vs. control D->D1

References

Resistance Mechanisms & Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding resistance mechanisms is key to developing effective combination therapies. The table below summarizes common challenges and proposed solutions based on current literature.

Resistance Mechanism Description Proposed Combination Strategy Key Findings & Clinical Context
Feedback Loop Reactivation [1] [2] Inhibition of mTORC1 by drugs like Voxtalisib relieves negative feedback on receptor tyrosine kinases (e.g., IGF1R), leading to PI3K pathway reactivation. Combine with MEK inhibitors (e.g., Pimasertib) [3]. Preclinical synergy observed in ovarian cancer models; combination induced apoptosis [3]. Note: A clinical trial combining this compound with a different MEK inhibitor showed poor tolerability in solid tumors [4].
Co-occurring Pathway Mutations [1] [5] Tumors often have multiple genetic alterations in the PI3K pathway (e.g., PIK3CA mutation with PTEN loss), reducing efficacy of single-node inhibition. Use multi-node inhibitors or combinations targeting multiple pathway components (e.g., PI3Kα + mTORC1/2 inhibitors) [5]. A strategy combining a PI3Kα inhibitor (serabelisib) and a dual mTORC1/2 inhibitor (sapanisertib) showed more complete pathway suppression in endometrial and breast cancer models than single agents [5].
Bypass Signaling Activation [1] Upon inhibition of one pathway (PI3K/mTOR), cancer cells activate alternative survival pathways (e.g., MAPK pathway). Dual targeting of PI3K/mTOR and MAPK pathways [3]. In ovarian mucinous carcinoma (OMC) cells, this compound + Pimasertib showed strong synergy (Combination Index: 0.03-0.5) and induced apoptosis across multiple cell lines, regardless of KRAS or PIK3CA status [3].
Upstream Hyperinsulinemia [5] PI3K inhibitors can cause on-target hyperglycemia, leading to compensatory hyperinsulinemia, which reactivates the PI3K pathway in tumors. Administer with an insulin-suppressing diet (ISD) [5]. Preclinical studies show that an ISD prevents treatment-induced insulin rises and significantly improves the anti-tumor efficacy of PI3K pathway inhibitors [5].

Experimental Data & Efficacy Tables

The following tables summarize key quantitative findings from preclinical studies on this compound combinations.

Table 1: Synergistic Antitumor Effects of this compound + Pimasertib in Ovarian Mucinous Carcinoma (OMC) Cell Lines [3]

Cell Line Relevant Mutations This compound IC50 (μM) Pimasertib IC50 (nM) Combination Index (CI)* with 30 nM Pimasertib
MCAS KRAS, PIK3CA 0.6 1,000 0.03 (Strong Synergy)
OAW42 PIK3CA 6.0 >20,000 0.16 (Strong Synergy)
JHOM-1 PTEN 1.2 1,000 0.50 (Synergy)
JHOM-2B BRAF, mTOR 1.0 3,000 0.17 (Strong Synergy)

\CI < 1 indicates synergy; CI < 0.7 indicates strong synergy. Calculated using the Chou-Talalay method.*

Table 2: this compound Activity in Hematologic Malignancies (Clinical Trial Data) [6]

Cancer Type Number of Patients Overall Response Rate (ORR) to this compound Monotherapy Most Common Adverse Events (All Grades)
Follicular Lymphoma 47 41.3% Diarrhea (35.3%), Fatigue (31.7%), Nausea (26.9%)
Mantle Cell Lymphoma (MCL) 42 11.9% -
Diffuse Large B-Cell Lymphoma (DLBCL) 42 4.9% -
Chronic Lymphocytic Leukemia (CLL/SLL) 36 11.4% -

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

1. Protocol for Assessing Combination Synergy (MTT Assay) [3]

This protocol is used to determine the synergistic anti-proliferative effects of this compound in combination with other agents.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well in 100 μL of complete medium. Incubate for 24 hours.
  • Drug Treatment:
    • Single Agent Dose-Response: Treat cells with a range of concentrations of this compound and the combination agent (e.g., Pimasertib) alone. A typical range for this compound is 0.1 μM to 10 μM.
    • Combination Treatment: Treat cells with a fixed concentration of the combination agent (e.g., 30 nM Pimasertib) alongside the same range of this compound concentrations.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Measurement: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Subsequently, dissolve the formed formazan crystals with 100 μL of solubilization solution (e.g., SDS-HCl) overnight.
  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability for each treatment group. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Protocol for Apoptosis Analysis (Annexin V/Propidium Iodide Assay) [3] [7]

This flow cytometry-based protocol measures the induction of apoptosis by combination therapy.

  • Cell Treatment: Seed cells in culture flasks and allow to adhere. Treat with vehicle, this compound (e.g., 1 μM), combination agent (e.g., 30 nM Pimasertib), or the combination for 24-48 hours.
  • Cell Harvesting: Collect both floating and adherent cells (using trypsinization) and wash twice with cold PBS.
  • Staining: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 100 μL of 1X Annexin V Binding Buffer.
  • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) staining solution.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Analysis: After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
  • Gating Strategy:
    • Viable Cells: Annexin V-negative, PI-negative.
    • Early Apoptotic Cells: Annexin V-positive, PI-negative.
    • Late Apoptotic/Dead Cells: Annexin V-positive, PI-positive.

Signaling Pathway & Experimental Workflow Diagrams

The diagrams below, defined in DOT language, illustrate key signaling pathways and experimental concepts.

workflow Step1 Cell Seeding & 24h Incubation Step2 Drug Treatment (Single/Combination) Step1->Step2 Step3 72h Incubation Step2->Step3 Step4 Viability Assay (MTT) Step3->Step4 Step5 Apoptosis Assay (Annexin V/PI) Step3->Step5 Step6 Pathway Analysis (Western Blot) Step3->Step6 Step7 Data Analysis (CI Calculation) Step4->Step7 Data Synergy Confirmed? (CI < 1) Step7->Data Data->Step2 No, optimize doses Mech Investigate Mechanism (e.g., Apoptosis, Pathway Inhibition) Data->Mech Yes

Key Insights for Researchers

  • Explore Multi-Node Inhibition: Given the limitations of single agents like this compound, consider next-generation multi-node inhibitors (e.g., Gedatolisib) or rational combinations (e.g., PI3Kα + mTORC1/2 inhibitors) for more durable pathway suppression [5].
  • Monitor Metabolic Side Effects: Be aware that PI3K pathway inhibitors can cause hyperglycemia. Incorporate monitoring of glucose and insulin levels in in vivo studies, and evaluate the use of insulin-suppressing diets as a combination strategy to improve efficacy [5].
  • Validate Beyond Mutational Status: The synergistic effect of this compound and MEK inhibition was observed in OMC cell lines regardless of their KRAS or PIK3CA mutational status [3]. This suggests that functional assays are crucial for identifying responsive models.

References

Voxtalisib & Pimasertib Combination Dosing Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the critical dosing and safety outcomes from the dose-escalation and expansion study [1]:

Parameter Result / Value
Voxtalisib Recommended Phase 2 Dose (RP2D) 70 mg once daily (with Pimasertib 60 mg)
Maximum Tolerated Dose (MTD) This compound 70 mg + Pimasertib 90 mg once daily
Most Frequent Treatment-Emergent Adverse Events (TEAEs) Diarrhea (75%), Fatigue (57%), Nausea (50%)
Dose Interruption (at RP2D) 73% of patients
Dose Reduction (at RP2D) 20% of patients
Treatment Discontinuation due to TEAEs (at RP2D) 26% of patients
Preliminary Efficacy (All Patients) 1% Complete Response (CR), 5% Partial Response (PR), 46% Stable Disease (SD)

Experimental Protocol & Study Design

This phase Ib study aimed to determine the MTD and RP2D for the this compound and Pimasertib combination in patients with advanced solid tumours [1].

  • Patient Population: Adults with selected advanced solid tumours (e.g., pancreatic, colorectal, NSCLC, melanoma) and/or tumours with alterations in MAPK or PI3K pathway genes (e.g., KRAS, NRAS, BRAF, PIK3CA) [1].
  • Study Design: The study included a dose-escalation phase using a modified "3 + 3" design, followed by a dose-expansion phase in specific tumour cohorts. Treatment cycles were 21 days [1].
  • Dose-Limiting Toxicity (DLT) Assessment: DLTs were primarily monitored during the first treatment cycle. A DLT was defined as a grade ≥3 adverse event considered at least possibly related to the study drug, or any AE that caused a treatment delay of more than two weeks [1].
  • Primary Endpoint: Incidence of DLTs and determination of MTD/RP2D [1].
  • Secondary Endpoints: Included tumour response per RECIST v1.1, characterization of overall safety and pharmacokinetics (PK) [1].

Key Considerations & Troubleshooting

  • Poor Long-Term Tolerability: The study concluded that the combination showed poor long-term tolerability, leading to a high rate of dose modifications. The RP2D was lower than the MTD due to the challenging safety profile [1].
  • Limited Efficacy: The combination demonstrated limited anti-tumour activity in this patient population, despite pre-clinical rationale [1].
  • Alternative Combinations: this compound has also been studied in other combinations. For example, research in triple-negative breast cancer (TNBC) combined this compound with a different MEK inhibitor, AS703026 [2].

Signaling Pathway & Experimental Workflow

The diagrams below illustrate the biological rationale and experimental flow of the clinical study. The diagrams adhere to the specified color and style guidelines.

cluster_pathway PI3K/mTOR and MAPK Signaling Pathways GF Growth Factors / Stimuli RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT PIP2→PIP3 mTORC1 mTORC1 Prolif Cell Proliferation & Survival mTORC1->Prolif Metab Cell Metabolism & Growth mTORC1->Metab mTORC2 mTORC2 mTORC2->AKT (S473) mTORC2->Metab AKT->mTORC1 AKT->mTORC2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif This compound This compound Inhibits This compound->PI3K This compound->mTORC1 This compound->mTORC2 Pimasertib Pimasertib Inhibits Pimasertib->MEK

cluster_study Phase Ib Study Workflow start Study Start esc Dose Escalation (3+3 Design) start->esc mtd MTD Determined (Vox 70mg + Pim 90mg) esc->mtd sched1 Dosing Schedule 1 Once Daily, Continuous esc->sched1 pk Pharmacokinetic (PK) Assessments esc->pk safe Safety & DLT Monitoring (Cycle 1) esc->safe exp Dose Expansion (4 Tumour Cohorts) mtd->exp rp2d RP2D Determined (Vox 70mg + Pim 60mg) exp->rp2d sched2 Dosing Schedule 2 Twice Daily, Explored exp->sched2 eff Efficacy Assessment (RECIST v1.1) exp->eff end Study End rp2d->end

References

Voxtalisib blood-brain barrier delivery

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib BBB Delivery Profile

Property Description / Value Significance / Implication
Molecular Weight 270.296 g/mol [1] As a small molecule (<400-600 Da), favorable for passive diffusion across BBB [2].
Mechanism of Action Dual Pan-PI3K/mTOR inhibitor [3] [1] Targets key oncogenic pathway; inhibits PI3K α/β/δ/γ and mTOR [3].
BBB Penetration "Efficiently penetrate the blood-brain-barrier" [3] Directly evidenced; suitable for targeting CNS malignancies.
Key In Vivo Finding 16-fold decrease in intracranial GBM xenograft tumor size vs. temozolomide alone [3] Demonstrates potent efficacy in preclinical brain tumor model.
Clinical Trial Status Investigational; Phase I studies in malignant gliomas [3] [1] Not an approved drug; safety and efficacy still under investigation.

Experimental Evidence & Protocols

The table below summarizes key preclinical study details for your experimental design reference.

Aspect Protocol / Finding Relevant Citation

| In Vivo Efficacy Model | Compound: this compound in combination with temozolomide. Model: Intracranial GBM xenograft in mice. Result: Significant tumor reduction and increased survival [3]. | [3] | | Clinical Trial Safety (Human) | Trial Design: Phase I dose-escalation. Regimen: this compound + temozolomide ± radiotherapy. Outcome: "Favorable safety profile" while inhibiting target pathway [3]. | [3] |

PI3K/mTOR Pathway & this compound Mechanism

The diagram below illustrates this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway, a critical axis in glioblastoma.

G Growth_Factors Growth Factors (e.g., EGFR, PDGFR) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound (XL-765) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates

Key Considerations for Researchers

  • Exploit Small Molecule Advantage: this compound's properties align with Lipinski's Rule of 5, predicting good permeability [4]. Its small molecular weight is a key asset compared to biologics that struggle with BBB [2] [5].
  • Focus on Combination Therapies: this compound is primarily investigated in combination with temozolomide [3]. This aligns with the general strategy for GBM, where targeted agents are used with standard chemotherapy or radiotherapy to overcome resistance [6] [7].
  • Acknowledge Clinical Stage: this compound remains investigational [1]. While preclinical data is promising, its clinical efficacy in GBM patients is not yet fully established and requires further validation [3] [7].

References

Voxtalisib tumor penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib (XL-765/SAR245409) Profile

The table below summarizes the core characteristics of this compound relevant to its potential for tumor penetration.

Property Description
Drug Name This compound (also known as XL-765, SAR245409)
Primary Target Dual pan-PI3K and mTOR inhibitor [1].
Key Penetration Feature Demonstrated ability to efficiently penetrate the blood-brain barrier (BBB) [1].
Relevant Tumor Models Intracranial glioblastoma (GBM) xenograft models; pituitary adenoma models [1].
Evidence of Enhanced Effect Combination with temozolomide in GBM models showed a 16-fold decrease in intracranial tumor size compared to temozolomide alone, alongside increased survival in mice [1].
Safety Profile (Human Trials) A phase I study in solid tumors established a manageable safety profile, with dose-limiting toxicities being Grade 3 fatigue and rash [2].

Frequently Asked Questions

Q1: What is the strongest evidence that this compound can enhance tumor penetration and efficacy? The most direct evidence comes from preclinical studies on glioblastoma. This compound, when combined with temozolomide, led to a 16-fold reduction in the size of intracranial tumors in mouse models compared to temozolomide treatment alone. This result is significant because it demonstrates this compound's ability to not only cross the blood-brain barrier but also to reach the tumor site in sufficient concentrations to exert a powerful synergistic anti-tumor effect [1].

Q2: In which experimental models has this compound's tumor penetration been validated? this compound's efficacy has been shown in models that intrinsically test a drug's penetration capability:

  • Malignant Glioma: The combination with temozolomide was tested in intracranial xenograft models of glioblastoma, a direct model for human brain tumors [1].
  • Pituitary Adenoma: Similar synergistic effects in inhibiting growth and inducing apoptosis were observed in pituitary adenoma cell and tumor models, further supporting its ability to act within the central nervous system [1].

Q3: What is the clinical safety profile of this compound? Based on a phase I dose-escalation study in patients with solid tumors:

  • Maximum Tolerated Dose (MTD): The MTD was determined to be 60 mg for a once-daily (QD) regimen and 40 mg for a twice-daily (BID) regimen when administered as a tablet formulation [2].
  • Common Adverse Events: The most frequent treatment-emergent adverse events were diarrhea (41%), nausea (37%), and fatigue (33%) [2].
  • Dose-Limiting Toxicities (DLTs): The DLTs observed were Grade 3 fatigue and Grade 3 rash [2].

Experimental Workflow for Evaluating Efficacy

For researchers looking to validate this compound's activity in their own models, particularly in the context of combination therapy, the following workflow diagrams the key steps from the cited preclinical studies.

cluster_preclinical Preclinical In Vivo Workflow start Establish Intracranial Tumor Model group Randomize Animals into Treatment Groups start->group treat Administer Treatments group->treat group_details        Treatment Groups1. Vehicle Control2. Temozolomide (TMZ) alone3. This compound alone4. This compound + TMZ (Combination)     monitor Monitor Tumor Growth & Animal Survival treat->monitor analyze Analyze Data monitor->analyze analysis_details        Primary Endpoints• Tumor volume (e.g., via imaging)• Overall animal survival• Biomarker analysis (e.g., p-AKT, p-S6)    

Mechanisms of Action and Drug Resistance

Understanding this compound's mechanism and potential resistance is crucial for troubleshooting experimental outcomes. The following diagram illustrates its primary targets and the associated signaling pathway.

cluster_pi3k PI3K Class I Complex p85 p85 Regulatory Subunit p110 p110 Catalytic Subunit (α,β,δ,γ) p85->p110 Binds & Inhibits PIP2 PIP₂ p110->PIP2 Phosphorylates RTK Receptor Tyrosine Kinase (RTK) RTK->p85 Activation Signal PIP3 PIP₃ PIP2->PIP3 Converts to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcess Cell Growth Proliferation Survival mTORC1->CellProcess Promotes This compound This compound Inhibits This compound->p110 This compound->mTORC1

Mechanism and Resistance Insights:

  • Dual Inhibition: this compound simultaneously targets the catalytic subunits of PI3K (p110) and the mTOR kinase, providing more complete pathway suppression than targeting either alone [1] [3]. This can help overcome resistance caused by mTORC1/S6K feedback loops [1].
  • Inherent Resistance: Cancer cells can develop resistance through parallel pathway activation or mutations in regulatory genes like PTEN loss, which also hyperactivates the PI3K pathway, potentially diminishing the drug's effect [3].

References

Voxtalisib's Targets and Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

Voxtalisib is a dual inhibitor of PI3K and mTOR. Its potent activity across these key signaling nodes allows it to effectively induce apoptosis in cancer cells by simultaneously blocking multiple growth and survival pathways [1] [2].

The table below summarizes its key molecular targets and half-maximal inhibitory concentrations (IC₅₀):

Molecular Target IC₅₀ (nM)
PI3Kγ (p110γ) 9 nM [1] [2]
PI3Kα (p110α) 39 nM [1] [2]
PI3Kδ (p110δ) 43 nM [1] [2]
PI3Kβ (p110β) 113 nM [1] [2]
mTOR (enzyme) 157 nM [1]
mTORC1 (complex) 160 nM [1]
DNA-PK 150 nM [1] [2]

This compound's ability to inhibit mTOR and DNA-PK, in addition to all class I PI3K isoforms, contributes to its strong pro-apoptotic effect compared to PI3K-selective inhibitors [1] [2]. The following diagram illustrates how this compound induces apoptosis through the PI3K/AKT/mTOR pathway:

G GrowthSignals Growth Signals (e.g., RTKs) PI3K Class I PI3K GrowthSignals->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival InducedApoptosis Apoptosis Induction CellSurvival->InducedApoptosis Blocked by This compound Apoptosis->InducedApoptosis Blocked by This compound This compound This compound (XL765) This compound->PI3K Inhibits This compound->mTORC1 Inhibits Invis

Key Experimental Parameters from Research

The table below summarizes effective concentrations and timelines for inducing apoptosis with this compound across different cell models, as reported in the literature.

Cell Line / Model Cancer Type Effective Concentration Key Apoptosis Readout Incubation Time
HL60 & K562 [3] Acute Myeloid & Chronic Myeloid Leukemia IC₅₀: ~5 µM Annexin V/PI positivity; Caspase-3 activation 48 hours
HL60/ADR & K562/A02 [3] Multidrug-Resistant Leukemia IC₅₀: ~10 µM Annexin V/PI positivity; Caspase-3 activation 48 hours
13 PDA cell lines [1] Pancreatic Cancer Dose-dependent decrease in viability Annexin V positivity; Acridine Orange staining 24, 48, 72 hours
MIAPaCa-2 [1] Pancreatic Cancer Dose-dependent Acridine Orange staining (AVOs) 24, 48, 72 hours

Detailed Experimental Protocol

Based on the methodologies from the search results, here is a detailed protocol for assessing this compound-induced apoptosis.

  • Cell Preparation: Inoculate adherent cells into 10 cm² tissue culture dishes or suspension cells (like Jurkat or leukemia cells) into T75 flasks at a density of approximately 1 x 10⁶ cells/mL [4].
  • Drug Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO [1].
    • Treat cells with this compound at your desired concentration (e.g., 1-10 µM as a starting point based on the data above) 24 hours after plating [1].
    • Include a negative control (cells treated with the same volume of DMSO alone) and, if possible, a positive control for apoptosis (e.g., 1 µM Staurosporine) [4].
  • Incubation: Harvest cells for apoptosis assays at 24, 48, and 72 hours after this compound treatment to capture the kinetics of cell death [1].
Methods for Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: This is the standard method for quantifying apoptosis.
    • Harvest cells by centrifugation at 300–350 x g for 5 minutes [4].
    • Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
    • Add Annexin V-FITC and PI to the cell suspension, incubate for 15 minutes in the dark, and analyze by flow cytometry [3]. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Western Blotting for Apoptotic Markers:
    • Prepare cell lysates and perform Western blotting.
    • Confirm apoptosis induction by detecting cleaved (activated) Caspase-3 and the cleavage of its substrate, PARP [3].
    • Additionally, monitor the pathway inhibition by checking the reduced phosphorylation of mTOR targets like S6, S6K, and 4EBP1 [1].

Frequently Asked Questions & Troubleshooting

  • Q: I'm not observing sufficient apoptosis in my cell line. What could be the reason?

    • A: First, verify the expression of this compound's targets (like PI3K isoforms and mTOR) in your cell line. Check the potency and solubility of your drug stock solution. Consider performing a dose-response curve (e.g., 1-20 µM) and extending the treatment time to 72 hours. Also, ensure your detection method (e.g., flow cytometry) is properly calibrated with appropriate positive and negative controls [4].
  • Q: Are there known mechanisms of resistance to this compound?

    • A: Resistance can occur through various mechanisms. In the context of PI3K/mTOR inhibition, feedback reactivation of parallel pathways like the MEK/ERK pathway is a common cause of adaptive resistance. Upregulation of drug efflux pumps (e.g., MDR1) can also contribute, though one study noted this compound remained effective in some multidrug-resistant leukemia cells [3] [5].
  • Q: Can this compound be used in combination with other therapies?

    • A: Yes, preclinical studies show promise for combination therapies. For instance, this compound combined with chloroquine (an autophagy inhibitor) enhanced anti-tumor effects in pancreatic cancer xenograft models, and with temozolomide in glioblastoma models [1]. The rationale is that this compound-induced autophagy can be a pro-survival response, and inhibiting it can push cells toward apoptosis.

References

Voxtalisib vs. Idelalisib: Key Characteristics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Voxtalisib (XL765) Idelalisib (Zydelig)
Primary Target Pan-PI3K and mTOR (dual inhibitor) [1] [2] PI3Kδ (isoform-selective inhibitor) [1] [3] [4]
Mechanism of Action Inhibits all Class I PI3K isoforms and mTOR kinase, broadly blocking PI3K pathway signaling [1] [2]. Selectively blocks the p110δ catalytic subunit in hematopoietic cells, targeting B-cell receptor signaling [1] [4].
Therapeutic Application Investigated in relapsed/refractory Chronic Lymphocytic Leukemia (CLL) within clinical trials [1] [5]. Approved for relapsed CLL, Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL) [1] [3] [4].
Key Clinical Trial Efficacy Studied in a cohort of heavily pre-treated CLL patients (3 out of 28 in one study) [1]. In a phase II HL trial, ORR: 20% (95% CI: 6.8%-40.7%); Median PFS: 2.3 months [3].
Resistance Mechanisms Data is limited. In CLL, resistance may be associated with activating mutations in the MAPK/ERK pathway (e.g., MAP2K1, BRAF, KRAS) [1] [5]. Resistance is often mediated by MAPK/ERK pathway activation. Mutations in BTK or PLCG2 are associated with other inhibitors like Ibrutinib, not Idelalisib [1] [5].
Safety Profile Specific safety profile from trials is not detailed in the search results. Known for serious toxicities including fatal hepatotoxicity, severe diarrhea, colitis, intestinal perforations, and pneumonitis, leading to a Black Box Warning [4].

Mechanisms of Action and Signaling Pathways

The core difference lies in their target specificity within the PI3K/AKT/mTOR pathway, a key signaling network that promotes cell survival, growth, and proliferation, and is frequently dysregulated in cancer [6] [7].

The following diagram illustrates how each drug interacts with this pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Class_I Class I PI3K (Heterodimer) RTK->PI3K_Class_I PIP2 PIP2 PI3K_Class_I->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Idelalisib Idelalisib Idelalisib->PI3K_Class_I  Inhibits PI3Kδ  (Isoform-Specific) This compound This compound This compound->PI3K_Class_I  Inhibits all Class I  PI3K Isoforms This compound->mTORC1  Also Inhibits mTOR

As the diagram shows:

  • Idelalisib is a precision weapon that selectively blocks the p110δ (PI3Kδ) isoform, which is predominantly expressed in hematopoietic cells [1] [4]. This makes it highly targeted for B-cell malignancies.
  • This compound is a broader-spectrum agent. It inhibits all Class I PI3K isoforms (α, β, γ, δ) and also directly targets the mTOR kinase, a key downstream effector in the pathway [1] [2]. This dual inhibition aims to more completely shut down the signaling cascade.

Key Experimental Findings and Resistance

A significant challenge with PI3K inhibitors is the development of resistance. Research indicates that a common mechanism of resistance, particularly to the PI3Kδ inhibitor Idelalisib, involves the activation of an alternative signaling pathway.

G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd MAPK_Pathway MAPK Pathway (e.g., KRAS, BRAF, MAP2K1) PI3Kd->MAPK_Pathway Cross-talk ERK pERK MAPK_Pathway->ERK CellSurvival Cell Survival & Resistance ERK->CellSurvival Idelalisib_Inh Idelalisib Idelalisib_Inh->PI3Kd  Inhibits Idelalisib_Inh->ERK  Fails to Inhibit MAPK_Mutation Activating Mutation (e.g., in MAP2K1) MAPK_Mutation->MAPK_Pathway  Activates

Key Experimental Evidence:

  • Genomic Studies: Whole-exome sequencing of CLL patients who did not respond to PI3K inhibitors (including Idelalisib and this compound) revealed that 60% of non-responders had baseline activating mutations in MAPK pathway genes like MAP2K1, BRAF, and KRAS [1] [5].
  • Functional Validation: In vitro experiments showed that introducing mutant MAP2K1 led to increased basal and inducible pERK, resulting in resistance to Idelalisib. This resistance was overcome by adding a MEK inhibitor (which targets the MAPK pathway), restoring sensitivity to Idelalisib [1] [5].

Implications for Research and Development

The comparison highlights distinct clinical and research positions for these two inhibitors:

  • Idelalisib is an approved drug that validated PI3Kδ as a target in B-cell malignancies, but its clinical use is constrained by significant toxicity [4]. Its role is now better defined in specific patient populations.
  • This compound represents an investigational approach of dual PI3K/mTOR inhibition. While this strategy aims to be more comprehensive and potentially overcome certain resistance mechanisms, its clinical development in lymphoma appears to have been limited or halted [8].

The discovery of MAPK pathway-mediated resistance provides a strong rationale for combination therapies. Simultaneously inhibiting PI3Kδ and MEK/ERK is a promising strategy to enhance efficacy and prevent or treat resistance in cancers like CLL [1] [5].

References

Voxtalisib vs dactolisib dual inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Dactolisib (NVP-BEZ235)

The table below summarizes key information on dactolisib, an imidazoquinoline derivative developed as a dual pan-PI3K and mTOR kinase inhibitor [1] [2].

Attribute Details
Other Identifiers NVP-BEZ235, BEZ235 [1]
Primary Mechanism Dual ATP-competitive inhibitor of Class I PI3K (all p110 isoforms) and mTORC1/mTORC2 [3] [1]
Key Therapeutic Findings Induces G1 cell cycle arrest & apoptosis; shows anti-tumor activity in preclinical solid tumor models (e.g., glioblastoma, prostate cancer) [3] [1]
Clinical Trial Outcomes Limited efficacy & challenging safety profile in clinical trials; combination therapy often discontinued due to toxicity & poor tolerability [1] [2]
Common Adverse Effects Nausea, fatigue, vomiting, hyperglycemia, hypokalemia, diarrhea, mucositis, elevated liver enzymes, skin rash, hair loss [1] [4] [2]
Key Limitations Poor oral bioavailability, high inter-individual pharmacokinetic variability, significant toxicity (e.g., hyperglycemia) limiting clinical utility [4] [2]

Experimental Data and Protocols for Dactolisib

Here are methodologies from key studies investigating dactolisib, which can serve as a reference for your own experimental designs.

1. Cell Viability and Cytotoxicity Assay (CCK-8)

  • Objective: To determine the inhibitory effect of dactolisib, alone or in combination with other treatments, on glioblastoma (GBM) cell viability [3].
  • Cell Lines: Human GBM cells (e.g., A172, SHG44, T98G) [3].
  • Procedure:
    • Seed cells in 96-well plates and pre-culture for 24 hours.
    • Expose cells to dactolisib at varying concentrations (e.g., 10 nM, 20 nM, 40 nM) and/or Temozolomide (TMZ, 100 µM), with or without radiotherapy (RT).
    • After incubation (e.g., 72 hours), add CCK-8 reagent to each well.
    • Measure the absorbance at 490 nm using a plate reader to determine cell viability relative to untreated controls [3].

2. Analysis of Apoptosis by Flow Cytometry

  • Objective: To quantify the pro-apoptotic effect of dactolisib in GBM cells [3].
  • Procedure:
    • Treat cells (e.g., A172) with dactolisib (20 nM), TMZ (100 µM), and RT, alone or in combination, for 24 hours.
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze stained cells using a flow cytometer. Annexin V-FITC positive cells are identified as apoptotic, while Annexin V-FITC+/PI+ cells are considered necrotic [3].

3. In Vivo Orthotopic Xenograft Model Study

  • Objective: To evaluate the anti-tumor efficacy and toxicity of dactolisib in a pre-clinical glioblastoma model [4].
  • Animal Models: Nude rats or NOD/SCID mice implanted with human GBM spheroids [4].
  • Dosing Regimen: Oral administration of dactolisib.
  • Endpoint Measurements:
    • Efficacy: Monitor tumor growth and overall animal survival.
    • Toxicity: Monitor for side effects including blood glucose levels, liver enzymes (e.g., ALT), diarrhea, skin rash, and hair loss [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the mechanism of dual inhibitors like dactolisib.

G PI3K/AKT/mTOR Pathway and Dual Inhibitor Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (Class IA) p85/p110 RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phos (T308) TSC TSC1/TSC2 Complex AKT->TSC mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phos (S473) TSC->mTORC1 S6K1 S6K1 / 4EBP1 mTORC1->S6K1 CellProcess Cell Growth Proliferation Survival S6K1->CellProcess PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation DualInhib Dactolisib (Dual PI3K/mTOR Inhibitor) DualInhib->PI3K Inhibits DualInhib->mTORC1 Inhibits

Research Implications and Future Directions

The development of dactolisib highlights both the potential and challenges of dual PI3K/mTOR inhibition:

  • Promise of Dual Targeting: Dual inhibitors can overcome the limitations of single-target agents by simultaneously blocking PI3K and mTOR, preventing compensatory activation and feedback loops that cause drug resistance [5] [6].
  • Clinical Hurdles: The clinical translation of dactolisib was hampered by significant on-target and off-target toxicities, poor pharmacokinetics, and low oral bioavailability [4] [2]. This underscores the need for improved drug design to achieve a better therapeutic window.

References

Mechanism of Action and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core difference between these compounds lies in their targets within the PI3K/AKT/mTOR pathway. Voxtalisib is a dual inhibitor, while XL147 is a PI3K-selective inhibitor.

Feature This compound (XL765) XL147 (Information Limited)
Primary Target Dual PI3K/mTOR inhibitor [1] PI3K-selective inhibitor [1]
PI3K Isoforms Inhibits p110α, β, γ, δ [1] Information not specific in search results
mTOR Inhibition Yes (IC50 = 157 nM) [1] No (IC50 > 15 μM) [1]
DNA-PK Inhibition Yes (IC50 = 150 nM) [1] No [1]
Key Differentiator Broader pathway blockade; inhibits mTOR and DNA-PK More focused PI3K inhibition

Preclinical Evidence and Efficacy

Preclinical studies show that the broader target profile of this compound can lead to stronger anti-tumor effects in certain contexts.

  • Enhanced Apoptosis and Autophagy: In pancreatic cancer (PDA) cell lines, this compound inhibited cell viability and induced apoptosis more effectively and at lower concentrations than the PI3K-selective inhibitor XL147. The effect of this compound was associated with a greater reduction in the phosphorylation of mTOR targets (S6, S6K, 4EBP1) and the induction of autophagy, which was not observed with PI3K inhibition alone [1].
  • In Vivo Synergy: In mouse xenograft models, this compound alone did not show significant tumor growth inhibition. However, when combined with the autophagy inhibitor chloroquine, it resulted in significant tumor growth inhibition, suggesting that its efficacy can be enhanced with combination therapies [1].
  • Activity in Glioblastoma: In an intracranial glioblastoma model, oral administration of this compound led to a significant reduction in tumor bioluminescence and improved median survival in mice. Its combination with temozolomide showed an even greater effect [1].

Experimental Protocols from Preclinical Studies

Below is a summary of key methodologies used to generate the data discussed above [1].

Assay Type Protocol Summary
In Vitro Kinase Inhibition (IC50) Enzyme activity assays measuring compound concentration that inhibits 50% of kinase (PI3K isoforms, mTOR, DNA-PK) activity.
Cell Viability/Apoptosis Cells treated with compounds for 24-72 hours; apoptosis measured by Annexin V staining via FACS.
Pathway Modulation (Western Blot) Treated cells harvested; phosphorylation levels of pathway proteins (pS6, pS6K, p4E-BP1) analyzed by western blotting.
Autophagy Induction (Acidic Vesicular Organelles) Vital staining of treated cells with acridine orange; degree of AVO formation measured by fold increase in fluorescence intensity via FACS.
In Vivo Xenograft Efficacy Mice with implanted tumor cells (e.g., BxPC-3) treated with compound (e.g., 30 mg/kg this compound) alone or in combination (e.g., 50 mg/kg chloroquine); tumor volume measured over time.

PI3K/AKT/mTOR Pathway and Drug Targets

This diagram illustrates the signaling pathway and shows where this compound and XL147 exert their effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) p110α/β/δ/γ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN Reverts AKT AKT PIP3->AKT Recruits/Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Growth, Proliferation, Survival mTORC1->CellProcesses mTORC2 mTORC2 mTORC2->AKT Activates (feedback) XL147 XL147 Inhibits XL147->PI3K This compound This compound Inhibits This compound->PI3K This compound->mTORC1 This compound->mTORC2

The diagram shows that XL147 acts solely on PI3K, while This compound has a broader effect by simultaneously inhibiting PI3K, mTORC1, and mTORC2. This dual inhibition can prevent the pathway reactivation that often occurs with single-node inhibitors, potentially leading to more sustained anti-tumor effects [2].

Interpretation Guide for Professionals

  • Choosing this compound: Consider this compound for contexts where broader pathway blockade is desired. This is particularly relevant in tumors with mTOR pathway dependency or for strategies involving combination with other agents like autophagy inhibitors [1] [2].
  • Choosing a PI3K-Selective Inhibitor: A selective inhibitor like XL147 might be preferable when the goal is to isolate the role of PI3K signaling or to minimize potential toxicities associated with mTOR inhibition. Newer-generation α-specific PI3K inhibitors are also being developed to spare immune cells, which could be crucial for combination with immunotherapies [2].
  • Clinical Context: A phase 2 study of this compound in hematologic malignancies showed an acceptable safety profile but low efficacy in most lymphoma types, though it did show efficacy in follicular lymphoma. This highlights that preclinical activity does not always directly translate to clinical success [3].

References

Voxtalisib vs. Temsirolimus: Direct Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Voxtalisib (SAR245409, XL765) Temsirolimus (CCI-779)
Primary Mechanism Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [1] [2] Allosteric inhibitor of mTORC1 (a rapalog) [3] [4]
Key Molecular Targets PI3K p110 isoforms (α, β, γ, δ) and mTOR kinase in both mTORC1 & mTORC2 complexes [1] [2] mTOR via FKBP12 binding, primarily inhibiting mTORC1 [3] [4]
Development & Approval Status Investigational; clinical trials in solid tumors and gliomas; no current approvals [1] [5] Approved for advanced Renal Cell Carcinoma (RCC) [3]
Typical Dosing & Route Oral (capsule/tablet); MTD: 60 mg QD or 40 mg BID (tablet) [5] Intravenous infusion; recommended dose: 25 mg weekly [3]
Common Treatment-Related AEs (Grade 1-2) Nausea (48%), Fatigue (43%), Diarrhea (24%) [1] Rash, stomatitis, fatigue [3]
Frequent Grade ≥3 AEs Lymphopenia (13%), Thrombocytopenia (9%) [1] Thrombocytopenia, hyperglycemia, asthenia [3]
Reported Efficacy (in key trials) In high-grade glioma with TMZ: 4% PR, 68% SD [1] In poor-prognosis RCC: improved overall survival vs. interferon-α [3]
Key Drug Attributes Reversible, ATP-competitive inhibitor; moderate pathway inhibition in skin biopsies [1] Irreversibly bound to mTORC1; metabolized to sirolimus; long biological half-life [3]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the different sites of action for this compound and Temsirolimus within the PI3K/AKT/mTOR signaling pathway, which explains their distinct biological effects.

G Growth_Factor Growth Factor (e.g., VEGF, IGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K_Class_I Class I PI3K (Heterodimer p85/p110) RTK->PI3K_Class_I PIP2 PIP2 PI3K_Class_I->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT_inactive AKT (Inactive) PIP3->AKT_inactive PDK1->AKT_inactive Partial Activation AKT_active AKT (Active) AKT_inactive->AKT_active Partial Activation mTORC2 mTORC2 (Rictor, mSin1) AKT_inactive->mTORC2 Full Activation (S473) mTORC1 mTORC1 (Raptor, mLST8) AKT_active->mTORC1 TSC1_TSC2 TSC1/TSC2 Complex AKT_active->TSC1_TSC2 Inhibits Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth mTORC2->AKT_active Full Activation (S473) Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Inhibits (GAP Activity) Rheb_GTP->mTORC1 Activates This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K_Class_I Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Temsirolimus Temsirolimus (mTORC1 Inhibitor) Temsirolimus->mTORC1 Inhibits

This compound acts as a dual inhibitor by binding to the ATP-binding site of both PI3K and mTOR, directly blocking the kinase activity of all Class I PI3K isoforms and mTOR in both mTORC1 and mTORC2 complexes [1] [2]. This comprehensive blockade prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1].

Temsirolimus, a rapalog, works by forming a complex with the FKBP12 protein. This drug-protein complex then allosterically inhibits mTORC1 but does not directly target the kinase domain. Consequently, it has little immediate effect on mTORC2, though prolonged exposure can disrupt mTORC2 assembly in some cell types [3] [4].

Key Experimental Data and Protocols

The clinical data for this comparison primarily comes from early-phase trials that established the safety and preliminary efficacy of each drug.

This compound: Phase I Dose-Escalation in Solid Tumors [5]
  • Objective: To determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of a tablet formulation of this compound.
  • Study Design: Used a standard "3 + 3" dose escalation design. Patients with advanced solid tumors received this compound orally in once-daily (QD) or twice-daily (BID) regimens.
  • Patient Population: 49 adults with advanced solid tumors.
  • Key Endpoints:
    • Dose-Limiting Toxicities (DLTs): Grade 3 fatigue and Grade 3 rash.
    • MTD: Determined to be 60 mg for QD and 40 mg for BID.
    • Pharmacokinetics: Plasma exposure generally increased with dose, and no significant drug accumulation was observed.
    • Efficacy: Best response was stable disease in 29% (QD) and 50% (BID) of patients.
Temsirolimus: Phase III Trial in Advanced Renal Cell Carcinoma [3]
  • Objective: To compare the efficacy of Temsirolimus alone or in combination with interferon-α (IFN-α) against IFN-α alone in previously untreated, poor-prognosis patients with advanced RCC.
  • Study Design: International, multi-center, randomized, phase III trial.
  • Patient Population: 626 patients with advanced RCC and three or more of six poor-prognostic factors.
  • Key Endpoints:
    • Overall Survival (OS): The Temsirolimus-alone group showed a statistically significant improvement in median overall survival compared to the IFN-α group.
    • Safety: The most common grade 3-4 adverse events included hyperglycemia, asthenia, and thrombocytopenia.
  • Outcome: This trial led to the regulatory approval of Temsirolimus for advanced RCC.

Conclusion for Researchers

  • This compound represents a strategy for broader pathway inhibition, potentially overcoming limitations of rapalogs by concurrently targeting PI3K and both mTOR complexes. However, its development appears to have been halted due to limited efficacy in later-stage trials [5].
  • Temsirolimus is a proven, approved agent that validates the therapeutic value of mTORC1 inhibition in specific cancers like RCC, but its use is constrained by its specific mechanism and the potential for resistance through upstream or compensatory signaling [3].

References

Voxtalisib vs everolimus efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The key difference between Voxtalisib and Everolimus lies in their targets within the PI3K/AKT/mTOR pathway, a signaling cascade frequently dysregulated in cancer [1]. The table below summarizes their core characteristics.

Feature This compound (XL765, SAR245409) Everolimus (RAD001, Afinitor)
Drug Type Small molecule, ATP-competitive inhibitor [2] Small molecule, allosteric mTOR inhibitor [3]
Primary Target Pan-Class I PI3K and mTOR (dual inhibitor) [4] mTOR Complex 1 (mTORC1) [5] [3]
Target Specificity Inhibits all four class I PI3K isoforms (p110α, β, δ, γ) and mTOR [4] Selective for mTORC1 [5]
Key Mechanistic Effect Concurrently inhibits upstream (PI3K) and downstream (mTOR) signaling [4] Inhibits downstream mTORC1; may fail to suppress upstream AKT via loss of feedback inhibition [5] [2]

The following diagram illustrates the PI3K/AKT/mTOR pathway and the different points of inhibition for this compound and Everolimus.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN Reverts AKT AKT PIP3->AKT Activates PDK1 PDK1 PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates (Feedback) CellProcess Cell Growth, Proliferation, Survival mTORC1->CellProcess Promotes mTORC2->AKT Activates (Feedback) PTEN PTEN (Tumor Suppressor) This compound This compound Inhibition This compound->PI3K Dual Inhibits This compound->mTORC1 Everolimus Everolimus Inhibition Everolimus->mTORC1 Selective Inhibits

Summary of Available Efficacy Data

The clinical efficacy data for these two drugs comes from separate trials in different contexts, so a direct performance comparison is not possible. The following table summarizes key findings from the search results.

Drug Clinical Context Key Efficacy Findings Reference Study Details

| This compound | High-Grade Glioma (Phase I) in combination with Temozolomide (TMZ) | Best Response: Partial Response in 4% of evaluable patients; Stable Disease in 68% of patients. The combination showed a favorable safety profile and moderate PI3K/mTOR pathway inhibition. [2] | Study Design: Phase I, open-label, non-randomized. Patients (n): 54 (49 in TMZ combo, 5 with added RT). Dosing: this compound (30-90 mg q.d. or 20-50 mg b.i.d.) + TMZ. [2] | | Everolimus | Various Solid Cancers (Multiple RCTs) | Shown to provide survival benefits in several large-scale randomized controlled trials (RCTs) for solid cancers. However, tumor response rate as a single agent is often low. [6] | Evidence summarized from a meta-analysis of multiple RCTs. Specific conditions where efficacy is proven include advanced renal cell carcinoma, neuroendocrine tumors, and hormone-receptor positive breast cancer. [3] [7] |

Considerations for Research and Development

When evaluating these agents for a research or development program, consider the following points derived from the available literature:

  • Theoretical Advantages of this compound: As a dual PI3K/mTOR inhibitor, this compound was developed to overcome a key limitation of first-generation mTORC1 inhibitors like Everolimus: the compensatory activation of AKT caused by loss of negative feedback. By inhibiting both PI3K and mTOR, this compound aims to achieve more complete pathway suppression [4]. Preclinical data also suggests this compound can penetrate the blood-brain barrier, making it relevant for glioblastoma research [4].
  • Established Profile of Everolimus: Everolimus is a well-established agent with proven survival benefits in multiple cancer types, leading to its clinical approval [6] [3]. Its safety and adverse event profile (including stomatitis, hyperglycemia, anemia, and pneumonitis) are well-documented [6].
  • Safety and Tolerability: In a phase I study for high-grade glioma, this compound in combination with TMZ demonstrated a favorable safety profile. The most frequent treatment-related adverse events were nausea (48%), fatigue (43%), thrombocytopenia (26%), and diarrhea (24%) [2].

How to Proceed with the Comparison

Given the lack of direct comparative trials, here are some suggestions for a more definitive analysis:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov for any ongoing or completed head-to-head trials that have not yet been published.
  • Explore Preclinical Models: If clinical data is insufficient, the most robust direct comparison may currently be achievable through in vitro and in vivo studies using relevant cell lines and animal models.
  • Review Broader Literature: A comprehensive systematic review or meta-analysis of individual trials for each drug might provide indirect comparisons on metrics like overall survival or progression-free survival across different cancers.

References

Voxtalisib follicular lymphoma vs CLL efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Outcomes Comparison

The table below summarizes the key efficacy data for Voxtalisib monotherapy from the phase 2 trial (NCT01403636) [1] [2] [3].

Efficacy Parameter Follicular Lymphoma (FL) (n=46) CLL/SLL (n=35)
Overall Response Rate (ORR) 41.3% (19/46) 11.4% (4/35)
Complete Response (CR) 10.9% (5/46) 0% (0/35)
Partial Response (PR) 30.4% (14/46) 11.4% (4/35)
Median Progression-Free Survival (PFS) 58.0 weeks 24.1 weeks
PFS Rate at 24 Weeks 65.7% 51.9%

Study Design and Methodology

The data presented above comes from a multicenter, non-randomized, open-label, phase 2 trial [1] [4].

  • Patient Population: The trial enrolled 167 adults with relapsed or refractory lymphoma or CLL/SLL. The cohorts for FL (n=47) and CLL/SLL (n=36) were analyzed separately. Patients had a median of 3 to 4 prior anticancer regimens, indicating a heavily pretreated population [1].
  • Intervention: Patients received This compound 50 mg orally twice daily in 28-day continuous dosing cycles until disease progression or unacceptable toxicity [1] [2].
  • Primary Endpoint: The primary objective was to determine the overall response rate (ORR) for each disease-specific cohort [1].
  • Secondary Endpoints: These included progression-free survival (PFS), duration of response, and safety profile [1] [2].

Mechanism of Action and Investigational Rationale

This compound (XL765/SAR245409) is a targeted therapy agent with a unique mechanism [1] [5] [6]:

  • Pan-PI3K/mTOR Inhibitor: It is a reversible, potent inhibitor of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and a weaker inhibitor of mTOR.
  • Rationale for Development: Preclinical evidence suggested that concurrently targeting multiple PI3K isoforms, along with mTOR, could lead to more complete pathway inhibition and greater antitumor activity compared to isoform-selective inhibitors (like idelalisib), particularly by overcoming compensatory signaling pathways that can cause resistance [1] [4].

The following diagram illustrates the targeted signaling pathway and the clinical trial workflow.

G cluster_pathway This compound Mechanism of Action cluster_trial Phase II Trial Design (NCT01403636) PI3K Class I PI3K (Isoforms α, β, γ, δ) Akt AKT Signaling PI3K->Akt Activates mTOR mTOR mTOR->Akt Activates CellSurvival Cell Survival Proliferation Metabolism Akt->CellSurvival PatientPop Patient Population Relapsed/Refractory FL or CLL/SLL Median of 3-4 prior therapies Voxtalisib_PI3K This compound Voxtalisib_PI3K->PI3K Inhibits Voxtalisib_mTOR This compound Voxtalisib_mTOR->mTOR Inhibits Intervention Intervention This compound 50 mg Oral, Twice Daily Continuous 28-day Cycles PatientPop->Intervention PrimaryEP Primary Endpoint Overall Response Rate (ORR) Intervention->PrimaryEP SecondaryEP Secondary Endpoints PFS, Safety, Duration of Response Intervention->SecondaryEP

Key Conclusions and Development Status

  • Follicular Lymphoma: The efficacy, particularly the complete response rate of 10.9%, was found to be encouraging. The study authors concluded that further investigation of this compound, either alone or in combination with other therapies, is warranted in patients with FL [1] [6].
  • CLL/SLL: The drug demonstrated limited efficacy in CLL/SLL. As a result, the trial investigators explicitly stated that no further studies with this compound in CLL are planned [1] [5].

Safety and Tolerability Profile

The safety profile was consistent across disease cohorts. The most common any-grade adverse events were diarrhea (35%), fatigue (32%), and nausea (27%). The most frequent grade 3 or higher adverse events were anemia (12%), pneumonia (8%), and thrombocytopenia (8%). Serious adverse events occurred in 58% of patients, and 20% discontinued treatment due to an adverse event [1] [2] [3].

References

Voxtalisib vs. Other PI3K Inhibitors: Mechanism and Safety

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Inhibitor Name Primary Target Key Mechanism Notes Clinical Development Stage
Voxtalisib (XL765) [1] Pan-Class I PI3K & mTOR [2] [3] [1] Dual inhibitor of PI3K and mTOR; inhibits all four Class I PI3K isoforms (p110α, β, γ, δ) and DNA-PK [1]. Phase 1/2 (Discontinued) [1]
Idealaisib [4] p110δ First FDA-approved PI3K inhibitor; specific to the p110δ isoform, predominantly expressed in hematopoietic cells [4] [5]. FDA-Approved (hematologic cancers) [4]
Alpelisib [6] p110α Selective for the p110α isoform; often used in solid tumors with PIK3CA mutations [5] [6]. FDA-Approved (breast cancer) [6]
Copanlisib [5] Pan-Class I PI3K Inhibits all four Class I PI3K isoforms; administered intravenously with an intermittent dosing schedule [5]. FDA-Approved (follicular lymphoma) [5]
Buparlisib [5] Pan-Class I PI3K Oral pan-PI3K inhibitor; clinical development limited by significant toxicities [5]. Clinical trials (Discontinued) [5]

Comparative Safety Profile

Inhibitor Name Most Frequent Adverse Events (All Grades) Common Grade ≥3 Adverse Events Key Safety Notes
This compound (with Temozolomide) [2] Nausea (48%), Fatigue (43%), Diarrhea (24%), Thrombocytopenia (26%) [2] Lymphopenia (13%), Thrombocytopenia (9%) [2] Favorable safety profile in a phase I study; no unexpected toxicities when combined with temozolomide [2].
Copanlisib [5] Hyperglycemia, Diarrhea, Hypertension [5] Not specified in sources Lower incidence of severe toxicities, potentially due to IV administration and intermittent dosing [5].
Buparlisib [5] Not specified in sources Increased liver enzymes (ALT/AST), Hyperglycemia, Rash [5] Extensive toxicities led to clinical trial discontinuation [5].
Alpelisib [6] Hyperglycemia, Rash, Diarrhea [6] Not specified in sources Common toxicities associated with PI3Kα inhibition [6].
Idealaisib [4] Not specified in sources Hepatotoxicity, Colitis, Pneumonia [4] Significant immune-mediated toxicities due to p110δ inhibition in leukocytes [4].

Experimental Data and Protocols

The safety and efficacy data for this compound primarily come from a Phase I dose-escalation study in patients with high-grade glioma [2].

  • Study Design: The trial evaluated this compound in combination with temozolomide (TMZ), with or without radiotherapy (RT). A standard "3 + 3" design was used to determine the Maximum Tolerated Dose (MTD) [2].
  • Dosing Regimens:
    • Cohort 1: this compound (30-90 mg once daily or 20-50 mg twice daily) + TMZ (200 mg/m²).
    • Cohort 2: this compound (20 mg once daily) + TMZ (75 mg/m²) + RT [2].
  • Safety Assessment: Patients were monitored for Adverse Events (AEs), which were graded for severity. The MTD was established at 90 mg once daily and 40 mg twice daily when combined with TMZ [2].
  • Efficacy and Pharmacodynamics: Tumor response was assessed, and pharmacodynamic effects were evaluated through skin biopsies, which showed moderate inhibition of the PI3K/mTOR pathway [2].

PI3K/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR pathway, which is targeted by this compound and the other inhibitors discussed.

G PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets cluster_receptors Receptor Level cluster_pi3k PI3K Complex (Class IA/IB) cluster_akt AKT and mTOR Activation cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits & Partially Activates PDK1->AKT Phosphorylates (Activation Loop) TSC TSC1/T2 Complex AKT->TSC Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Anti-Apoptosis AKT->Survival Promotes Metabolism Metabolism & Angiogenesis AKT->Metabolism Regulates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) TSC->mTORC1 Derepression (Activates) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulates This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib, Copanlisib) Pan_PI3Ki->PI3K Inhibits Isoform_PI3Ki Isoform-Selective Inhibitors (e.g., Alpelisib-α, Idelalisib-δ) Isoform_PI3Ki->PI3K Selectively Inhibits mTORi mTOR Inhibitors (e.g., Rapalogs) mTORi->mTORC1 Inhibits

The pathway is frequently hyperactivated in cancer via mutations in genes like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3 [4] [6]. This compound targets this pathway broadly by inhibiting all class I PI3K catalytic isoforms (p110α, β, δ, γ) as well as both mTOR complexes (mTORC1 and mTORC2) [3] [1].

Research Implications and Key Differentiators

From a research perspective, this compound's profile highlights several key points for drug development:

  • Dual Targeting: By concurrently inhibiting PI3K and mTOR, this compound aims to prevent the compensatory activation of the mTOR pathway that can limit the efficacy of PI3K-only inhibitors [3].
  • Administration and Dosing: The favorable safety of this compound and Copanlisib suggests that intermittent dosing and intravenous administration may help mitigate the toxicities often associated with continuous, oral pan-PI3K inhibition [2] [5].
  • On-Target Toxicity: The adverse events observed with this compound and other inhibitors are largely on-target, stemming from the PI3K pathway's crucial role in metabolism and immune function [5]. This underscores the challenge of achieving therapeutic efficacy without dose-limiting toxicities.

References

Voxtalisib Efficacy: Preclinical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Experimental Setup Key Findings (Voxtalisib vs. Control) Proposed Mechanism Citation
Acute Myeloid Leukemia (AML) & Chronic Myeloid Leukemia (CML) In vitro Human cell lines: HL60 (AML) and K562 (CML), including their multidrug-resistant counterparts. Dose-dependent growth inhibition (IC50: ~1.5-3.5 µM in sensitive lines; ~3-7 µM in resistant lines). Induced G0/G1 cell cycle arrest and promoted apoptosis. Inhibition of PI3K/Akt/mTOR signaling; reduced phosphorylation of key proteins (Akt, S6, 4E-BP1). [1]
Glioblastoma (GBM) & GBM Cancer Stem Cells (CSCs) In vitro & In vivo Human U87 MG GBM cells and isolated CD133+ CSCs; rat model with orthotopic N1-S1 hepatocellular carcinoma (for pathway analysis). Reduced cell viability and proliferation. Inhibited cell motility and invasion. Enhanced efficacy of Low-Intensity Pulsed Ultrasound (LIPUS). In vivo: Increased p-AKT in TTFields-treated controls, reversed by PI3K/mTOR inhibition. Inhibition of PI3K/Akt/mTOR pathway; suppression of F-actin organization and induction of autophagy. [2] [3]

Experimental Protocol Details

For the leukemia study, the anti-proliferative effects of this compound were determined using the MTT assay. Cells were seeded in 96-well plates and treated with a gradient concentration of this compound for 72 hours. Cell cycle distribution and apoptosis were analyzed using flow cytometry after staining with propidium iodide (PI) and Annexin V-FITC/PI, respectively. The underlying mechanisms were investigated through western blotting to detect the expression and phosphorylation levels of key proteins in the PI3K/Akt/mTOR pathway and related cell cycle regulators [1].

For the glioblastoma study, the CD133+ cancer stem cells (CSCs) were isolated from the U87 MG cell population using magnetic-activated cell sorting (MACS). Cell viability was assessed via MTT assay after this compound and/or LIPUS treatment. Key experiments included:

  • Western Blotting: To analyze protein expression and phosphorylation.
  • Immunofluorescence Staining: To observe F-actin organization and cytoskeletal changes.
  • Transwell Assay: To evaluate cell migration and invasion capabilities [2]. The in vivo validation of PI3K/mTOR pathway involvement involved immunohistochemical analysis of tumor sections from rats treated with TTFields (Tumor Treating Fields) to detect phosphorylation of AKT [3].

Mechanism of Action and Pathway

This compound (XL765) is a synthetic small-molecule ATP-competitive inhibitor that simultaneously targets PI3K and mTOR in a single binding site, classifying it as a dual PI3K/mTOR inhibitor [4] [1]. This dual action blocks the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell survival, proliferation, metabolism, and motility, which is frequently hyperactivated in cancer [4] [2] [5].

The diagram below illustrates the signaling pathway and this compound's mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Heterodimer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits & Activates PDK1 PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellProcesses Cell Survival Proliferation Metabolism & Motility mTORC1->CellProcesses Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Full Activation) This compound This compound (XL765) Dual PI3K/mTOR Inhibitor This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Interpretation and Future Directions

The compiled data robustly supports this compound's ability to reduce tumor cell growth and survival in preclinical models. Its efficacy against multidrug-resistant leukemia cell lines is particularly noteworthy, suggesting potential to overcome common resistance mechanisms [1]. Furthermore, its role in sensitizing cells to physical modalities like LIPUS and TTFields opens promising avenues for combination therapies, especially for treatment-resistant solid tumors like glioblastoma [2] [3].

  • Research Context: The findings align with the broader rationale for developing dual PI3K/mTOR inhibitors, which aim to more completely suppress a critical oncogenic pathway and prevent compensatory activation that can occur with single-target agents [4].
  • Clinical Translation Note: When interpreting these results, it is important to note that this compound was part of early-phase clinical trials for other cancers but did not progress to later stages or approval [6]. This highlights the well-known challenge of translating promising preclinical efficacy into successful human treatments.

References

Comparative Profile of Voxtalisib and GSK1059615

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of these two investigational dual PI3K/mTOR inhibitors based on available literature.

Feature Voxtalisib (XL765) GSK1059615
Target p110 subunit of PI3K & mTOR [1] Pan-PI3K (all isoforms) & mTOR [2] [3]
Primary Indications (Investigational) Breast cancer, gliomas (as part of the RTK-PI3K-mTOR axis) [4] [1] Lymphoma, solid tumours, endometrial cancer, gastric cancer [2] [3]

| Key Reported IC50 Values | Information not available in search results. | • PI3Kα: 0.4 nM • PI3Kβ: 0.6 nM • PI3Kγ: 5 nM • PI3Kδ: 2 nM • mTOR: 12 nM [3] | | Mechanistic Action | Dual inhibition blocks the PI3K-Akt-mTOR signaling pathway at multiple points, leading to more complete pathway suppression and loss of negative feedback loops [1]. | Reversible, pan-PI3K and mTOR inhibitor. Blocks the entire PI3K-Akt-mTOR cascade, inhibiting both mTORC1 and mTORC2 activity [3]. | | Reported Experimental Findings | Information not available in search results. | Induces apoptosis in gastric cancer cells; can trigger programmed necrosis in head and neck squamous cell carcinoma (HNSCC) cells [3]. | | Reported Toxicities | Stomatitis, hyperglycemia, immunosuppression (shared class profile) [1] | Part of a drug class with toxicities including stomatitis, hyperglycemia, and immunosuppression [1]. |

Experimental Protocols for Dual PI3K/mTOR Inhibitors

While specific protocols for this compound and GSK1059615 are not detailed in the search results, the following methodologies are standard for characterizing the activity of dual PI3K/mTOR inhibitors [3].

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinases.
  • Methodology:
    • Enzyme Source: Use purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ/p101, p110δ/p85α) and the mTOR kinase.
    • Reaction Conditions: Incubate the enzyme with a lipid substrate (e.g., phosphatidylinositol) and ATP in the presence of a serial dilution of the inhibitor.
    • Detection: Measure the production of phosphatidylinositol-3-phosphate (PIP3) using techniques like ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
    • Data Analysis: Plot the percentage of kinase activity inhibition against the log of inhibitor concentration and calculate the IC50 value using non-linear regression.
Cell-Based Pathway Analysis
  • Objective: To confirm target engagement and pathway modulation in cancer cell lines.
  • Methodology:
    • Cell Line Treatment: Treat cancer cell lines (e.g., gastric cancer AGS cells for GSK1059615) with varying concentrations of the inhibitor for a set time (e.g., 1-24 hours).
    • Protein Extraction and Western Blotting: Lyse cells and separate proteins via SDS-PAGE. Transfer to a membrane and probe with specific antibodies.
    • Key Biomarkers: Analyze phosphorylation status of key pathway proteins to confirm dual inhibition [3]:
      • mTORC1 Inhibition: Reduced phosphorylation of its direct substrate, S6K1 (pS6K1), and the downstream target S6 ribosomal protein.
      • mTORC2 Inhibition: Reduced phosphorylation of Akt at Ser473 (p-Akt Ser473).
      • PI3K Inhibition: Reduced phosphorylation of Akt at Thr308 and other downstream effectors.

PI3K/mTOR Signaling Pathway and Drug Action

The diagram below illustrates the signaling pathway targeted by both this compound and GSK1059615, highlighting their mechanism of action.

References

Voxtalisib glioblastoma model efficacy vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Voxtalisib Combination Therapy

The following table summarizes findings from a Phase I dose-escalation study of this compound plus temozolomide (TMZ), with or without radiotherapy (RT), in patients with high-grade glioma [1].

Trial Aspect Details and Results
Trial Identifier NCT00921774 [1]
Study Design Phase I, dose-escalation [1]
Patient Population High-grade glioma (including glioblastoma) [1]

| Regimens | 1. This compound (30-90 mg q.d. or 20-50 mg b.i.d.) + TMZ (200 mg/m²) (n=49) 2. This compound (20 mg q.d.) + TMZ (75 mg/m²) + RT (n=5) [1] | | Primary Objective | Determine safety and Maximum Tolerated Dose (MTD) [1] | | MTD | 90 mg once daily (q.d.) and 40 mg twice daily (b.i.d.) for this compound + TMZ [1] | | Most Frequent Adverse Events (AEs) | Nausea (48%), fatigue (43%), thrombocytopenia (26%), diarrhea (24%) [1] | | Most Frequent Grade ≥3 AEs | Lymphopenia (13%), thrombocytopenia/decreased platelet count (9%) [1] | | Best Overall Response (Evaluable Patients) | Partial Response: 4% Stable Disease: 68% [1] | | Pathway Inhibition | Moderate inhibition of PI3K signaling observed in skin biopsies [1] | | Conclusion | The combination demonstrated a favorable safety profile and moderate level of target pathway inhibition [1] |

This compound's Mechanism and Experimental Context

To design relevant experiments and interpret data, understanding the drug's target and the standard therapy backbone is crucial.

  • Mechanism of Action: this compound (SAR245409, XL765) is a pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor [1]. It targets the PI3K/AKT/mTOR signaling pathway, which is hyperactive in many cancers, including glioblastoma, promoting cell growth, survival, and therapy resistance [2] [3].
  • Standard Therapy (The Control): The established standard of care for newly diagnosed glioblastoma, against which new therapies are measured, is the "Stupp protocol": maximal safe surgical resection, followed by radiotherapy with concurrent temozolomide chemotherapy, and then adjuvant temozolomide [4]. This regimen results in a median overall survival of approximately 15-18 months and a 5-year survival rate of less than 10% [5] [4].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes This compound This compound Inhibitor This compound->PI3K Inhibits This compound->mTOR Inhibits

Experimental Protocol Overview

For your research and development work, here is a summary of the methodology used in the cited clinical trial.

Objective: To evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in combination with temozolomide (TMZ), with or without radiotherapy (RT), in patients with high-grade glioma [1].

Key Methodological Details:

  • Dosing: this compound was administered orally at 30-90 mg once daily (q.d.) or 20-50 mg twice daily (b.i.d.), in combination with TMZ (200 mg/m²). A separate cohort received this compound (20 mg q.d.) with a lower dose of TMZ (75 mg/m²) and concurrent RT [1].
  • Dose Escalation: A standard "3 + 3" design was used. In this design, three patients are enrolled at a dose level. If no dose-limiting toxicities (DLTs) occur, the dose is escalated for the next cohort. If one DLT occurs, three more patients are added. If two or more DLTs occur, the MTD is considered exceeded [1].
  • Patient Evaluation: Patients were monitored for adverse events (AEs), plasma pharmacokinetics, tumor response (typically via MRI per RANO criteria), and pharmacodynamic effects. The latter was assessed through inhibition of PI3K signaling in paired skin biopsies [1].

Research Implications and Future Directions

The available data positions this compound as a component of combination therapy rather than a standalone competitor to the standard of care.

  • Preclinical Rationale: Combining a PI3K/mTOR inhibitor like this compound with TMZ is mechanistically sound, as PI3K pathway activation is a known resistance mechanism to alkylating agents like TMZ [3]. The goal is to sensitize tumor cells to chemotherapy.
  • Clinical Stage and Data Gaps: The Phase I trial was designed for safety and dosing, not definitive efficacy. The high rate of stable disease (68%) is a positive signal, but the low partial response rate (4%) and lack of a control arm mean its efficacy advantage over standard therapy alone remains unproven [1].
  • Future Research Needs: A Phase II or III randomized controlled trial comparing Stupp protocol + this compound versus Stupp protocol + placebo is required to conclusively determine if this compound improves progression-free or overall survival. Research into biomarkers (e.g., PTEN status, PIK3CA mutations) could help identify patient subgroups most likely to benefit [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

270.12290909 Da

Monoisotopic Mass

270.12290909 Da

Heavy Atom Count

20

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CVL1685GPH

Drug Indication

For the treatment of various forms of cancer.

Pharmacology

Voxtalisib is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Voxtalisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.

Mechanism of Action

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

934493-76-2

Absorption Distribution and Excretion

Orally available

Wikipedia

Voxtalisib

Dates

Last modified: 08-15-2023
1: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Sep;30(9):1963. doi: 10.1038/leu.2016.184. PubMed PMID: 27600169.
2: Vogel KR, Ainslie GR, Gibson KM. mTOR inhibitors rescue premature lethality and attenuate dysregulation of GABAergic/glutamatergic transcription in murine succinate semialdehyde dehydrogenase deficiency (SSADHD), a disorder of GABA metabolism. J Inherit Metab Dis. 2016 Nov;39(6):877-886. Epub 2016 Aug 12. PubMed PMID: 27518770; PubMed Central PMCID: PMC5114712.
3: Awan FT, Gore L, Gao L, Sharma J, Lager J, Costa LJ. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies. Br J Haematol. 2016 Oct;175(1):55-65. doi: 10.1111/bjh.14181. Epub 2016 Jun 13. PubMed PMID: 27293194.
4: Inaba K, Oda K, Aoki K, Sone K, Ikeda Y, Miyasaka A, Kashiyama T, Fukuda T, Makii C, Arimoto T, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. Oncotarget. 2016 May 17;7(20):29577-91. doi: 10.18632/oncotarget.8807. PubMed PMID: 27102436; PubMed Central PMCID: PMC5045418.
5: Radoul M, Chaumeil MM, Eriksson P, Wang AS, Phillips JJ, Ronen SM. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide:Metabolic Changes Are Associated with Enhanced Survival. Mol Cancer Ther. 2016 May;15(5):1113-22. doi: 10.1158/1535-7163.MCT-15-0769. Epub 2016 Feb 16. PubMed PMID: 26883274; PubMed Central PMCID: PMC4873419.
6: Lee J, Galloway R, Grandjean G, Jacob J, Humphries J, Bartholomeusz C, Goodstal S, Lim B, Bartholomeusz G, Ueno NT, Rao A. Comprehensive Two- and Three-Dimensional RNAi Screening Identifies PI3K Inhibition as a Complement to MEK Inhibitor AS703026 for Combination Treatment of Triple-Negative Breast Cancer. J Cancer. 2015 Oct 28;6(12):1306-19. doi: 10.7150/jca.13266. eCollection 2015. PubMed PMID: 26640591; PubMed Central PMCID: PMC4643087.
7: Blackwell K, Burris H, Gomez P, Lynn Henry N, Isakoff S, Campana F, Gao L, Jiang J, Macé S, Tolaney SM. Phase I/II dose-escalation study of PI3K inhibitors pilaralisib or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor. Breast Cancer Res Treat. 2015 Nov;154(2):287-97. doi: 10.1007/s10549-015-3615-9. Epub 2015 Oct 24. PubMed PMID: 26497877.
8: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Feb;30(2):337-45. doi: 10.1038/leu.2015.241. Epub 2015 Sep 4. PubMed PMID: 26338274.
9: Gravina GL, Mancini A, Scarsella L, Colapietro A, Jitariuc A, Vitale F, Marampon F, Ricevuto E, Festuccia C. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016 Jan;37(1):341-51. doi: 10.1007/s13277-015-3725-3. Epub 2015 Jul 29. PubMed PMID: 26219891.
10: Durbas M, Horwacik I, Boratyn E, Kamycka E, Rokita H. GD2 ganglioside specific antibody treatment downregulates PI3K/Akt/mTOR signaling network in human neuroblastoma cell lines. Int J Oncol. 2015 Sep;47(3):1143-59. doi: 10.3892/ijo.2015.3070. Epub 2015 Jul 2. PubMed PMID: 26134970.
11: Inaba K, Oda K, Ikeda Y, Sone K, Miyasaka A, Kashiyama T, Fukuda T, Uehara Y, Arimoto T, Kuramoto H, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Antitumor activity of a combination of dual PI3K/mTOR inhibitor SAR245409 and selective MEK1/2 inhibitor pimasertib in endometrial carcinomas. Gynecol Oncol. 2015 Aug;138(2):323-31. doi: 10.1016/j.ygyno.2015.05.031. Epub 2015 May 29. PubMed PMID: 26033306.
12: Wen PY, Omuro A, Ahluwalia MS, Fathallah-Shaykh HM, Mohile N, Lager JJ, Laird AD, Tang J, Jiang J, Egile C, Cloughesy TF. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro Oncol. 2015 Sep;17(9):1275-83. doi: 10.1093/neuonc/nov083. Epub 2015 May 26. PubMed PMID: 26019185; PubMed Central PMCID: PMC4588757.
13: Papadopoulos KP, Egile C, Ruiz-Soto R, Jiang J, Shi W, Bentzien F, Rasco D, Abrisqueta P, Vose JM, Tabernero J. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma. Leuk Lymphoma. 2015 Jun;56(6):1763-70. doi: 10.3109/10428194.2014.974040. Epub 2014 Nov 19. PubMed PMID: 25300944.
14: Yu P, Laird AD, Du X, Wu J, Won KA, Yamaguchi K, Hsu PP, Qian F, Jaeger CT, Zhang W, Buhr CA, Shen P, Abulafia W, Chen J, Young J, Plonowski A, Yakes FM, Chu F, Lee M, Bentzien F, Lam ST, Dale S, Matthews DJ, Lamb P, Foster P. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Mol Cancer Ther. 2014 May;13(5):1078-91. doi: 10.1158/1535-7163.MCT-13-0709. Epub 2014 Mar 14. PubMed PMID: 24634413.
15: Papadopoulos KP, Tabernero J, Markman B, Patnaik A, Tolcher AW, Baselga J, Shi W, Egile C, Ruiz-Soto R, Laird AD, Miles D, Lorusso PM. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors. Clin Cancer Res. 2014 May 1;20(9):2445-56. doi: 10.1158/1078-0432.CCR-13-2403. Epub 2014 Feb 28. PubMed PMID: 24583798.
16: Jänne PA, Cohen RB, Laird AD, Macé S, Engelman JA, Ruiz-Soto R, Rockich K, Xu J, Shapiro GI, Martinez P, Felip E. Phase I safety and pharmacokinetic study of the PI3K/mTOR inhibitor SAR245409 (XL765) in combination with erlotinib in patients with advanced solid tumors. J Thorac Oncol. 2014 Mar;9(3):316-23. doi: 10.1097/JTO.0000000000000088. PubMed PMID: 24496004.
17: Dai C, Zhang B, Liu X, Ma S, Yang Y, Yao Y, Feng M, Bao X, Li G, Wang J, Guo K, Ma W, Xing B, Lian W, Xiao J, Cai F, Zhang H, Wang R. Inhibition of PI3K/AKT/mTOR pathway enhances temozolomide-induced cytotoxicity in pituitary adenoma cell lines in vitro and xenografted pituitary adenoma in female nude mice. Endocrinology. 2013 Mar;154(3):1247-59. doi: 10.1210/en.2012-1908. Epub 2013 Feb 5. PubMed PMID: 23384836.
18: Ghadimi MP, Lopez G, Torres KE, Belousov R, Young ED, Liu J, Brewer KJ, Hoffman A, Lusby K, Lazar AJ, Pollock RE, Lev D. Targeting the PI3K/mTOR axis, alone and in combination with autophagy blockade, for the treatment of malignant peripheral nerve sheath tumors. Mol Cancer Ther. 2012 Aug;11(8):1758-69. doi: 10.1158/1535-7163.MCT-12-0015. Epub 2012 Jul 30. PubMed PMID: 22848094; PubMed Central PMCID: PMC3416967.
19: Mirzoeva OK, Hann B, Hom YK, Debnath J, Aftab D, Shokat K, Korn WM. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma. J Mol Med (Berl). 2011 Sep;89(9):877-89. doi: 10.1007/s00109-011-0774-y. Epub 2011 Jun 16. PubMed PMID: 21678117.
20: Prasad G, Sottero T, Yang X, Mueller S, James CD, Weiss WA, Polley MY, Ozawa T, Berger MS, Aftab DT, Prados MD, Haas-Kogan DA. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro Oncol. 2011 Apr;13(4):384-92. doi: 10.1093/neuonc/noq193. Epub 2011 Feb 11. PubMed PMID: 21317208; PubMed Central PMCID: PMC3064692.

Explore Compound Types